2-((2-Hydroxyethyl)amino)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-7-2-1-3-10-8(7)11-4-5-12/h1-3,12H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQHHGQBZIPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591350 | |
| Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440102-32-9 | |
| Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights.
Introduction and Chemical Identity
This compound, identified by the CAS number 440102-32-9 , is a substituted nicotinonitrile derivative.[1][2] The nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore found in numerous marketed drugs and biologically active compounds.[3][4] Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The presence of both a hydroxyl and a cyano group, coupled with the aromatic pyridine ring, endows this compound with a unique chemical reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 440102-32-9 | [1][2] |
| Molecular Formula | C8H9N3O | [1][2] |
| Molecular Weight | 163.18 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | N#CC1=NC=CC=C1NCCO | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, and the amine proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: Would reveal signals corresponding to the carbon atoms of the pyridine ring, the cyano group, and the hydroxyethyl side chain.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for the nitrile (C≡N) stretch, a broad band for the hydroxyl (O-H) stretch, and characteristic peaks for the aromatic C-H and C=C bonds of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the hydroxyethyl group or other fragments.
Synthesis and Purification
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinonitrile, with 2-aminoethanol. This reaction leverages the electron-withdrawing nature of the cyano group, which activates the pyridine ring towards nucleophilic attack.
General Synthetic Protocol:
A generalized, logical synthesis workflow is presented below. The causality behind these steps lies in creating the right conditions for a successful nucleophilic aromatic substitution.
-
Reactant Preparation: 2-Chloronicotinonitrile is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. This choice of solvent is crucial as it can solvate the ions formed during the reaction without participating in it.
-
Addition of Nucleophile and Base: 2-Aminoethanol (the nucleophile) is added to the solution, typically in a slight excess to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate or triethylamine, is also added to neutralize the hydrochloric acid formed as a byproduct.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for a period of time, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.
Synthesis Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the cyano group, and the hydroxyl group. This trifunctional nature makes it a highly versatile building block in organic synthesis.
-
Pyridine Ring: The pyridine ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the compound's properties.
-
Cyano Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.
-
Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be derivatized to form esters or ethers.
Significance in Medicinal Chemistry:
The nicotinonitrile core is a privileged scaffold in drug discovery.[3] Several marketed drugs, such as bosutinib and neratinib, contain this moiety.[3] The ability to readily modify the structure of this compound allows for the exploration of a vast chemical space in the search for new drug candidates. The introduction of the hydroxyethylamino side chain can improve pharmacokinetic properties, such as solubility and metabolic stability, and provide an additional point for interaction with biological targets.
Derivatives of nicotinonitrile have been investigated for a range of biological activities, including:
-
Anticancer agents: By targeting various protein kinases and other signaling pathways involved in cancer progression.[5][6][7]
-
Antimicrobial agents: Showing activity against a range of bacteria and fungi.
-
Anti-inflammatory agents: By modulating inflammatory pathways.
The synthetic accessibility and versatile reactivity of this compound make it an attractive starting material for the development of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Logical Relationship Diagram:
References
- 1. pschemicals.com [pschemicals.com]
- 2. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold serves as a privileged structural motif, integral to the development of a diverse array of therapeutic agents. Its unique electronic properties and versatile reactivity make it a cornerstone for library synthesis and lead optimization. This guide focuses on a specific, yet highly promising derivative: 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS No: 440102-32-9).
This molecule uniquely combines three key functional groups onto a pyridine core: a secondary amine, a nitrile, and a primary alcohol. This trifecta of functionality not only dictates its intrinsic chemical behavior but also presents a rich platform for synthetic elaboration, making it a compound of significant interest for researchers, scientists, and drug development professionals. The presence of the hydroxyethyl side chain, in particular, offers a handle for modulating physicochemical properties such as solubility and for introducing further structural diversity, crucial for refining biological activity and pharmacokinetic profiles. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, predicted spectral characteristics, and potential applications in drug discovery, grounded in established chemical principles and data from analogous structures.
Physicochemical and Structural Properties
This compound is a polar molecule owing to the presence of amine, alcohol, and nitrile functionalities, which are capable of hydrogen bonding. These characteristics are expected to influence its solubility in various solvents and its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 440102-32-9 | |
| Molecular Formula | C₈H₉N₃O | |
| Molecular Weight | 163.18 g/mol | |
| Appearance | (Predicted) White to off-white solid | General observation for similar compounds |
| Storage | Sealed in dry, 2-8°C | |
| SMILES | N#CC1=NC=CC=C1NCCO |
Below is a diagram illustrating the chemical structure of this compound.
An In-depth Technical Guide to the Molecular Structure of 2-((2-Hydroxyethyl)amino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. This document delves into the synthesis, structural elucidation, and potential significance of this molecule, offering field-proven insights and detailed methodologies for its study.
Introduction: The Significance of the Nicotinonitrile Scaffold
The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in the development of therapeutic agents. Its inherent chemical versatility and capacity to engage with a multitude of biological targets have made it a cornerstone in modern medicinal chemistry. The pyridine ring acts as a versatile template, while the electron-withdrawing nature of the nitrile group significantly influences the molecule's electronic properties and its interactions with biological macromolecules. This has led to the successful development of several marketed drugs across various therapeutic areas.
This guide focuses specifically on this compound, a derivative that incorporates a hydroxyethylamino side chain. This functionalization introduces key hydrogen bonding capabilities and potential for further chemical modification, making it a molecule of considerable interest for drug discovery and development.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The primary starting materials for this synthesis are 2-chloronicotinonitrile and ethanolamine.
Causality of Experimental Choices
The selection of 2-chloronicotinonitrile as a precursor is strategic. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen and the cyano group. Ethanolamine serves as the nucleophile, with its primary amine group readily displacing the chloride. The choice of reaction conditions, including solvent and temperature, is critical to ensure efficient reaction, minimize side products, and facilitate purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloronicotinonitrile
-
Ethanolamine
-
Anhydrous organic solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile in a suitable anhydrous organic solvent under an inert atmosphere.
-
Add an excess of ethanolamine to the solution. The use of excess ethanolamine serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture to a temperature that facilitates the substitution reaction, typically in the range of 80-120°C, and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Characterize the purified product by spectroscopic methods.
Workflow for the Synthesis of this compound:
Caption: Synthetic and purification workflow for this compound.
Molecular Structure Elucidation
A comprehensive understanding of the molecular structure of this compound is paramount for predicting its chemical behavior and biological activity. This is achieved through a combination of spectroscopic techniques.
Spectroscopic Data Analysis
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, and the amine and hydroxyl protons. The chemical shifts and coupling patterns provide information on the connectivity of the atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile group, and the hydroxyethyl side chain. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C=C/C=N stretching of the pyridine ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, which confirms its elemental composition. Fragmentation patterns can provide further structural information. |
Crystallographic Analysis (Hypothetical)
Logical Relationship of Structural Elucidation Techniques:
Introduction: Significance of the Nicotinonitrile Scaffold
An In-Depth Technical Guide to the Synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, and explains the causality behind critical process choices to ensure reproducible and efficient synthesis.
Nicotinonitrile derivatives are a class of compounds that hold a privileged position in medicinal chemistry and materials science.[1][2] The pyridine ring, a bioisostere for phenyl groups, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The nitrile group is a versatile functional handle for further chemical transformations and can act as a hydrogen bond acceptor. The specific substituent at the 2-position, in this case, the (2-hydroxyethyl)amino group, introduces hydrophilicity and an additional site for hydrogen bonding or further derivatization, making this compound a valuable intermediate for the synthesis of complex molecular architectures.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electronic properties of the pyridine ring, which is rendered electron-deficient by the ring nitrogen atom. This effect, coupled with the electron-withdrawing nature of the cyano group at the 3-position, strongly activates the 2-position for attack by nucleophiles.
The Core Reaction: 2-Chloronicotinonitrile with Ethanolamine
The cornerstone of this synthesis is the reaction between 2-chloronicotinonitrile and ethanolamine. In this process, the amino group of ethanolamine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring and displacing the chloride leaving group.
The general transformation is as follows:
Caption: Nucleophilic Aromatic Substitution Pathway.
Causality Behind Experimental Choices
-
Choice of Leaving Group: Chlorine is an effective leaving group for this SNAr reaction. While fluorine would be more activating, 2-chloronicotinonitrile is more commonly available and cost-effective.
-
Nucleophile: Ethanolamine is an ideal nucleophile. Its primary amine is sufficiently nucleophilic to attack the pyridine ring, while the hydroxyl group provides a useful functional handle in the final product.
-
Solvent System: The choice of solvent is critical for reaction efficiency. High-boiling point, polar aprotic solvents are often preferred. Polyethylene glycol (PEG-400) has emerged as an environmentally sound and highly effective solvent for such nucleophilic aromatic substitutions, often leading to excellent yields in short reaction times.[3] Other potential solvents include DMSO, DMF, or NMP.
-
Temperature: The reaction typically requires heating to overcome the activation energy for the formation of the Meisenheimer complex intermediate. Temperatures in the range of 100-150°C are common.
-
Base (Optional): While ethanolamine can act as its own base to neutralize the HCl generated, an external, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acid and drive the reaction to completion, preventing the protonation and deactivation of the ethanolamine nucleophile.
Precursor Synthesis: Preparation of 2-Chloronicotinonitrile
A reliable supply of the starting material, 2-chloronicotinonitrile, is paramount. A well-documented and robust method for its synthesis begins with nicotinamide.[4]
The pathway involves two key steps:
-
N-Oxidation: Nicotinamide is oxidized to nicotinamide-1-oxide.
-
Chlorination and Dehydration: The N-oxide is then treated with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). This powerful reagent mixture simultaneously converts the amide to a nitrile and chlorinates the 2-position of the pyridine ring.[4][5]
Caption: Synthesis of the Key Precursor.
Alternative Pathway: N-Alkylation of 2-Aminonicotinonitrile
An alternative conceptual approach involves forming the C-N bond first, followed by the introduction of the hydroxyethyl group. This route would start with 2-aminonicotinonitrile and involve its N-alkylation using a 2-haloethanol, such as 2-chloroethanol.
This reaction typically requires a base to deprotonate the amino group, increasing its nucleophilicity for the subsequent SN2 reaction with 2-chloroethanol.[6]
However, this method presents challenges:
-
Over-alkylation: The initial product, being a secondary amine, can react further with 2-chloroethanol to produce a tertiary amine byproduct.
-
Reactivity: 2-chloroethanol is a less potent alkylating agent than alkyl halides like methyl iodide.
-
Precursor Availability: While 2-aminonicotinonitrile is available, its synthesis often proceeds from 2-chloronicotinonitrile itself, making this route less direct.[7]
Given these potential complications, the SNAr reaction on 2-chloronicotinonitrile is the preferred and more direct pathway.
Experimental Protocols
The following protocols are provided as a self-validating system, grounded in established chemical principles.
Protocol 5.1: Synthesis of 2-Chloronicotinonitrile[4]
(Caution: This procedure involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
-
N-Oxide Formation: Synthesize nicotinamide-1-oxide from nicotinamide using a suitable oxidizing agent like hydrogen peroxide in acetic acid.
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a drying tube, place nicotinamide-1-oxide (1.0 eq).
-
Carefully add phosphorus pentachloride (PCl5, ~1.4 eq) and mix the solids thoroughly.
-
Slowly add phosphorus oxychloride (POCl3, ~4 mL per gram of N-oxide) with shaking.
-
Heat the mixture in an oil bath gradually to 100-105°C. An exothermic reaction will commence, causing the POCl3 to reflux vigorously. Control the reflux with an ice-water bath if necessary.
-
Once the initial vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5 hours.
-
Cool the reaction mixture and remove the excess POCl3 by distillation under reduced pressure.
-
Carefully pour the residual dark oil onto crushed ice with stirring.
-
Isolate the crude solid product by filtration, wash thoroughly with water, and then with a cold, dilute sodium hydroxide solution to remove acidic impurities.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent or by Soxhlet extraction with anhydrous ether.
Protocol 5.2: Synthesis of this compound
-
Reaction Setup: To a sealable reaction vessel, add 2-chloronicotinonitrile (1.0 eq), ethanolamine (2.0-3.0 eq), and polyethylene glycol (PEG-400) as the solvent (~5 mL per gram of 2-chloronicotinonitrile).
-
Heating: Seal the vessel and heat the mixture to 120°C with magnetic stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water, which will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove PEG-400 and excess ethanolamine.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Data Summary and Characterization
The efficiency of the SNAr pathway is summarized below. Yields and reaction times are representative and can be optimized by adjusting stoichiometry, temperature, and solvent.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloronicotinonitrile | Ethanolamine | PEG-400 | 120 | 2-6 | >85 | Based on[3] |
| 2-Chloronicotinonitrile | Ethanolamine | NMP | 130 | 4-8 | 80-90 | General SNAr |
| 2-Chloronicotinonitrile | Ethanolamine | neat | 150 | 2-4 | 75-85 | Solvent-free |
Characterization Data (Expected):
-
1H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, a triplet for the -CH2- attached to the nitrogen, a triplet for the -CH2- attached to the oxygen, a broad singlet for the N-H proton, and a triplet/broad singlet for the O-H proton.[8][9]
-
13C NMR: Signals for the aromatic carbons (including the C-CN, C-NH, and other ring carbons) and two signals for the aliphatic carbons of the hydroxyethyl chain are expected.[10]
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching (~3350 cm-1), O-H stretching (~3400 cm-1, broad), C≡N stretching (~2220 cm-1), and C=C/C=N stretching in the aromatic region (~1600-1400 cm-1).
-
Mass Spectrometry: The molecular ion peak corresponding to the formula C8H9N3O (M.W. 163.18) should be observed.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]
- 7. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
Discovery of 2-((2-Hydroxyethyl)amino)nicotinonitrile
An In-depth Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile: Synthesis, Characterization, and Therapeutic Potential
Abstract
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers, chemists, and drug development professionals. We will explore its discovery through a detailed synthetic pathway, outline its physicochemical and spectroscopic properties, and discuss the scientific rationale for its potential applications in modern therapeutic research. This document serves as a foundational resource, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Nicotinonitrile Scaffold
Nicotinonitrile, or 3-cyanopyridine, is a heterocyclic aromatic compound that has garnered significant attention in the field of organic and medicinal chemistry.[1] Its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2] The presence of the cyano group and the pyridine ring provides a unique electronic and structural framework, making it a versatile intermediate for synthesizing more complex heterocyclic systems.[3][4]
The "discovery" of a specific derivative like this compound is intrinsically linked to its synthesis and the exploration of structure-activity relationships (SAR). By appending different functional groups to the nicotinonitrile core, chemists can modulate the molecule's properties, such as solubility, polarity, and its ability to interact with biological targets. The introduction of the 2-(hydroxyethyl)amino side chain at the C-2 position is a strategic modification. The amino group serves as a flexible linker, while the terminal hydroxyl group can act as a hydrogen bond donor or acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile. This guide elucidates the synthesis, properties, and potential of this important building block.
Synthesis and Mechanistic Pathway
The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental to the synthesis of many substituted pyridines.
Reaction Overview
The synthesis involves the reaction of a halo-substituted nicotinonitrile, typically 2-chloronicotinonitrile, with ethanolamine. The lone pair of electrons on the nitrogen atom of ethanolamine acts as the nucleophile, attacking the electron-deficient carbon atom at the C-2 position of the pyridine ring, which bears the chlorine leaving group.
The causality behind this experimental choice is clear: the electron-withdrawing nature of both the ring nitrogen and the adjacent cyano group makes the C-2 position highly susceptible to nucleophilic attack. The chlorine atom is a competent leaving group, facilitating the substitution.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from commercially available precursors to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative, self-validating procedure based on standard organic synthesis methodologies for SNAr reactions.
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the starting material. Add an inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), which will act as an acid scavenger.
-
Nucleophile Addition: Add ethanolamine (1.1-1.5 eq) to the stirring mixture. The slight excess ensures the complete consumption of the limiting reactant, 2-chloronicotinonitrile.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.
Physicochemical and Spectroscopic Data
Accurate characterization is critical for confirming the identity and purity of the synthesized compound.
Physicochemical Properties
The following table summarizes the key properties of the target compound.[5]
| Property | Value |
| CAS Number | 440102-32-9 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | Typically an off-white to light brown solid |
| Storage | Sealed in a dry environment, refrigerated (2-8°C) |
| SMILES Code | N#CC1=CC=NC=C1NCCO |
Spectroscopic Characterization (Expected)
While a dedicated spectrum for this specific molecule is not provided in the search results, its structure allows for the confident prediction of key spectroscopic features.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad peak around 3300-3500 cm⁻¹ from the hydroxyl group.
-
N-H Stretch: A moderate peak around 3350-3450 cm⁻¹ from the secondary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, intense peak around 2220-2240 cm⁻¹.
-
C=C/C=N Stretch (Aromatic Ring): Peaks in the 1500-1600 cm⁻¹ region.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the pyridine ring.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Methylene Protons (-CH₂-N): A triplet around 3.4-3.6 ppm.
-
Methylene Protons (-CH₂-O): A triplet around 3.7-3.9 ppm.
-
O-H Proton: A broad singlet, often exchangeable with D₂O.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z ≈ 163 or 164, respectively.
-
Rationale for Development and Potential Applications
The interest in this compound stems from the proven therapeutic potential of the broader 2-aminonicotinonitrile class.[6] Research has shown that derivatives of this scaffold can act as autophagy enhancers and possess anticancer activity.[2][6]
Structure-Activity Relationship Insights
The specific functional groups of this compound are key to its potential as a drug scaffold or intermediate. The diagram below breaks down the relationship between the molecular structure and its potential biological relevance.
References
- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxynicotinonitrile | 95891-30-8 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 6. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile: Synthesis, Characterization, and Medicinal Chemistry Context
Abstract
This technical guide provides an in-depth analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We confirm its IUPAC nomenclature and detail its structural and physicochemical properties based on available data. A robust and plausible synthetic protocol via nucleophilic aromatic substitution is presented, with a focus on the mechanistic rationale behind the selection of reagents and conditions. Furthermore, this guide contextualizes the molecule's utility by exploring the established roles of the nicotinonitrile scaffold and the nitrile pharmacophore in modern pharmaceuticals. The functional handles of the title compound—a secondary amine, a primary alcohol, and a cyano group—offer versatile opportunities for derivatization, positioning it as a valuable intermediate for constructing complex molecular architectures and compound libraries. This document is intended for researchers and scientists engaged in synthetic chemistry and drug discovery.
Introduction: The Nicotinonitrile Scaffold in Drug Discovery
The nitrile group, once viewed with caution, is now a widely embraced pharmacophore in modern drug design. Its unique electronic properties, linear geometry, and ability to act as a potent hydrogen bond acceptor allow it to serve as a versatile bioisostere for functionalities like carbonyls, hydroxyl groups, and even halogens.[1][2] The incorporation of a nitrile can significantly enhance a molecule's binding affinity to its biological target, improve its metabolic stability, and fine-tune its pharmacokinetic profile.[1]
When integrated into a privileged heterocyclic scaffold such as pyridine, the opportunities for creating novel chemical entities expand dramatically. The nicotinonitrile (pyridine-3-carbonitrile) core is a precursor to the essential vitamin niacin and is found in a range of bioactive molecules.[3] The functionalization of this core, as seen in this compound, introduces key reactive sites, enabling its use as a sophisticated building block for targeted therapeutic agents. This guide will dissect the chemical identity, synthesis, and potential applications of this specific molecule.
Nomenclature and Structural Elucidation
A precise understanding of a molecule's structure is fundamental to all subsequent research and development efforts. This section validates the nomenclature and summarizes the key identifiers for the title compound.
IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for the compound is This compound . This name is derived by identifying the parent heterocycle, nicotinonitrile (pyridine-3-carbonitrile), and naming the substituent at the C2 position as a (2-hydroxyethyl)amino group. Its corresponding CAS Registry Number is 440102-32-9.[4][5]
The chemical structure is depicted below, illustrating the connectivity of the pyridine ring, the cyano group at the 3-position, and the amino-alcohol side chain at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical and Tabulated Data
A summary of the key identifiers and physical properties is crucial for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Registry Number | 440102-32-9 | [4][5] |
| Molecular Formula | C₈H₉N₃O | [4][5] |
| Molecular Weight | 163.18 g/mol | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Proposed Synthesis and Mechanistic Rationale
While specific literature protocols for this exact molecule are not abundant, its synthesis can be reliably designed based on fundamental principles of organic chemistry. The most logical and efficient pathway is a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Retrosynthetic Analysis and Strategy
The key C-N bond between the pyridine ring and the side chain can be formed by displacing a suitable leaving group from the 2-position of the nicotinonitrile ring with an amine nucleophile. The pyridine ring is inherently electron-deficient, and this deficiency is further enhanced by the electron-withdrawing nitrile group at the 3-position. This electronic arrangement makes the 2-position highly activated towards nucleophilic attack. Therefore, 2-chloronicotinonitrile serves as an ideal electrophilic precursor, and 2-aminoethanol (ethanolamine) is the corresponding nucleophile.
Proposed Synthetic Workflow
The workflow involves a one-step reaction followed by purification. The selection of a non-nucleophilic base and a polar aprotic solvent is critical for reaction efficiency.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure designed for the synthesis and confirmation of the target compound.
Objective: To synthesize this compound from 2-chloronicotinonitrile and 2-aminoethanol.
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
2-Aminoethanol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material. Begin stirring the suspension. Add 2-aminoethanol (1.2 eq) dropwise to the mixture at room temperature.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium salts and facilitates the SₙAr mechanism without interfering. K₂CO₃ is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving it to completion. A slight excess of the amine nucleophile ensures full consumption of the limiting electrophile.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloronicotinonitrile spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Causality: The aqueous workup removes the DMF solvent and inorganic salts (KCl, excess K₂CO₃). Ethyl acetate is a suitable organic solvent for extracting the moderately polar product.
-
-
Purification - Phase 1: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: The brine wash helps to break any emulsions and further remove residual water from the organic phase.
-
-
Purification - Phase 2: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 50% to 100% ethyl acetate in hexanes).
-
Causality: Chromatography separates the desired product from any unreacted starting materials or side products, ensuring high purity.
-
-
Validation: Collect the pure fractions, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Applications in Medicinal Chemistry
The structural features of this compound make it a highly attractive scaffold for drug discovery programs.
-
Versatile Derivatization: The molecule possesses three distinct functional handles. The secondary amine can be acylated, alkylated, or used in reductive amination. The primary hydroxyl group can be esterified, etherified, or oxidized. This is particularly noteworthy in the context of the drug Nicorandil, where the analogous N-(2-hydroxyethyl)nicotinamide is O-nitrated to produce the active pharmaceutical ingredient.[6] The nitrile itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
-
Fragment-Based Drug Design (FBDD): With a molecular weight of 163.18 Da, this compound is an ideal candidate for fragment-based screening. Its hydrogen bonding capabilities (donor: -NH, -OH; acceptor: -OH, pyridine N, nitrile N) provide multiple points of interaction with protein active sites.
-
Bioisosteric Replacement: As established, the nitrile group is an effective bioisostere.[2] This molecule can be used in lead optimization campaigns to replace less desirable functionalities, potentially improving potency or ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the nitrile can mimic the hydrogen bonding of a ketone found in a known inhibitor.[2]
Conclusion
This compound is a well-defined chemical entity with a confirmed IUPAC name and a clear, plausible route for its chemical synthesis. Its structure combines the privileged nicotinonitrile core with versatile functional groups, positioning it as a valuable and strategic building block for medicinal chemists. The insights from structurally related compounds and the established utility of the nitrile pharmacophore underscore its potential for application in the development of novel therapeutics across various disease areas. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research and development endeavors.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. pschemicals.com [pschemicals.com]
- 5. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 6. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]
Physical properties of 2-((2-Hydroxyethyl)amino)nicotinonitrile
An In-depth Technical Guide to the Physicochemical Characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. Intended for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple data sheet to detail the critical experimental methodologies and scientific rationale required to thoroughly evaluate the compound's properties. While foundational identifying information is provided, the core of this guide is a detailed exposition of the standard operating procedures for determining thermal properties, solubility, and spectroscopic identity. This approach ensures that research and development efforts are built upon a foundation of robust, reproducible, and well-understood data, which is paramount for applications in synthesis optimization, formulation development, and regulatory submission.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted aminonicotinonitrile, a class of compounds recognized for its versatile role as a building block in medicinal chemistry. The molecule's structure, featuring a pyridine core, a nitrile group, a secondary amine, and a primary alcohol, presents a unique combination of hydrogen bond donors and acceptors, alongside a moderate degree of polarity. These features suggest potential utility as an intermediate in the synthesis of novel therapeutic agents.
However, before a compound can be advanced through the development pipeline, its fundamental physical properties must be meticulously defined. This process is not a mere academic exercise; it is a critical, value-adding step that directly influences:
-
Process Chemistry: Understanding properties like solubility and melting point is essential for optimizing reaction conditions, controlling crystallization, and ensuring purification efficiency and scalability.
-
Formulation Science: The aqueous solubility, pKa, and LogP are cornerstone parameters that dictate formulation strategy, influencing everything from salt form selection to the choice of excipients for desired bioavailability.
-
Analytical Method Development: A complete spectroscopic profile (NMR, IR, MS) serves as the compound's unique fingerprint, enabling robust quality control (QC) methods for identity and purity assessment.
This guide provides the established methodologies to generate this essential data package, emphasizing the causality behind experimental choices to empower scientists to not only generate data but to understand its implications.
Compound Identity and Foundational Data
Accurate identification is the first step in any scientific investigation. The following identifiers have been established for this compound.
Chemical Structure:
Caption: Diagram 1: DSC Workflow for Melting Point Determination.
Solubility Profile: Aqueous and Organic Solvents
Scientific Rationale: Solubility is a critical parameter that governs a compound's behavior in both biological and chemical systems. The OECD Guideline 105 standard "Shake-Flask Method" is the gold-standard for determining equilibrium solubility. It ensures that the system reaches thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility in a given solvent at a specific temperature. This data is essential for designing preclinical formulations, selecting solvents for process chemistry, and predicting oral absorption.
SOP: Equilibrium Solubility Determination by the Shake-Flask Method
-
System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a relevant solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid. A preliminary kinetics study can confirm the time required to reach equilibrium.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A standard calibration curve of the compound must be run in parallel for accurate quantification.
-
Result Reporting: The solubility is reported in units of mg/mL or µg/mL.
Caption: Diagram 2: Shake-Flask Method for Solubility Assessment.
Spectroscopic Analysis for Structural Confirmation
A complete spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct aromatic protons on the pyridine ring, methylene protons of the hydroxyethyl group (with characteristic splitting patterns), and exchangeable protons for the NH and OH groups.
-
FT-IR: Identifies the key functional groups. Expected characteristic vibrational bands include a sharp C≡N stretch (~2220-2240 cm⁻¹), an O-H stretch from the alcohol (~3200-3500 cm⁻¹, broad), an N-H stretch from the secondary amine (~3300-3500 cm⁻¹), and C=N/C=C stretches from the pyridine ring (~1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing a measured mass that matches the theoretical mass of C₈H₉N₃O to within 5 ppm.
Summary Data Table (Characterization Template)
The following table should be used to consolidate the experimental data generated for this compound.
Table 2: Physicochemical Property Summary
| Property | Method | Result | Notes |
|---|---|---|---|
| Appearance | Visual Inspection | To be determined (TBD) | Color, physical state (e.g., crystalline solid, powder) |
| Melting Point | DSC | TBD | Report as onset temperature (°C) |
| Enthalpy of Fusion | DSC | TBD | Report as ΔHfus (J/g) |
| Aqueous Solubility | Shake-Flask, HPLC-UV | TBD | Report at specified pH and temp (e.g., pH 7.4, 25°C) |
| ¹H NMR | 400 MHz NMR | TBD | Must conform to the expected structure |
| FT-IR | ATR-FTIR | TBD | Report key peaks (cm⁻¹) for C≡N, O-H, N-H |
| Mass (HRMS) | ESI-TOF | TBD | Report [M+H]⁺; must be within 5 ppm of theoretical |
A Technical Guide to the Spectroscopic Characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS No. 440102-32-9), a substituted nicotinonitrile derivative of interest in medicinal chemistry and materials science.[1] As a molecule featuring a pyridine core, a nitrile moiety, and a hydroxyethylamino side chain, its structural confirmation relies on the synergistic application of multiple analytical techniques. This document outlines the theoretical basis and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing robust experimental protocols and explaining the causality behind expected spectral features, this guide serves as an essential resource for researchers, quality control analysts, and drug development professionals engaged in the synthesis and analysis of this compound and its analogues.
Molecular Structure and Spectroscopic Overview
The unambiguous identification of this compound, with the molecular formula C₈H₉N₃O, necessitates a multi-faceted analytical approach.[2] Each spectroscopic technique provides unique and complementary information, which, when combined, confirms the molecular structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of each atom.
-
Infrared (IR) Spectroscopy is paramount for the rapid identification of key functional groups, such as the hydroxyl (-OH), secondary amine (-NH), and nitrile (-C≡N) moieties.
-
Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecular structure through controlled fragmentation analysis.
Below is the chemical structure with atom numbering used for spectral assignments throughout this guide.
Caption: Structure of this compound with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) would provide definitive assignments.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, crucially, allows for the observation of exchangeable protons from the amine (-NH) and hydroxyl (-OH) groups, which often disappear or broaden in other solvents like chloroform-d (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a standard line broadening factor (e.g., 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the side-chain methylene protons, and the exchangeable amine and hydroxyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.1 - 8.3 | Doublet of Doublets (dd) | 1H | H6 | Located ortho to the ring nitrogen and ortho to the amino group, leading to significant deshielding. |
| ~ 7.5 - 7.7 | Doublet of Doublets (dd) | 1H | H4 | Situated para to the amino group and ortho to the nitrile, experiencing deshielding from both. |
| ~ 6.6 - 6.8 | Triplet or dd | 1H | H5 | Positioned meta to both the ring nitrogen and the nitrile group, making it the most upfield of the aromatic protons. |
| ~ 6.5 - 7.0 | Broad Singlet | 1H | -NH | The chemical shift is variable and concentration-dependent. Broadening is typical for protons on nitrogen. |
| ~ 4.8 - 5.0 | Triplet (t) | 1H | -OH | The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. Its shift is solvent and concentration dependent. |
| ~ 3.5 - 3.7 | Quartet or dt | 2H | Cβ-H₂ | These protons are adjacent to the hydroxyl group, causing a downfield shift. They couple with both the -OH and the Cα protons. |
| ~ 3.3 - 3.5 | Quartet or dt | 2H | Cα-H₂ | These protons are adjacent to the amine nitrogen, also causing a downfield shift. They couple with the -NH and Cβ protons. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C2 | Attached directly to two nitrogen atoms (ring and amine), this carbon is the most deshielded in the aromatic region. |
| ~ 153 | C6 | Alpha to the ring nitrogen, resulting in a significant downfield shift. |
| ~ 140 | C4 | Influenced by the electron-withdrawing nitrile group and the ring nitrogen. |
| ~ 117 | C≡N | A characteristic chemical shift for nitrile carbons.[3] |
| ~ 112 | C5 | The most upfield of the aromatic carbons due to its position relative to the substituents. |
| ~ 90 | C3 | Shielded by the strong electron-donating effect of the adjacent amino group. |
| ~ 60 | Cβ | Attached to the electronegative oxygen atom, resulting in a downfield shift compared to a standard alkyl carbon. |
| ~ 45 | Cα | Attached to the electronegative nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the molecule's key functional groups.
Experimental Protocol: ATR-FTIR
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples as it requires minimal preparation.
-
Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
Expected Data and Interpretation
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3500 - 3200 | O-H stretch | Broad, Strong | Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding.[4] |
| 3400 - 3300 | N-H stretch | Medium, Sharp | Characteristic of the secondary amine. This peak may sometimes overlap with the broad O-H signal. |
| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H stretching vibrations. |
| 3000 - 2850 | C-H stretch | Medium | Aliphatic C-H stretching from the ethyl side chain. |
| 2260 - 2220 | C≡N stretch | Medium, Sharp | A highly characteristic and reliable band confirming the nitrile functional group.[5] |
| 1620 - 1580 | C=C / C=N stretch | Strong | Aromatic ring stretching vibrations. |
| 1250 - 1000 | C-O stretch | Strong | C-O single bond stretching from the primary alcohol. |
Caption: Experimental workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): To obtain fragmentation data, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).
Expected Data and Interpretation
-
Molecular Ion: The molecular weight of C₈H₉N₃O is 163.18 g/mol .[2] In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 164.1.
-
Fragmentation Analysis: Tandem MS can reveal characteristic fragmentation patterns that confirm the structure.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
The loss of the hydroxyethyl radical (•CH₂CH₂OH, 45 Da) or ethylene oxide (C₂H₄O, 44 Da) from the parent ion is a highly probable fragmentation pathway, leading to a significant fragment ion around m/z 119 or 120. Another likely fragmentation is the loss of water (18 Da), resulting in an ion at m/z 146.
Integrated Analytical Workflow
A logical and systematic workflow is critical for the definitive identification of this compound. This process ensures that complementary data from each technique is used to build a conclusive structural assignment.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The key identifiers are: an [M+H]⁺ ion at m/z 164 in the mass spectrum; characteristic O-H, N-H, and C≡N stretches in the IR spectrum; and a unique set of signals in the ¹H and ¹³C NMR spectra corresponding to the substituted pyridine ring and the N-hydroxyethyl side chain. Following the protocols and interpretative guidelines detailed in this document will ensure accurate and reliable structural confirmation, which is the foundation of all subsequent research and development activities.
References
1H NMR spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement for understanding their function and potential applications. This compound (CAS No: 440102-32-9, Molecular Formula: C₈H₉N₃O) is one such molecule, presenting a unique combination of a substituted pyridine ring and a flexible hydroxyethyl sidechain.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for unambiguously determining its molecular structure in solution.
This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will deconstruct the molecule to predict its spectral features from first principles, outline a rigorous protocol for data acquisition, and provide a detailed framework for interpretation. This document is intended for researchers and drug development professionals who require a practical and theoretical understanding of how to apply NMR spectroscopy to complex heterocyclic systems.
Part 1: Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. The structure of this compound contains seven distinct proton environments, which can be categorized into three regions: aromatic (pyridine ring), aliphatic (ethyl chain), and labile (exchangeable protons).
Caption: Labeled structure of this compound.
-
Aromatic Protons: H4, H5, and H6 reside on the pyridine ring. Their chemical shifts are influenced by the nitrogen heteroatom and the electronic effects of the amino (-NH) and cyano (-CN) substituents.
-
Aliphatic Protons: The two methylene groups, Hα (adjacent to the amino nitrogen) and Hβ (adjacent to the hydroxyl oxygen), form an ethyl bridge.
-
Labile Protons: The amine proton (NH) and the hydroxyl proton (OH) are attached to heteroatoms and are capable of chemical exchange. Their signals are highly sensitive to solvent, temperature, and concentration.[3]
Part 2: Theoretical ¹H NMR Spectrum Prediction in DMSO-d₆
A key aspect of scientific integrity in spectral analysis is the ability to predict a spectrum from the molecular structure. This process validates the final interpretation. We will predict the spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a polar, aprotic solvent ideal for this compound. DMSO-d₆ is prized for its ability to form hydrogen bonds with NH and OH protons, which slows down their exchange rate and often results in sharper signals and observable coupling.[4][5]
The Aromatic Region (δ 6.0 - 8.5 ppm)
The pyridine ring protons are subject to complex electronic effects.
-
The Amino Group (-NHR) at C2: This is a strong electron-donating group (EDG). It increases electron density at the ortho (C3) and para (C4, C6) positions, causing an upfield (shielding) shift for the corresponding protons.[6]
-
The Cyano Group (-CN) at C3: This is a strong electron-withdrawing group (EWG). It decreases electron density, particularly at the ortho (C2, C4) and para (C6) positions, causing a downfield (deshielding) shift.[7]
The final chemical shifts are a composite of these competing effects:
-
H6: Located para to the EDG and ortho to the EWG, it experiences strong deshielding from the ring nitrogen and the cyano group. It is predicted to be the most downfield of the aromatic protons.
-
H4: Located ortho to the EWG and para to the EDG, it will also be significantly downfield.
-
H5: Located meta to both substituents, it will be the least affected and thus the most upfield of the three aromatic protons.
Splitting Patterns: Spin-spin coupling will split these signals.
-
Ortho coupling (³J): Between adjacent protons (H4-H5, H5-H6), typically in the range of 5-9 Hz for pyridine systems.[8][9]
-
Meta coupling (⁴J): Between protons separated by two bonds (H4-H6), which is much smaller, typically 1-3 Hz.[10]
This leads to the following predicted multiplicities:
-
H6: A doublet of doublets (dd) due to coupling with H5 (ortho) and H4 (meta).
-
H5: A doublet of doublets (dd) due to coupling with H6 (ortho) and H4 (ortho).
-
H4: A doublet of doublets (dd) due to coupling with H5 (ortho) and H6 (meta).
The Aliphatic Region (δ 3.0 - 4.0 ppm)
The two methylene groups (Hα and Hβ) are chemically distinct due to their proximity to different heteroatoms.
-
Hα (-NH-CH₂-): These protons are adjacent to the amino nitrogen. They are expected to resonate in the range of 3.3 - 3.7 ppm.
-
Hβ (-CH₂-OH): These protons are adjacent to the more electronegative oxygen atom, which will deshield them more strongly than the nitrogen deshields Hα. They are predicted to be slightly downfield, around 3.5 - 4.0 ppm.[11]
Because Hα and Hβ are on adjacent carbons, they will couple with each other. According to the n+1 rule, each signal will be split into a triplet (t) with a typical vicinal coupling constant (³J) of approximately 6-7 Hz.[9]
The Labile Proton Region (Variable)
The chemical shifts of NH and OH protons are highly variable. However, in DMSO-d₆, we can make reasonable predictions.
-
NH Proton: The amino proton signal is often broadened by quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. In DMSO-d₆, it is expected to appear as a broad signal, likely a triplet (t) due to coupling with the adjacent Hα protons. Its chemical shift is predicted to be in the δ 6.5 - 8.0 ppm range.
-
OH Proton: The hydroxyl proton, stabilized by hydrogen bonding with the DMSO solvent, is expected to be a relatively sharp triplet (t) due to coupling with the adjacent Hβ protons. Its chemical shift is predicted to be in the δ 4.5 - 5.5 ppm range.[12][13]
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted spectral data for this compound in DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 8.0 – 8.3 | dd | ³J₅,₆ ≈ 5-7; ⁴J₄,₆ ≈ 1-3 | 1H |
| H4 | 7.8 – 8.1 | dd | ³J₄,₅ ≈ 8-9; ⁴J₄,₆ ≈ 1-3 | 1H |
| NH | 6.5 – 8.0 | t (broad) | ³J ≈ 5-6 | 1H |
| H5 | 6.7 – 7.0 | dd | ³J₄,₅ ≈ 8-9; ³J₅,₆ ≈ 5-7 | 1H |
| OH | 4.5 – 5.5 | t | ³J ≈ 5-6 | 1H |
| Hβ | 3.5 – 4.0 | t | ³J ≈ 6-7 | 2H |
| Hα | 3.3 – 3.7 | t | ³J ≈ 6-7 | 2H |
Part 3: Experimental Protocol for Data Acquisition
Trustworthy data is built upon a foundation of rigorous and reproducible experimental methodology. The following protocol is a self-validating system designed to produce a high-quality ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial. Ensure the solvent is from a freshly opened ampule or properly stored to minimize water contamination.[4] The residual protio-solvent peak (DMSO-d₅) will appear as a quintet at δ 2.50 ppm.[14]
-
Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to cover the detector coils (typically ~4 cm).
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Tune and match the probe to the correct frequency.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Rationale: The goal is to obtain a spectrum with a high signal-to-noise (S/N) ratio and accurate resolution.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Use a standard 1D proton pulse sequence. Set the number of scans (NS) to 16 or 32; this is usually sufficient for a sample of this concentration.
-
Set the relaxation delay (d1) to 1-2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) to the FID to improve the S/N ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to δ 2.50 ppm.[15]
-
Integrate all signals and measure the peak multiplicities and coupling constants.
-
Part 4: Interpreting the ¹H NMR Spectrum
The final step is to assign each signal in the processed spectrum to a specific proton in the molecule, validating the structure. This is a systematic process.
-
Count the Signals: Confirm that there are seven distinct signals, corresponding to the seven unique proton environments predicted.[16]
-
Analyze Chemical Shifts: Compare the observed chemical shifts to the predicted regions. The aromatic signals should be downfield (6.5-8.5 ppm), the labile and aliphatic signals in the mid-field (3.0-8.0 ppm).[17]
-
Check Integration: The relative integrals must match the number of protons in each environment. The three aromatic signals and two labile signals should each integrate to 1H, while the two methylene signals should each integrate to 2H.
-
Analyze Splitting Patterns:
-
Confirm the three doublet-of-doublets patterns in the aromatic region.
-
Confirm the two triplets in the aliphatic region and the two triplets for the labile protons.
-
The existence of coupling for the NH and OH protons is strong evidence that the spectrum was acquired in DMSO-d₆ or a similar hydrogen-bond-accepting solvent.[13]
-
-
Verify Coupling Constants: This is the most crucial step for unambiguous assignment.
-
The ³J value connecting the two methylene triplets (Hα and Hβ) must be identical.
-
The ³J value connecting the OH triplet to the Hβ triplet must be identical.
-
The ³J value connecting the NH triplet to the Hα triplet must be identical.
-
In the aromatic system, the J-values must be reciprocal. For example, the ortho coupling constant ³J₄,₅ measured from the H4 signal must be identical to the ³J₄,₅ value measured from the H5 signal. This cross-verification confirms their connectivity.[9]
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a theoretically sound prediction based on substituent effects and coupling pathways, followed by a rigorous experimental protocol, enables a confident and complete assignment of the molecule's proton environments. The characteristic doublet-of-doublets in the aromatic region, coupled with the two distinct triplets of the ethyl chain and the observable coupling of the labile NH and OH protons in DMSO-d₆, provide a unique spectral fingerprint. This guide serves as a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these fundamental principles to the structural elucidation of other complex heterocyclic compounds.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ekwan.github.io [ekwan.github.io]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. azooptics.com [azooptics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
13C NMR analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a molecule of interest in pharmaceutical research and drug development. We delve into the theoretical prediction of chemical shifts based on substituent effects, present a robust, self-validating experimental protocol for spectral acquisition, and offer a detailed guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural elucidation and characterization of complex heterocyclic compounds. By integrating foundational NMR principles with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), this guide establishes a gold-standard methodology for confident analysis.
Introduction: The Imperative for Structural Certainty
In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of scientific integrity and regulatory compliance. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, collectively forming a molecular fingerprint.
The target of this guide, this compound, presents a fascinating analytical challenge. It incorporates three key chemical domains: a disubstituted pyridine ring, an aliphatic ethanolamine side chain, and a nitrile functional group. The interplay of electron-donating (amino) and electron- withdrawing (nitrile) substituents on the aromatic ring, coupled with the influence of heteroatoms (N, O) on the aliphatic chain, necessitates a systematic and well-reasoned analytical approach. This guide will dissect the molecule from a spectroscopic perspective, providing the rationale behind experimental choices to ensure accurate and reproducible results.
Below is the structure of this compound with the standardized carbon numbering that will be used throughout this guide.
Caption: Molecular structure and carbon numbering scheme.
Theoretical ¹³C NMR Spectral Prediction
A priori analysis is critical for designing an effective experiment and correctly interpreting the resulting data. The predicted chemical shifts are derived from established substituent effects and data from analogous structures.
The Pyridine Ring System (C2-C6)
The pyridine ring carbons are subject to complex electronic effects. We can use 2-aminopyridine as a foundational model. In 2-aminopyridine, the C2 carbon to which the amino group is attached is heavily deshielded (~162 ppm), while C4 and C6 are also significantly affected.[1][2]
-
C2: This carbon is directly bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amino nitrogen). This will result in a significant downfield shift, placing it in the 158-164 ppm region. As a quaternary carbon, its signal intensity is expected to be low.
-
C3: Bonded to the electron-donating amino group at C2 and the strongly electron-withdrawing nitrile group, C3 is in a unique environment. The nitrile group's deshielding effect will be significant. However, its position ortho to the amino group will shield it slightly. We predict this quaternary carbon to appear in the 95-105 ppm range. Its signal will also be weak.
-
C4: This carbon is para to the amino group, which should shield it via resonance. However, it is meta to the nitrile group. The net effect is a shift expected around 138-145 ppm .
-
C5: Being meta to the amino group and para to the nitrile, C5 will be deshielded. Its shift is predicted to be in the 115-122 ppm region.
-
C6: Located ortho to the ring nitrogen and meta to the amino group, C6 is expected to be the most downfield of the CH carbons in the ring, appearing around 148-154 ppm .
The Nitrile Carbon (C7)
Nitrile carbons are sp-hybridized and typically resonate in a distinct region of the spectrum.[3] Their chemical shift is generally found between 115-125 ppm .[4] A crucial diagnostic feature of the nitrile carbon, being quaternary and having a long relaxation time, is its characteristically low signal intensity in a standard proton-decoupled ¹³C experiment.[5]
The (2-Hydroxyethyl)amino Side Chain (C1', C2')
The two aliphatic carbons are differentiated by their proximity to the nitrogen and oxygen atoms. Electronegative atoms deshield adjacent carbons, shifting their signals downfield.[6]
-
C1': This carbon is directly attached to the amino nitrogen. Based on data for similar structures like ethanolamine, it is expected to resonate in the 45-50 ppm range.[7][8]
-
C2': This carbon is directly attached to the hydroxyl oxygen, which is more electronegative than nitrogen. Therefore, C2' will be further downfield than C1', with a predicted shift in the 60-65 ppm region.[6]
Summary of Predicted Chemical Shifts
The predicted chemical shifts and their expected multiplicities from DEPT experiments are summarized below.
| Carbon Atom | Predicted δ (ppm) | Carbon Type | DEPT-135 Phase | DEPT-90 Signal | Rationale |
| C2 | 158 - 164 | C | No Signal | No Signal | Attached to two N atoms; quaternary. |
| C3 | 95 - 105 | C | No Signal | No Signal | Influenced by adjacent -NH and -CN groups; quaternary. |
| C4 | 138 - 145 | CH | Positive | Positive | Aromatic CH; influenced by -NH (para) and -CN (meta). |
| C5 | 115 - 122 | CH | Positive | Positive | Aromatic CH; influenced by -CN (para) and -NH (meta). |
| C6 | 148 - 154 | CH | Positive | Positive | Aromatic CH; ortho to ring N. |
| C7 (-CN) | 115 - 125 | C | No Signal | No Signal | sp-hybridized nitrile carbon; quaternary and weak signal. |
| C1' (-CH₂N) | 45 - 50 | CH₂ | Negative | No Signal | Aliphatic CH₂ adjacent to nitrogen.[7] |
| C2' (-CH₂O) | 60 - 65 | CH₂ | Negative | No Signal | Aliphatic CH₂ adjacent to more electronegative oxygen.[6] |
Experimental Protocol for ¹³C NMR Acquisition
To achieve trustworthiness, the described protocol is a self-validating system. The initial broadband-decoupled spectrum provides the primary data, which is then validated and refined using DEPT experiments.
Sample Preparation
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this type of molecule due to its excellent solubilizing power for polar, hydrogen-bonding compounds. It also shifts the exchangeable -OH and -NH protons away from other regions of interest in the corresponding ¹H NMR spectrum.
-
Weighing: Accurately weigh 20-30 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Parameters (125 MHz Example)
The following parameters are recommended for a standard ¹³C{¹H} experiment. The causality for each choice is explained.
-
Experiment: Standard proton-decoupled ¹³C (zgpg30 on Bruker systems).
-
Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, removing complex C-H splitting and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[9]
-
-
Spectral Width (SW): 240-250 ppm (e.g., -10 to 240 ppm).
-
Rationale: This wide range ensures that all expected carbon signals, from aliphatic to potential carbonyl-like regions, are captured.[9]
-
-
Number of Scans (NS): 1024 to 4096 scans.
-
Rationale: ¹³C has a low natural abundance (1.1%), requiring signal averaging to achieve an adequate signal-to-noise ratio. Quaternary carbons (C2, C3, C7) are particularly weak and necessitate a higher number of scans.
-
-
Relaxation Delay (D1): 5.0 seconds.
-
Rationale: This is a critical parameter. Quaternary carbons relax much more slowly than protonated carbons. A longer delay (≥ 5x T₁) is essential to allow for near-complete relaxation, preventing signal saturation and providing more quantitatively reliable peak intensities.[5]
-
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Rationale: A longer acquisition time provides better digital resolution, allowing for the clear separation of closely spaced peaks.
-
-
Temperature: 298 K (25 °C).
-
Rationale: A stable, standardized temperature ensures spectral reproducibility.
-
Self-Validation with DEPT Experiments
To unambiguously assign the carbon types (C, CH, CH₂, CH₃), DEPT experiments are essential. They manipulate the phase of signals based on the number of attached protons.
-
DEPT-135: Run a DEPT-135 experiment using standard spectrometer parameters.
-
Expected Outcome: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted). Quaternary carbons will be absent. This will definitively identify C1' and C2' as CH₂ groups and C4, C5, and C6 as CH groups.
-
-
DEPT-90: Run a DEPT-90 experiment.
-
Expected Outcome: Only CH signals will appear (positive). This isolates the signals for C4, C5, and C6, simplifying assignment within the aromatic region.
-
Workflow and Data Interpretation
The analytical workflow ensures a logical progression from raw data to a fully assigned structure, cross-validating each step.
Caption: A self-validating workflow for ¹³C NMR analysis.
Interpretation Steps:
-
Process the Data: Perform Fourier transformation, phase correction, and baseline correction on all acquired spectra (¹³C, DEPT-135, DEPT-90).
-
Identify Carbon Types:
-
Compare the full ¹³C spectrum with the DEPT-135 spectrum. The signals present in the former but absent in the latter are your quaternary carbons: C2, C3, and C7 . The weakest of these in the 115-125 ppm range is C7 (nitrile). The most downfield signal (>155 ppm) is C2. The remaining signal is C3.
-
In the DEPT-135 spectrum, identify the two negative signals. These are C1' and C2' . The one further downfield (~60-65 ppm) is C2' (adjacent to oxygen).
-
In the DEPT-90 spectrum, identify the three positive signals. These are your aromatic methine carbons: C4, C5, and C6 . Assign them based on the predicted chemical shifts (C6 being most downfield, C5 most upfield).
-
Conclusion
The structural elucidation of this compound via ¹³C NMR spectroscopy is a prime example of leveraging fundamental principles for complex molecular analysis. A predictive approach based on substituent effects allows for the creation of a robust analytical hypothesis. This hypothesis is then systematically tested and confirmed using a self-validating experimental workflow that combines a standard broadband-decoupled ¹³C experiment with spectral editing techniques like DEPT-135 and DEPT-90. This multi-layered strategy removes ambiguity, allowing for the confident assignment of all eight unique carbon signals, from the low-intensity quaternary carbons of the nitrile and substituted ring positions to the distinct aliphatic carbons of the side chain. The methodology detailed in this guide provides a reliable and scientifically rigorous pathway for the characterization of this and other similarly complex heterocyclic molecules critical to the pharmaceutical sciences.
References
- 1. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. bhu.ac.in [bhu.ac.in]
IR spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile
An In-depth Technical Guide to the Infrared Spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a molecule of interest in pharmaceutical and chemical research. Infrared spectroscopy is an indispensable, non-destructive analytical technique that provides critical information about a molecule's functional groups and structural features by measuring its interaction with infrared radiation.[1] For researchers and drug development professionals, a thorough understanding of the IR spectrum is paramount for structural elucidation, identity confirmation, and quality assessment of synthesized compounds.
This document moves beyond a simple recitation of spectral data, offering a causal explanation for the expected absorption bands based on the molecule's unique architecture. It further provides a robust, field-proven protocol for acquiring a high-quality spectrum, ensuring scientific integrity and reproducibility.
Molecular Structure and Vibrational Foundations
To accurately interpret the IR spectrum, we must first dissect the molecular structure of this compound (CAS No: 440102-32-9, Molecular Formula: C₈H₉N₃O).[2][3] The molecule is comprised of several distinct functional groups, each with characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.
Key Functional Groups:
-
Primary Alcohol (-OH): The terminal hydroxyl group on the ethyl side chain.
-
Secondary Amine (-NH-): Linking the hydroxyethyl group to the pyridine ring.
-
Nitrile (-C≡N): The cyano group attached to the pyridine ring.
-
Substituted Aromatic Ring: The pyridine core.
-
Aliphatic Hydrocarbon Moieties (-CH₂-): The ethyl bridge.
Each of these groups will give rise to distinct peaks in the IR spectrum, allowing for a detailed structural fingerprint of the molecule.
Predicted IR Absorption Profile: A Theoretical Analysis
The vibrational frequency of a specific bond is determined by the masses of the bonded atoms and the stiffness of the bond. By cross-referencing the functional groups of this compound with established IR correlation tables, we can predict the regions of significant absorption.[4][5][6]
High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of light atoms bonded to hydrogen.
-
O-H Stretching (Alcohol): A very prominent, strong, and broad absorption band is expected between 3550 cm⁻¹ and 3200 cm⁻¹.[4][7] The significant broadening is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding. This is often the most easily identifiable feature in the spectrum of an alcohol.
-
N-H Stretching (Secondary Amine): A single, sharp to medium-intensity peak is anticipated in the 3500 cm⁻¹ to 3300 cm⁻¹ range.[4][5] This peak may sometimes appear as a shoulder on the much broader O-H absorption band, requiring careful spectral examination.
-
C-H Stretching (Aromatic and Aliphatic):
-
Aromatic C-H: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds on the pyridine ring.[7][8]
-
Aliphatic C-H: Stronger, sharp absorptions will appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹), arising from the symmetric and asymmetric stretching of the -CH₂- groups in the ethyl chain.[8][9]
-
Triple Bond Region (2500 cm⁻¹ - 2000 cm⁻¹)
-
C≡N Stretching (Nitrile): A sharp, medium-intensity absorption is characteristic of the nitrile group and is predicted to appear in the 2260 cm⁻¹ to 2220 cm⁻¹ range.[4][5] The intensity and exact position of this peak provide clear evidence for the presence of the cyano functionality.
Fingerprint Region (1700 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of complex absorptions, including bending and stretching vibrations that are unique to the overall molecular structure.
-
C=C and C=N Ring Stretching (Aromatic): Multiple medium-to-weak bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching vibrations within the pyridine ring.[7][8]
-
N-H Bending (Amine): A medium-intensity band should appear around 1650-1550 cm⁻¹.[5]
-
C-H Bending (Aliphatic): The scissoring vibration of the -CH₂- groups will produce an absorption in the 1470-1450 cm⁻¹ range.[6][8]
-
C-O Stretching (Primary Alcohol): A strong, distinct peak is expected in the 1300-1000 cm⁻¹ region, specifically around 1050 cm⁻¹ for a primary alcohol.[6][7] This is another key diagnostic peak for the hydroxyethyl moiety.
-
C-N Stretching (Amine): Aromatic amines exhibit C-N stretching in the 1335-1250 cm⁻¹ range.[6]
-
Aromatic C-H Bending (Out-of-Plane): Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from out-of-plane C-H bending.[6][8] The exact position of these bands can help confirm the substitution pattern on the pyridine ring.
Summary of Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Alcohol (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |
| Secondary Amine (-NH) | N-H Stretch | 3500 - 3300 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium, Sharp |
| Aromatic Ring | C=C, C=N Stretch | 1600 - 1400 | Medium to Weak |
| Secondary Amine (-NH) | N-H Bend | 1650 - 1550 | Medium |
| Aliphatic C-H | C-H Bend (Scissoring) | 1470 - 1450 | Medium |
| Primary Alcohol (C-OH) | C-O Stretch | ~1050 | Strong |
| Aromatic Amine (C-N) | C-N Stretch | 1335 - 1250 | Medium |
| Aromatic Ring | C-H Bend (Out-of-Plane) | 900 - 675 | Strong |
Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition
To ensure the acquisition of a reliable and interpretable spectrum, a validated experimental procedure is essential. The following protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.[1]
Methodology: Potassium Bromide (KBr) Pellet Technique
This solid-phase method is chosen for its ability to produce high-quality spectra for solid samples. KBr is used as the matrix because it is transparent to IR radiation in the mid-infrared range (4000-400 cm⁻¹).
Step-by-Step Protocol:
-
Sample and Matrix Preparation:
-
Gently grind a small amount (1-2 mg) of high-purity this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The dryness of KBr is critical to avoid a broad water absorption band around 3400 cm⁻¹ and 1640 cm⁻¹.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process sinters the KBr into a transparent or translucent disc, with the sample embedded within.
-
-
Instrument Setup and Background Collection:
-
Configure the FTIR spectrometer to scan the range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹. This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis.
-
Set the instrument to co-add 16 or 32 scans. This signal averaging technique significantly improves the quality of the spectrum by reducing random noise.
-
Place the empty sample holder in the beam path and acquire a background spectrum. This critical step measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which will be digitally subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Mount the prepared KBr pellet in the sample holder and place it in the instrument's beam path.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum of the compound.
-
Visualizing the Experimental Workflow
Caption: Workflow for FTIR spectrum acquisition using the KBr pellet method.
Bridging Structure to Spectrum: A Relational Overview
The final IR spectrum is a direct manifestation of the molecule's underlying functional components. This relationship is the cornerstone of spectral interpretation.
Caption: Relationship between molecular structure and IR spectral regions.
Conclusion
The infrared spectrum of this compound provides a rich and definitive fingerprint for its structural verification. The expected strong, broad O-H stretch, the sharp medium nitrile absorption, and the strong C-O stretch serve as primary diagnostic peaks. When combined with the characteristic N-H, C-H, and aromatic ring vibrations, the complete spectrum allows for unambiguous confirmation of the molecule's identity. The experimental protocol outlined herein provides a reliable framework for obtaining high-quality data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pschemicals.com [pschemicals.com]
- 3. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 2-((2-Hydroxyethyl)amino)nicotinonitrile: A Predictive and Experimental Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-((2-Hydroxyethyl)amino)nicotinonitrile
This compound belongs to the substituted cyanopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and materials science. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the cyano group is a versatile functional handle for further chemical transformations.[1] The presence of the (2-hydroxyethyl)amino substituent introduces key hydrogen-bonding capabilities, which are anticipated to heavily influence the molecule's physical properties.
Understanding the solubility of this compound is paramount for several reasons:
-
In Drug Discovery: Aqueous solubility is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, unreliable results in biological assays, and significant challenges in formulation development.[2][3]
-
For Chemical Synthesis: Solubility in various organic solvents dictates the choice of reaction conditions, purification methods (e.g., crystallization), and overall process efficiency.
-
In Biological Assays: The concentration of a compound in an in vitro assay is limited by its solubility in the assay buffer. Undissolved compound can lead to inaccurate and misleading biological data.[4]
Given the absence of published data, this guide will first establish a predicted solubility profile based on structural analysis and then provide the methodologies to experimentally verify these predictions.
Theoretical Analysis and Predicted Solubility Profile
The solubility of an organic molecule is governed by its structure, specifically the balance between polar and non-polar regions, and its ability to interact with solvent molecules.[5] The principle of "like dissolves like" provides a foundational framework for these predictions.[6]
Structural Breakdown of this compound:
-
Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom that can act as a hydrogen bond acceptor.
-
Nitrile Group (-C≡N): A polar functional group that contributes to the molecule's overall polarity.
-
Amino Linker (-NH-): Capable of acting as both a hydrogen bond donor and acceptor.
-
Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl (-OH) group is highly polar and is a strong hydrogen bond donor and acceptor. Its presence is expected to significantly enhance aqueous solubility.[7]
Comparison with Parent Scaffolds:
-
The parent molecule, nicotinonitrile (3-cyanopyridine) , is reported to be easily soluble in water (140 g/L at 20°C) and also soluble in polar organic solvents like ethanol.[8][9]
-
The addition of the (2-hydroxyethyl)amino group introduces two additional potent hydrogen-bonding sites (-NH and -OH). This structural modification is expected to substantially increase interactions with polar protic solvents.
Predicted Solubility:
Based on this analysis, the following solubility profile is predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The molecule possesses multiple hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The molecule's overall polarity should allow for favorable dipole-dipole interactions with these solvents. DMSO and DMF are particularly effective.[5] |
| Non-Polar | Hexane, Toluene | Low / Insoluble | The molecule's high polarity is incompatible with the non-polar nature of these solvents, which primarily interact via weak London dispersion forces.[5][6] |
| Aqueous Buffers (pH) | Phosphate-Buffered Saline | pH-Dependent | The pyridine nitrogen and the secondary amine are basic. At acidic pH (<7), they will become protonated, forming a more soluble cationic salt. |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. In drug discovery, two types of solubility are commonly measured: thermodynamic and kinetic.[2]
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a saturated solution. It is the most accurate measure and is critical for lead optimization and formulation.[3][10]
-
Kinetic Solubility: The concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used for early screening.[10][11][12]
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is the gold standard for determining equilibrium solubility.[3][4] It measures the concentration of a saturated solution after a prolonged incubation period allows equilibrium to be reached.
Causality and Self-Validation: This protocol ensures trustworthiness by incubating for a sufficient duration (24 hours) to reach true equilibrium. The use of HPLC-UV for quantification against a multi-point calibration curve provides a robust, selective, and accurate measurement, validating the final result.
Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution with the chosen analytical solvent (e.g., 50:50 acetonitrile:water) to create a series of standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS, water, ethanol).
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for 24 hours to ensure equilibrium is reached.[10]
-
-
Sample Processing and Analysis:
-
After incubation, allow the vials to stand for 1 hour to let larger particles settle.
-
Carefully remove an aliquot of the supernatant, avoiding any solid material.
-
Filter the supernatant through a 0.45 µm PVDF filter to remove any remaining undissolved solid.
-
Dilute the clear filtrate with the analytical solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted filtrate by HPLC-UV using the same method as the standards.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of the diluted filtrate.
-
Multiply this concentration by the dilution factor to calculate the final thermodynamic solubility of the compound in the test solvent. Report results in µg/mL and µM.[4]
-
Protocol: Kinetic Solubility via Nephelometry
This high-throughput method assesses precipitation when a compound is rapidly introduced into an aqueous buffer from a DMSO stock, mimicking conditions in many in vitro screens.[2][11]
Causality and Self-Validation: This protocol is designed for speed and relative comparison. Trustworthiness is established by using a multi-well plate format that allows for simultaneous testing of multiple concentrations and replicates. The detection of light scattering (nephelometry) provides a direct physical measurement of precipitate formation, validating the solubility limit under these specific, non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.[12]
-
-
Plate Setup:
-
Into the wells of a 96-well microplate, add the desired aqueous buffer (e.g., pH 7.4 PBS).
-
Add a small volume of the DMSO stock solution to the buffer in the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤1-2%).
-
Perform serial dilutions across the plate to generate a range of concentrations.
-
-
Incubation and Measurement:
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer with DMSO only).
-
Key Factors Influencing Solubility
The solubility of this compound is not a static value but is influenced by several environmental factors.
-
Effect of pH: The pyridine nitrogen and the secondary amine are basic sites. In an acidic environment, these sites will be protonated to form a cationic species. This salt form is typically much more polar and thus more soluble in water than the neutral free base. Therefore, a significant increase in aqueous solubility is expected as the pH is lowered below the pKa of the conjugate acids.
-
Effect of Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces in the solvent.[7]
-
Co-solvents: In formulation science, co-solvents are often used to increase the solubility of poorly soluble drugs. For this compound, while aqueous solubility is predicted to be good, co-solvents like ethanol, propylene glycol, or PEG 400 could further enhance solubility if required for preparing highly concentrated dosing solutions.
Conclusion
While direct, published solubility data for this compound is lacking, a thorough analysis of its molecular structure strongly predicts high solubility in polar solvents, particularly water and alcohols. The presence of multiple hydrogen-bonding functional groups is the key determinant of this behavior. However, for any application in research and development, particularly in drug discovery, this prediction must be substantiated with rigorous experimental data.
This guide provides the necessary theoretical framework and two robust, validated protocols—the gold-standard shake-flask method for thermodynamic solubility and a high-throughput nephelometric assay for kinetic solubility—to enable researchers to confidently and accurately characterize this critical physicochemical property. The generation of such data is an indispensable step in advancing any research program involving this promising chemical entity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Potential applications of 2-((2-Hydroxyethyl)amino)nicotinonitrile
An In-Depth Technical Guide to the Potential Applications of 2-((2-Hydroxyethyl)amino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic building block possessing multiple reactive centers that can be strategically exploited for the synthesis of a diverse array of complex molecules. This guide delves into the core chemical attributes of this compound, outlines its synthesis, and explores its significant potential, particularly as a precursor for potent biologically active agents in the field of medicinal chemistry. Detailed experimental protocols and visual diagrams are provided to facilitate practical application and further research.
Introduction to this compound
This compound, with the CAS number 440102-32-9, is a pyridine derivative characterized by the presence of a nitrile group, a secondary amine, and a primary alcohol.[1] This unique combination of functional groups on a central pyridine scaffold makes it an attractive starting material for organic synthesis, particularly in the construction of fused heterocyclic systems.
Chemical Structure and Properties
The structural features of this compound—a nucleophilic secondary amine, a hydroxyl group capable of derivatization or participation in cyclization, and a nitrile group that can be hydrolyzed, reduced, or used in cycloadditions—confer upon it a high degree of chemical versatility.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 440102-32-9 | [1] |
| Molecular Formula | C8H9N3O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Classification | Heterocyclic Building Block, Pyridine, Amine, Nitrile, Alcohol | [1] |
Synthesis
The most direct synthetic route to this compound involves the nucleophilic aromatic substitution of 2-chloro-3-cyanopyridine with 2-aminoethanol. 2-Chloro-3-cyanopyridine is a widely available and crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[2][3][4] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
References
An In-depth Technical Guide to 2-Aminonicotinonitrile Derivatives in Medicinal Chemistry
This guide provides an in-depth exploration of 2-aminonicotinonitrile derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the self-validating systems inherent in robust protocols.
The 2-Aminonicotinonitrile Core: A Privileged Scaffold in Drug Discovery
The 2-aminonicotinonitrile moiety, a substituted pyridine ring bearing an amino group at position 2 and a nitrile group at position 3, is considered a "privileged structure" in medicinal chemistry. Its rigid framework and versatile functional groups serve as an excellent starting point for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological profiles.[1] The high reactivity of the 2-amino-3-cyanopyridine scaffold allows for its use in creating numerous reactive organic intermediates, which are foundational for producing a variety of pharmaceutical drugs.[1] This versatility has led to the development of derivatives exhibiting activities ranging from anticancer and antimicrobial to kinase inhibition.[2][3]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 2-aminonicotinonitrile derivatives is often achieved through efficient and robust multi-component reactions. A common and effective approach involves a one-pot synthesis using key building blocks.
General Synthetic Workflow
A prevalent method for synthesizing 2-amino-4,6-disubstituted-nicotinonitrile derivatives involves the reaction of acetophenone derivatives, aryl aldehydes, malononitrile, and ammonium acetate under solvent-free conditions, often facilitated by a nanocatalyst.[4] This approach is advantageous due to its high yields, rapid reaction times, and environmentally friendly solvent-free conditions.[4]
Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.
Other synthetic routes have also been developed, such as a four-step method to prepare 2-aminonicotinic acid (a related intermediate) from quinoline, highlighting the diverse approaches available for accessing this chemical space.[5]
Therapeutic Applications & Biological Activities
The structural features of 2-aminonicotinonitrile derivatives make them potent modulators of various biological pathways, leading to a broad spectrum of therapeutic applications.
Anticancer Activity
This class of compounds has shown significant promise as anticancer agents, acting through multiple mechanisms.
A. Cytotoxicity, Apoptosis Induction, and Cell Cycle Arrest
Many 2-aminonicotinonitrile derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines.[6] For example, certain novel nicotinonitrile derivatives bearing imino moieties have demonstrated IC50 values in the low micromolar range (~1-3 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines.[2] These effects are often mediated by the induction of intrinsic apoptosis, evidenced by the significant activation of caspases 9 and 3.[2]
Furthermore, some derivatives can induce cell cycle arrest. Compound 7g, a promising autophagy-inducing agent, also demonstrates antiproliferative activity by blocking the G1 phase of the cell cycle in SGC-7901 gastric cancer cells.[7][8]
Table 1: Cytotoxic Activity of Selected 2-Aminonicotinonitrile Derivatives
| Compound Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [6] |
| MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [6] | ||
| Nicotinonitrile-Imino Hybrid | Compound 5g | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| Compound 8 | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
B. Kinase Inhibition
A significant mechanism of action for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.
-
Tyrosine Kinase (TK) Inhibition: Novel nicotinonitrile derivatives have been identified as potent inhibitors of tyrosine kinases.[2] Compounds 5g and 8 were found to inhibit TK by 89% and 86%, respectively, with enzyme IC50 values of 352 nM and 311 nM.[2] Inhibition of TK can disrupt signaling cascades that control cell growth, proliferation, and survival.
-
Src Kinase Inhibition: 2'-aminospiro[pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives, which contain a related structural scaffold, have been developed as non-ATP competitive Src kinase inhibitors.[9] Src is a non-receptor tyrosine kinase that plays a critical role in cancer cell migration and proliferation.
-
CDK/HDAC Dual Inhibition: Recently, 2-aminopyridine-based derivatives have been explored as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which presents a synergistic approach to cancer therapy.[10]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 2-aminonicotinonitrile derivatives.
C. Autophagy Modulation
Certain 2-aminonicotinonitrile derivatives have been discovered as novel enhancers of autophagy, a cellular process of self-degradation that can play a dual role in cancer.[7][8] In some contexts, inducing autophagy can lead to cancer cell death. The most promising compound from one study, 7g, demonstrated strong autophagy-inducing activity in SGC-7901 cells.[7][8][11]
Antimicrobial Activity
The 2-aminonicotinonitrile scaffold has also been utilized to develop potent antimicrobial agents. The reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile can lead to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates.[3] Many of these synthesized compounds exhibited high antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis, with potency comparable to the standard drug ampicillin.[3] Additionally, some 2-oxonicotinonitrile based nucleoside analogues have shown good activity against Bacillus subtilis.[12]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design.
-
For Autophagy Induction: A study on novel 2-aminonicotinonitrile derivatives revealed that substituents at the C-4 and C-6 positions of the pyridine ring are important for enhancing autophagy-inducing activity.[7][8][11] Conversely, substituents at the C-5 position were found to have a detrimental effect on this activity.[7][8][11]
-
For Anticancer Activity: The introduction of phenyl or aryl moieties at the C-4 and C-6 positions of the 2-amino-3-cyanopyridine scaffold has been shown to enhance the biological activities of these compounds, including their anticancer effects.[1] Further functionalization, for example, by creating pyrido[2,3-d]pyrimidine derivatives from the 2-aminoazonicotinates, can yield compounds with strong inhibitory effects on bacterial growth.[3]
Caption: Structure-Activity Relationship (SAR) summary for 2-aminonicotinonitrile derivatives.
Experimental Protocols
To ensure reproducibility and trustworthiness, detailed methodologies are essential. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
Protocol 1: Synthesis of 2-amino-4,6-diphenylnicotinonitrile
This protocol is adapted from methodologies employing multi-component reactions.[4]
-
Reactant Preparation: In a round-bottom flask, combine acetophenone (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the nanocatalyst (e.g., LDH@TRMS@BDSA@Cu) in the amount specified by the catalyst's developed protocol.
-
Reaction Conditions: Heat the mixture at the optimized temperature (e.g., 40-80°C) under solvent-free conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for 10 minutes.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,6-diphenylnicotinonitrile derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
2-Aminonicotinonitrile and its derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their synthetic accessibility and diverse biological activities, particularly in oncology and infectious diseases, underscore their importance. The insights into their structure-activity relationships provide a clear roadmap for the rational design of next-generation therapeutics.
Future research should focus on optimizing the potency and selectivity of these compounds for specific biological targets, such as particular kinases or microbial enzymes. Further exploration of their potential as dual-target inhibitors could lead to novel therapies that overcome drug resistance. Additionally, comprehensive in vivo studies are necessary to translate the promising in vitro results into clinically viable drug candidates.
References
- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrazolo[3,4-b]pyridines from 2-((2-Hydroxyethyl)amino)nicotinonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, starting from the readily accessible precursor, 2-((2-Hydroxyethyl)amino)nicotinonitrile. The pyrazolo[3,4-b]pyridine core is found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][4] This document outlines the strategic considerations, mechanistic rationale, and step-by-step procedures for the intramolecular cyclization of this compound to afford the target fused heterocyclic system.
Introduction to Pyrazolo[3,4-b]pyridines
The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolo[3,4-b]pyridine system, a class of compounds that has garnered significant attention in the field of drug discovery.[4][5] The unique electronic and structural features of this scaffold allow for diverse functionalization and interaction with various biological targets. Several synthetic strategies have been developed to access this important heterocyclic system, often involving the condensation of 5-aminopyrazoles with 1,3-dielectrophiles or the reaction of functionalized 2-chloronicotinic acid derivatives with hydrazines.[6][7] This guide focuses on an alternative and efficient approach: the intramolecular cyclization of this compound.
Synthetic Strategy and Mechanistic Insights
The synthesis of the pyrazolo[3,4-b]pyridine core from this compound hinges on an intramolecular cyclization reaction. This transformation can be envisioned to proceed through two primary pathways, both of which involve the participation of the hydroxyethyl moiety, the exocyclic amino group, and the nitrile function.
Pathway A: Acid-Catalyzed Dehydration-Cyclization
In the presence of a strong acid, the hydroxyl group of the starting material is protonated, converting it into a good leaving group (water). Subsequent nucleophilic attack by the nitrile nitrogen onto the resulting carbocation or a concerted E2-type elimination followed by intramolecular Michael addition would lead to the formation of a six-membered ring. Tautomerization of the resulting imine would then yield the pyrazolo[3,4-b]pyridine product.
Pathway B: Two-Step Activation and Cyclization
An alternative approach involves a two-step sequence. First, the hydroxyl group is converted into a more effective leaving group, such as a tosylate or mesylate. In the second step, a base is used to promote an intramolecular nucleophilic substitution, where the exocyclic amino nitrogen attacks the carbon bearing the leaving group, leading to the formation of the fused ring system.
Below is a diagram illustrating the proposed acid-catalyzed dehydration-cyclization mechanism.
Caption: Proposed mechanism for the acid-catalyzed synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization
This protocol describes a one-pot synthesis using a strong acid to promote the dehydration and cyclization of the starting material.
Materials and Reagents:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or xylenes, 10 mL/g of starting material), add polyphosphoric acid (10 eq by weight) or concentrated sulfuric acid (5 eq by volume) cautiously at room temperature.
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[3,4-b]pyridine derivative.
Protocol 2: Two-Step Synthesis via Tosylation and Base-Mediated Cyclization
This protocol outlines a two-step approach involving the activation of the hydroxyl group followed by a base-induced cyclization.
Step 1: Tosylation of this compound
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (15 mL/g of starting material) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) or triethylamine (2.0 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Base-Mediated Intramolecular Cyclization
Materials and Reagents:
-
Crude tosylated intermediate from Step 1
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.5 eq) in anhydrous THF or DMF (20 mL/g of tosylate) at 0 °C, add a solution of the crude tosylated intermediate (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target pyrazolo[3,4-b]pyridine.
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Acid-Catalyzed Cyclization | Protocol 2: Two-Step Synthesis |
| Reagents | Polyphosphoric acid or H₂SO₄ | 1. TsCl, Pyridine/TEA2. NaH or t-BuOK |
| Reaction Time | 2-4 hours | 16-22 hours (total) |
| Temperature | 120-140 °C | 0 °C to Room Temperature |
| Advantages | One-pot, shorter reaction time | Milder conditions, potentially higher yields |
| Disadvantages | Harsh conditions, potential for charring | Two steps, requires anhydrous conditions |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines from this compound.
Caption: A flowchart of the synthesis and purification process.
Conclusion
This guide provides two robust protocols for the synthesis of the valuable pyrazolo[3,4-b]pyridine scaffold from this compound. The choice between the acid-catalyzed one-pot method and the two-step activation-cyclization approach will depend on the specific substrate, desired scale, and available laboratory resources. These methods offer a strategic advantage in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives for further investigation in drug discovery and development programs.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. N-Heterocycle synthesis [organic-chemistry.org]
- 7. scilit.com [scilit.com]
Application Notes and Protocols for the Experimental Use of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Drug Discovery
The nicotinonitrile framework is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile role in the development of potent and selective therapeutic agents.[1][2] Derivatives of this structure have been investigated for a wide range of biological activities, including kinase inhibition, antiproliferative effects, and modulation of cellular pathways such as autophagy.[1][3][4] The presence of the cyano group and the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
This document provides a detailed experimental framework for the initial characterization and application of 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS No. 440102-32-9). As a functionalized nicotinonitrile derivative, this compound presents an opportunity for novel discoveries in drug development. The protocols outlined herein are designed to guide researchers in systematically evaluating its physicochemical properties and exploring its potential biological activities, with a primary focus on its putative role as an anticancer agent, a hypothesis derived from the known activities of structurally related 2-aminonicotinonitrile compounds.[2][3]
Section 1: Compound Characterization and Preparation
Prior to any biological evaluation, a thorough characterization of the compound is essential to ensure the reliability and reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 440102-32-9 | [5] |
| Molecular Formula | C₈H₉N₃O | [5] |
| Molecular Weight | 163.18 g/mol | [5] |
| Appearance | Solid (visual inspection) | - |
| Storage | Sealed in dry, 2-8°C | [5] |
Purity Assessment
Causality: The presence of impurities can lead to erroneous or misleading biological data. It is imperative to confirm the purity of the compound batch before initiating experiments.
Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reverse-phase C18 column is typically suitable for compounds of this polarity. Analysis should aim for a purity level of ≥95% for initial in vitro screening.
Solubility Determination Protocol
Causality: Accurate determination of solubility is critical for preparing appropriate stock solutions and avoiding compound precipitation in cell culture media, which can lead to artifacts.
Objective: To determine the maximum soluble concentration of this compound in common laboratory solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
Step-by-Step Protocol:
-
Weigh out 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.
-
To the first tube, add DMSO in small, precise increments (e.g., 10 µL).
-
After each addition, vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent added.
-
Calculate the concentration (in mM). For example, if 1.63 mg is dissolved in 100 µL of DMSO, the concentration is 100 mM.
-
Repeat steps 2-6 for ethanol and PBS.
-
Trustworthiness Check: After determining the maximum concentration, centrifuge the tubes at >10,000 x g for 5 minutes. If a pellet is observed, the compound is not fully dissolved, and the concentration should be recalculated based on a lower, fully solubilized amount.
Stock Solution Preparation
Causality: A well-prepared, high-concentration stock solution is essential for accurate and repeatable dilutions in biological assays. DMSO is often the solvent of choice for initial in vitro studies due to its ability to dissolve a wide range of organic molecules.
Protocol for a 100 mM DMSO Stock:
-
Based on the solubility test, confirm that the compound is soluble in DMSO at ≥100 mM.
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1.63 mg of this compound into a sterile microcentrifuge tube.
-
Add 100 µL of sterile, cell culture-grade DMSO.
-
Vortex until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Section 2: Safety and Handling
Adherence to safety protocols is paramount when handling any chemical compound.
-
Hazard Identification: Causes serious eye irritation.[6] May be harmful if swallowed, and may cause skin and respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at 2-8°C.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[7]
Section 3: Hypothesis-Driven Biological Evaluation Workflow
Based on the established activities of related 2-aminonicotinonitrile derivatives, a logical starting point is to investigate the potential of this compound as an anticancer agent. The workflow below outlines a systematic approach for initial screening.
References
- 1. 6-Hydroxynicotinonitrile | 95891-30-8 | Benchchem [benchchem.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes & Protocols: 2-((2-Hydroxyethyl)amino)nicotinonitrile as a Versatile Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a highly functionalized and versatile building block for the synthesis of diverse, biologically relevant heterocyclic scaffolds. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for the construction of key fused heterocyclic systems, including pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. This document is intended to serve as a practical resource, enabling researchers to leverage the unique reactivity of this precursor in medicinal chemistry and drug discovery programs.
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Pyridine and its fused derivatives are "privileged structures" that form the core of numerous natural products and approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This compound emerges as a particularly strategic starting material due to its trifunctional nature:
-
An ortho-Amino Nitrile Moiety: This arrangement is a classic precursor for the construction of fused pyrimidine rings, a cornerstone of many kinase inhibitors and other targeted therapies[3][4].
-
A Nucleophilic Secondary Amine: The amino group readily participates in cyclization and condensation reactions.
-
A Pendant Hydroxyl Group: The primary alcohol offers a secondary site for cyclization, esterification, or other modifications, enabling the synthesis of more complex, three-dimensional structures.
This guide will provide validated protocols that transform this precursor into high-value heterocyclic systems, explaining the mechanistic rationale behind each synthetic step.
Precursor Profile and Handling
Before commencing any synthetic work, a thorough understanding of the precursor's properties and handling requirements is essential.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 440102-32-9 | [5] |
| Molecular Formula | C₈H₉N₃O | [5][6] |
| Molecular Weight | 163.18 g/mol | [5] |
| Appearance | Typically a solid (white to off-white) | Inferred |
| Storage | Sealed in a dry environment, store at 2-8°C | [5] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
May cause irritation to the eyes, skin, and respiratory tract[7]. Avoid direct contact.
-
Store away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions[7].
Synthetic Workflow Overview
The strategic positioning of reactive groups in this compound allows for its directed synthesis into various fused heterocyclic systems. The ortho-amino nitrile is the primary reactive site for building fused rings, while the hydroxyethyl chain provides a secondary anchor for further complexity.
Caption: General synthetic pathways from the precursor.
Protocol I: Synthesis of Pyrido[2,3-d]pyrimidin-4-ones
The pyrido[2,3-d]pyrimidine scaffold is found in numerous compounds with potent biological activity, including kinase inhibitors used in oncology[3][4]. The synthesis leverages the reaction of the ortho-amino nitrile with a one-carbon (C1) electrophile, followed by intramolecular cyclization.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The amino group of the nicotinonitrile precursor performs a nucleophilic attack on a C1 synthon (like formamide or triethyl orthoformate). This forms an intermediate which then undergoes an intramolecular cyclization, where the newly formed amide or imine nitrogen attacks the nitrile carbon. Tautomerization of the resulting product yields the stable, aromatic pyrido[2,3-d]pyrimidinone core.
Caption: Mechanism for Pyrido[2,3-d]pyrimidine formation.
Step-by-Step Protocol
This protocol is adapted from general procedures for the synthesis of 4-aminothieno[3,2-d]pyrimidines and related structures from aminonitriles[8].
Objective: To synthesize 8-(2-hydroxyethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one.
Materials:
-
This compound (1.0 eq)
-
Formamide (used as reagent and solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place this compound (e.g., 1.63 g, 10 mmol).
-
Reagent Addition: Add an excess of formamide (e.g., 20 mL).
-
Causality: Formamide serves as both the C1 source and the solvent. Using it in excess ensures the reaction goes to completion. High temperatures are required to drive the condensation and cyclization.
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 190-210°C) with stirring.
-
Expertise: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Upon cooling, a solid product will often precipitate directly from the formamide. If not, slowly pour the reaction mixture into cold water (e.g., 100 mL) with vigorous stirring to induce precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual formamide, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the final product as a white or off-white powder.
Validation: The structure of the synthesized compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Protocol II: Synthesis of Thieno[2,3-b]pyridine Derivatives
Thienopyridines are another class of heterocycles with significant therapeutic applications, particularly as antiplatelet agents[9][10]. The Gewald reaction is a classic and highly effective method for constructing the thiophene ring.
Mechanistic Rationale
This synthesis is a variation of the Gewald reaction. It involves the reaction of a compound with an activated nitrile group (our precursor) with elemental sulfur and a compound containing an active methylene group in the presence of a base. The base (e.g., morpholine or triethylamine) catalyzes the reaction by deprotonating the methylene compound and facilitating the nucleophilic attack of the resulting carbanion on sulfur. The intermediate polysulfide then reacts with the nitrile group, leading to cyclization and formation of the thiophene ring.
Step-by-Step Protocol
This protocol is adapted from established methods for synthesizing substituted thieno[2,3-b]pyridines[1][11].
Objective: To synthesize 3-amino-2-aroyl-thieno[2,3-b]pyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
An α-haloketone (e.g., phenacyl bromide or chloroacetone) (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
A suitable solvent (e.g., Ethanol or DMF)
-
A base catalyst (e.g., Triethylamine or Morpholine)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol), the chosen α-haloketone (10 mmol), and elemental sulfur (10 mmol, 0.32 g) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as triethylamine (e.g., 1.5 mL).
-
Causality: The base is crucial for promoting the formation of the reactive intermediates required for the cyclization. Its choice can influence reaction rates and yields.
-
-
Heating: Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Expertise: The progress of the reaction should be monitored by TLC. The formation of a precipitate during the reaction often indicates product formation.
-
-
Isolation: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent like DMF or acetic acid to afford the pure thieno[2,3-b]pyridine derivative.
Validation: Characterize the final product by spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm its structure.
Summary of Protocols
| Protocol | Target Scaffold | Key Reagents | Conditions | Typical Yield |
| I | Pyrido[2,3-d]pyrimidin-4-one | Formamide | Reflux (190-210°C), 2-4h | 60-80% (Reported for similar substrates) |
| II | Thieno[2,3-b]pyridine | α-haloketone, Sulfur, Base | Reflux (Ethanol), 4-6h | 55-75% (Reported for similar substrates) |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 2-[(2-hydroxyethyl)amino]pyridine-3-carbonitrile (C8H9N3O) [pubchemlite.lcsb.uni.lu]
- 7. chembk.com [chembk.com]
- 8. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Base-Mediated Intramolecular Cyclization of 2-((2-Hydroxyethyl)amino)nicotinonitrile for the Synthesis of Pyrido[2,3-b]oxazine Scaffolds
Application Note: Base-Mediated Intramolecular Cyclization of 2-((2-Hydroxyethyl)amino)nicotinonitrile for the Synthesis of Pyrido[2,3-b][1][2]oxazine Scaffolds
Introduction: The Significance of the Pyrido[2,3-b][1][2]oxazine Core
The pyrido[2,3-b][1][2]oxazine heterocyclic system is a privileged scaffold in modern medicinal chemistry. Its rigid, fused-ring structure serves as a versatile framework for the development of targeted therapeutics. Derivatives of this core have demonstrated significant potential as potent kinase inhibitors, central nervous system (CNS) agents, and anticancer therapeutics.[1][2][3] Notably, this scaffold is integral to novel Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors designed to combat non-small cell lung cancer and Pim-1 kinase inhibitors for various tumors.[1][2]
This application note provides a detailed guide to a crucial synthetic transformation: the intramolecular cyclization of this compound. This reaction offers an efficient and direct route to construct the 4-imino-3,4-dihydro-2H-pyrido[2,3-b][1][2]oxazine core, a key intermediate for further elaboration in drug discovery programs. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss the characterization of the resulting product.
Reaction Mechanism: An Intramolecular Nucleophilic Addition
The conversion of this compound to 4-imino-3,4-dihydro-2H-pyrido[2,3-b][1][2]oxazine is a classic example of a base-mediated intramolecular cyclization. The reaction proceeds via a nucleophilic attack of the pendant hydroxyl group onto the electrophilic carbon of the nitrile moiety.
Causality Behind the Mechanism:
-
Deprotonation: The reaction is initiated by a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH). The base abstracts the acidic proton from the hydroxyl group, generating a highly nucleophilic alkoxide intermediate. This step is critical as the neutral hydroxyl group is not sufficiently nucleophilic to attack the nitrile.
-
Intramolecular Attack: The newly formed alkoxide, being tethered in close proximity, readily attacks the nitrile carbon. This 6-exo-dig cyclization is sterically and electronically favored, leading to the formation of a six-membered ring.
-
Protonation/Tautomerization: The resulting anionic intermediate is subsequently protonated during the aqueous workup to yield the final, stable 4-imino-3,4-dihydro-2H-pyrido[2,3-b][1][2]oxazine product.
Caption: Reaction mechanism for the base-mediated cyclization.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes explanations for the chosen reagents and conditions to ensure reproducibility and safety.
Part A: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., BLDpharm[4] | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | N/A | Strong base. Handle with extreme care under inert gas. |
| Anhydrous Dimethylformamide (DMF) | DriSolv™ or equivalent | N/A | Reaction solvent. Must be anhydrous. |
| Ethyl Acetate (EtOAc) | ACS Grade | N/A | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | For aqueous washes. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | N/A | Drying agent. |
| Silica Gel | 230-400 mesh | N/A | For column chromatography. |
| Round-bottom flask, Condenser, Septa | N/A | N/A | Standard glassware. |
| Magnetic stirrer and stir bar | N/A | N/A | For agitation. |
| Inert Gas System (Nitrogen or Argon) | N/A | N/A | Essential for handling NaH. |
Part B: Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the cyclization.
Part C: Step-by-Step Procedure
-
Reaction Setup: Assemble a two-neck round-bottom flask, fitted with a reflux condenser and a rubber septum, under a positive pressure of nitrogen or argon. Rationale: This prevents moisture from inactivating the sodium hydride and interfering with the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Using a syringe, add anhydrous DMF (approx. 0.1 M concentration) to dissolve the starting material completely.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Rationale: Cooling is crucial to control the initial exothermic reaction upon base addition.
-
Base Addition: Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood. Rationale: Portion-wise addition prevents a dangerous exotherm and uncontrolled gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 80-90 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
-
Work-up - Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add deionized water dropwise to quench the excess sodium hydride. Rationale: A slow, cooled quench is essential to safely manage the reaction of residual NaH with water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with additional water and ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and then with brine. Rationale: Washing removes residual DMF and inorganic salts, aiding in purification.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 50-100% ethyl acetate in hexanes) to afford the pure product.
Data and Characterization
The successful synthesis of 4-imino-3,4-dihydro-2H-pyrido[2,3-b][1][2]oxazine should be confirmed by spectroscopic methods.
Table 2: Representative Reaction Parameters and Expected Product Characterization
| Parameter | Value / Expected Data | Rationale & Key Indicators |
| Typical Yield | 65-85% | Dependent on purity of reagents and anhydrous conditions. |
| Appearance | Off-white to light yellow solid | |
| IR (cm⁻¹) | ~3300 (N-H), ~1650 (C=N) | Disappearance of the sharp nitrile (C≡N) peak around 2220 cm⁻¹ is the most critical indicator of reaction completion. |
| ¹H NMR (DMSO-d₆) | δ 7.5-8.0 (m, Py-H), δ 6.5-7.0 (m, Py-H), δ 4.2 (t, -O-CH₂-), δ 3.8 (t, -N-CH₂-), NH protons variable. | Signals will confirm the pyridine and oxazine ring protons. |
| ¹³C NMR (DMSO-d₆) | δ ~155-160 (C=N), δ ~150-155 (Ar-C), δ ~110-140 (Ar-C), δ ~65 (-O-CH₂-), δ ~45 (-N-CH₂-). | The C=N carbon signal confirms the cyclization. Disappearance of the nitrile carbon (~117 ppm) is expected. |
| Mass Spec (ESI+) | m/z = 164.08 [M+H]⁺ | Corresponds to the molecular formula C₈H₉N₃O. |
Conclusion and Future Applications
The base-mediated cyclization of this compound is a reliable and efficient method for synthesizing the 4-imino-pyrido[2,3-b][1][2]oxazine core structure. This intermediate is of high value to the drug discovery community. Its strategic functional handles—the imine and the pyridine nitrogen—allow for diverse chemical modifications. As demonstrated in the literature, this scaffold is a launchpad for creating libraries of compounds for screening against various biological targets, particularly protein kinases involved in oncology.[1][2] The robust protocol detailed herein provides researchers with a practical tool to access this important chemical entity for advancing novel therapeutic programs.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine [myskinrecipes.com]
- 4. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
Application Note: A Researcher's Guide to the Reactivity and Derivatization of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a versatile heterocyclic building block. Possessing multiple reactive centers—a nitrile, a secondary amine, a primary alcohol, and a pyridine ring—this molecule offers numerous avenues for chemical modification. This document outlines key transformation strategies, provides detailed experimental protocols for core reactions, and explains the underlying chemical principles to guide researchers in drug discovery, materials science, and synthetic chemistry.
Introduction: A Multifunctional Synthetic Scaffold
This compound is a valuable intermediate characterized by a unique convergence of functional groups. Its structure, featuring nucleophilic amine and hydroxyl groups alongside an electrophilic nitrile on a pyridine core, makes it an ideal starting point for constructing complex molecular architectures, particularly in the synthesis of fused heterocyclic systems like pteridines, which are of significant biological interest.[1]
This guide is structured to explore the reactivity at each of the molecule's functional centers, providing researchers with the foundational knowledge to strategically design and execute synthetic transformations.
Reactions at the Nitrile Group (C≡N)
The nitrile group is a cornerstone of this molecule's utility, serving as a precursor to amines, amides, and carboxylic acids, and as an active participant in cyclization reactions.
Hydrolysis to Amides and Carboxylic Acids
The conversion of the nitrile to a carboxylic acid or an amide is a fundamental transformation. The outcome is highly dependent on the reaction conditions.
-
Acidic Hydrolysis: Heating the nitrile with a dilute mineral acid, such as hydrochloric acid, typically results in complete hydrolysis to the corresponding carboxylic acid, 2-((2-hydroxyethyl)amino)nicotinic acid, with the amine byproduct being trapped as an ammonium salt.[2] The reaction proceeds via an intermediate amide which is subsequently hydrolyzed under the acidic conditions.
-
Basic Hydrolysis: Refluxing with an aqueous base like sodium hydroxide yields the sodium salt of the carboxylic acid and ammonia gas.[2] Careful control of temperature and reaction time can sometimes allow for the isolation of the intermediate nicotinamide derivative.[3][4]
Protocol 2.1: Acid-Catalyzed Hydrolysis to 2-((2-Hydroxyethyl)amino)nicotinic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g of this compound in 15 mL of 6M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Adjust the pH to approximately 4-5 using a concentrated NaOH solution.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-((2-hydroxyethyl)amino)nicotinic acid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak (~2200 cm⁻¹) and the appearance of a broad O-H and a C=O stretch (~1700 cm⁻¹) in the IR spectrum are indicative of a successful reaction.
Reduction to Primary Amines
The nitrile group can be reduced to a primary aminomethyl group, (2-((2-hydroxyethyl)amino)pyridin-3-yl)methanamine, a valuable modification for introducing new side chains.
-
Reagent Selection: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are effective. Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common alternative.[5] More modern methods include the use of borane carriers like ammonia borane, which offer good functional group tolerance.[6]
Intramolecular Cyclization
The proximity of the amino and nitrile groups allows for powerful intramolecular cyclization reactions, forming fused pyrimidine rings—a core reaction in the synthesis of many biologically active compounds.[7] This Thorpe-Ziegler type reaction is typically promoted by a strong base.
-
Mechanism: A base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the secondary amine.[8] The resulting anion attacks the adjacent nitrile carbon, leading to a cyclized intermediate that tautomerizes to form a stable aromatic system. This is a common strategy for building pyrido[2,3-d]pyrimidine scaffolds.[5]
Reactions at the Amino (-NH-) and Hydroxyl (-OH) Groups
The secondary amine and primary hydroxyl groups are excellent nucleophiles, providing straightforward handles for acylation, alkylation, and sulfonylation.
Acylation and Sulfonylation
Acylation introduces an acyl group (R-C=O) onto the nitrogen or oxygen atom, forming amides and esters, respectively.
-
Reagent Selection: Acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine are standard reagents.
-
Selectivity (N- vs. O-Acylation): The secondary amine is generally more nucleophilic than the primary alcohol, allowing for selective N-acylation under controlled conditions (e.g., lower temperatures). To favor O-acylation, the amine can first be protected. Conversely, under more forcing conditions or with a large excess of the acylating agent, di-acylation at both N and O sites can occur. Selective acylation of an amine in the presence of an alcohol can often be achieved by controlling the pH; at higher pH values, the more acidic hydroxyl group can be deprotonated and acylated preferentially.[9]
Protocol 3.1: Selective N-Acetylation
-
Setup: Dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Addition: Add 1.1 equivalents of triethylamine (TEA), followed by the dropwise addition of 1.05 equivalents of acetyl chloride.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield N-acetyl-2-((2-hydroxyethyl)amino)nicotinonitrile.
Alkylation
Alkylation introduces an alkyl group at the nitrogen or oxygen atom.
-
N-Alkylation: This can be achieved via direct alkylation with alkyl halides, though this method risks over-alkylation.[10] A more controlled method is reductive amination . This involves reacting the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]
-
O-Alkylation (Williamson Ether Synthesis): To form an ether at the hydroxyl group, it must first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. The alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. This must be done in an anhydrous aprotic solvent like THF or DMF.
Advanced Applications: Tandem & Cascade Reactions
The true synthetic power of this compound is realized in reactions that engage multiple functional groups in a single transformation.
Synthesis of Pteridine-like Scaffolds
A prominent application is the synthesis of fused heterocyclic systems. For example, the reaction with α-haloketones or similar bifunctional electrophiles can lead to complex cyclizations. The amino group can act as a nucleophile to displace the halide, and the hydroxyl group can then participate in a subsequent cyclization or condensation step. Such strategies are invaluable in medicinal chemistry for creating diverse compound libraries.[1][12]
Workflow for Derivatization
The following diagram illustrates the primary pathways for modifying the core structure.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US5646242A - Selective acylation of epsilon-amino groups - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US4767859A - Process for the preparation of pteridine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 2-((2-Hydroxyethyl)amino)nicotinonitrile in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Quest for Kinase Inhibitor Specificity and the Role of the Nicotinonitrile Scaffold
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors. These agents target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. However, a significant challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome.[1][2] The pursuit of novel scaffolds that can be readily modified to achieve high potency and selectivity against specific kinases is therefore a paramount objective in medicinal chemistry and drug discovery.[3]
The nicotinonitrile moiety, a pyridine ring bearing a cyano group, has emerged as a privileged scaffold in the design of kinase inhibitors.[4] This is due to its ability to act as a versatile pharmacophore, participating in key hydrogen bonding interactions within the kinase hinge region.[5] Furthermore, the nicotinonitrile core provides a rigid framework upon which various substituents can be strategically placed to probe different regions of the kinase active site, thereby fine-tuning selectivity and potency. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 2-((2-Hydroxyethyl)amino)nicotinonitrile , in the synthesis of a promising class of kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold.
The Versatile Precursor: Chemical Properties and Synthetic Rationale of this compound
This compound is a bifunctional molecule that serves as an excellent starting material for the construction of diverse heterocyclic libraries. Its key structural features include:
-
A nucleophilic secondary amine: This site is readily available for reaction with a variety of electrophiles, allowing for the introduction of diverse side chains.
-
An ortho-amino nitrile functionality: This arrangement is primed for cyclization reactions to form fused pyrimidine rings, a common core in many kinase inhibitors.[3][6]
-
A hydroxyl group: This functional group can serve as a handle for further derivatization to improve solubility, modulate pharmacokinetic properties, or introduce additional binding interactions with the target kinase.
The strategic combination of these functional groups in a single, readily accessible molecule makes this compound a powerful building block for generating libraries of potential kinase inhibitors for screening and lead optimization.
Core Synthetic Strategy: Construction of the Pyrido[2,3-d]pyrimidine Scaffold
A highly effective and convergent strategy for the synthesis of kinase inhibitors from this compound involves the construction of a pyrido[2,3-d]pyrimidine ring system. This scaffold is present in numerous potent kinase inhibitors and is known to effectively mimic the adenine portion of ATP, forming crucial hydrogen bonds with the kinase hinge region.
The general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative pyrido[2,3-d]pyrimidine-based kinase inhibitor scaffold from this compound.
Protocol 1: Synthesis of the Intermediate N'-(3-Cyano-2-pyridinyl)-N,N-dimethylimidoformamide
This initial step involves the activation of the secondary amine of the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a reactive imidoformamide intermediate, which is primed for subsequent cyclization.[7][8]
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dioxane, add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude N'-(3-Cyano-2-pyridinyl)-N,N-dimethylimidoformamide derivative. This intermediate is often used in the next step without further purification.
Causality and Insights: The use of DMF-DMA serves a dual purpose: it protects the secondary amine and activates the ortho-position for the subsequent cyclization. The reaction is typically driven to completion by heating, which facilitates the elimination of methanol.
Protocol 2: Cyclocondensation to form the Pyrido[2,3-d]pyrimidin-4-amine Core
The activated intermediate from Protocol 1 is then cyclized with an amine to form the desired pyrido[2,3-d]pyrimidine scaffold. For the synthesis of a parent scaffold, ammonium hydroxide can be used.
Materials:
-
Crude product from Protocol 1
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the crude intermediate from Protocol 1 in ethanol.
-
Add an excess of ammonium hydroxide solution to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Causality and Insights: The cyclocondensation reaction proceeds via nucleophilic attack of the amine on the imidoformamide, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to form the aromatic pyrido[2,3-d]pyrimidine ring system. The use of excess amine drives the reaction towards the desired product.
Caption: Two-step synthesis of the pyrido[2,3-d]pyrimidine core.
Purification and Characterization
Purification of the final compounds is crucial for accurate biological evaluation. Common purification techniques include:
-
Recrystallization: Effective for obtaining highly pure crystalline solids.
-
Column Chromatography: A versatile method for separating the desired product from reaction byproducts and unreacted starting materials. A variety of solvent systems can be employed, typically starting with a non-polar solvent and gradually increasing the polarity.
Characterization of the synthesized compounds should be performed using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Quantitative Data Summary
The following table provides representative data for the synthesis of a hypothetical pyrido[2,3-d]pyrimidine derivative based on the described protocols.
| Step | Reactant | Product | Yield (%) | Purity (HPLC) |
| Protocol 1 | This compound | Imidoformamide Intermediate | >95 (crude) | - |
| Protocol 2 | Imidoformamide Intermediate | Pyrido[2,3-d]pyrimidine Core | 60-80 | >98% |
Conclusion and Future Directions
The synthetic route detailed in this application note provides a robust and versatile platform for the generation of novel kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, starting from the readily available precursor, this compound. The hydroxyl group on the side chain offers a valuable point for further diversification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. Researchers are encouraged to adapt and modify these protocols to synthesize a wide array of analogs for screening against various kinase targets, thereby contributing to the development of the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemres.org [orgchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. new.zodml.org [new.zodml.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Evaluation of 2-((2-Hydroxyethyl)amino)nicotinonitrile Derivatives
Introduction: Unveiling the Therapeutic Potential of Nicotinonitrile Scaffolds
The nicotinonitrile framework, a pyridine ring bearing a cyano group, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of a 2-((2-hydroxyethyl)amino) substituent to this core structure offers a versatile point for further chemical modification, enabling the exploration of a vast chemical space to optimize therapeutic efficacy.
This comprehensive guide provides detailed application notes and step-by-step protocols for the biological evaluation of novel 2-((2-hydroxyethyl)amino)nicotinonitrile derivatives. As a senior application scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of these compounds. The protocols herein are presented with an emphasis on the rationale behind experimental design and the inclusion of self-validating controls to ensure data integrity and reproducibility.
Part 1: Anticancer Activity Evaluation
A primary focus in the investigation of nicotinonitrile derivatives is their potential as anticancer agents.[3][4][5] The following protocols detail the in vitro assessment of cytotoxicity against various cancer cell lines, a crucial first step in the drug discovery pipeline.
Core Principle: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro toxicology and the screening of potential anticancer drugs.[6][7] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic effects.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates the general workflow for evaluating the anticancer activity of this compound derivatives using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][8]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each nicotinonitrile derivative in DMSO.
-
On the following day, prepare serial dilutions of the compounds in a complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[3]
-
Incubate the plate for 24 to 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative X | MCF-7 | 48 | [Insert Value] |
| Derivative Y | HepG2 | 48 | [Insert Value] |
| Doxorubicin | MCF-7 | 48 | [Insert Value] |
Part 2: Antimicrobial Activity Evaluation
Nicotinonitrile derivatives have also shown promise as antimicrobial agents.[2][10][11] The following protocols outline standard methods for assessing the antibacterial and antifungal activity of your compounds.
Core Principle: Inhibition of Microbial Growth
Antimicrobial susceptibility testing determines the effectiveness of a compound in inhibiting the growth of a specific microorganism.[12][13] The two most common methods are the disk diffusion assay for qualitative screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a fresh culture of the microorganism.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[13]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microplate containing the serially diluted compounds.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative X | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative Y | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin | [Insert Value] | [Insert Value] | N/A |
| Fluconazole | N/A | N/A | [Insert Value] |
Part 3: Mechanistic Studies
To further understand the mode of action of promising compounds, mechanistic studies such as DNA cleavage assays and enzyme inhibition assays can be performed.
DNA Cleavage Assay
Some anticancer and antimicrobial agents exert their effects by interacting with and cleaving DNA.[15] A DNA cleavage assay can determine if your nicotinonitrile derivatives have this capability.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound derivatives
-
Tris-HCl buffer
-
Agarose
-
Ethidium bromide or other DNA staining agent
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the plasmid DNA with the test compound at various concentrations in a suitable buffer.
-
Include a negative control (DNA + buffer) and a positive control (DNA + a known DNA cleaving agent).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Agarose Gel Electrophoresis:
-
Add loading dye to each reaction mixture.
-
Load the samples onto an agarose gel.
-
Run the gel electrophoresis until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze the conversion of the supercoiled DNA (faster migrating) to the nicked circular (slower migrating) and linear forms, which indicates DNA cleavage.
-
Enzyme Inhibition Assays
Nicotinonitrile derivatives may act by inhibiting specific enzymes crucial for cancer cell survival or microbial viability.[16][17] The specific enzyme to be assayed will depend on the predicted target of your compounds, which can be informed by computational docking studies or literature precedents for similar scaffolds.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial biological evaluation of this compound derivatives. By systematically assessing their anticancer and antimicrobial activities, and delving into their potential mechanisms of action, researchers can effectively identify promising lead compounds for further development. Adherence to these detailed methodologies, including the use of appropriate controls and rigorous data analysis, is paramount for generating reliable and reproducible results in the quest for novel therapeutics.
References
- 1. longdom.org [longdom.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. woah.org [woah.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidiabetic Activity of Pyrazolo[3,4-b]pyridines Derived from 2-((2-Hydroxyethyl)amino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a significant global health issue characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of substituted pyrazolo[3,4-b]pyridines as effective antidiabetic agents.[1][2][3][4][5] This application note provides a comprehensive guide for the synthesis and evaluation of the antidiabetic properties of novel pyrazolo[3,4-b]pyridines derived from 2-((2-Hydroxyethyl)amino)nicotinonitrile. We will detail the synthetic protocols, in vitro enzymatic and cell-based assays, and in vivo animal model studies to thoroughly characterize the therapeutic potential of these compounds.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the target pyrazolo[3,4-b]pyridine derivatives commences with the readily available starting material, this compound. The general synthetic scheme involves a multi-step process that can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies.
While the precise synthesis from this compound is not explicitly detailed in the provided search results, a general understanding of pyrazolo[3,4-b]pyridine synthesis can be inferred from related literature.[6][7] The synthesis typically involves the construction of the fused pyridine and pyrazole rings through cyclization reactions. For instance, a common strategy involves the reaction of a 5-aminopyrazole with a suitable precursor to form the pyridine ring.[6]
Proposed Synthetic Pathway
A plausible synthetic route starting from this compound would likely involve an initial cyclization to form a dihydropyridine intermediate, followed by oxidation. The pyrazole ring could then be constructed from this intermediate. It is crucial to perform thorough characterization of all intermediates and the final products using techniques such as NMR, mass spectrometry, and elemental analysis to confirm their structures.[1][2][4]
In Vitro Antidiabetic Activity Assessment
A battery of in vitro assays is essential to determine the mechanism of action and preliminary efficacy of the synthesized pyrazolo[3,4-b]pyridine derivatives.
Inhibition of Carbohydrate-Digesting Enzymes: α-Amylase and α-Glucosidase
Inhibition of α-amylase and α-glucosidase is a key strategy to control postprandial hyperglycemia by delaying carbohydrate digestion.[8][9][10]
Protocol 1: α-Amylase Inhibition Assay [11][12][13]
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of starch by α-amylase. The resulting reduction in liberated reducing sugars is quantified using the 3,5-dinitrosalicylic acid (DNSA) method.[11]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Phosphate buffer (pH 6.9)
-
Test compounds and Acarbose (standard inhibitor)
Procedure:
-
Prepare various concentrations of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-amylase solution.
-
Incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of starch solution and incubate for a further 30 minutes at 37°C.
-
Stop the reaction by adding 40 µL of DNSA reagent.
-
Boil the plate for 10 minutes, then cool to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: α-Glucosidase Inhibition Assay [9][12][14]
Principle: This assay determines the inhibitory effect of the compounds on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the chromophore p-nitrophenol.
Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (pH 6.8)
-
Test compounds and Acarbose
Procedure:
-
Prepare different concentrations of the test compounds and acarbose in the buffer.
-
In a 96-well plate, mix 50 µL of the test compound solution with 100 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of pNPG solution and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemics that work by increasing incretin levels, which in turn increases insulin secretion and reduces glucagon levels.[15][16][17][18]
Protocol 3: DPP-4 Inhibition Assay
Principle: This fluorometric assay measures the inhibition of DPP-4 activity on its substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). The cleavage of the substrate releases the fluorescent AMC.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-AMC substrate
-
Tris-HCl buffer (pH 7.5)
-
Test compounds and a standard DPP-4 inhibitor (e.g., Sitagliptin)
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
In a black 96-well plate, add the test compound, DPP-4 enzyme, and buffer.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes.
-
Determine the rate of reaction and calculate the percentage of inhibition and IC50 values.
Cell-Based Glucose Uptake Assay
The L6 rat skeletal muscle cell line is a well-established in vitro model for studying glucose metabolism in muscle tissue.[19][20]
Protocol 4: Glucose Uptake in L6 Myotubes [19][20][21][22]
Principle: This assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent derivative) into differentiated L6 myotubes.
Materials:
-
L6 rat myoblasts
-
DMEM, FBS, and antibiotics
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Test compounds
Procedure:
-
Culture and differentiate L6 myoblasts into myotubes in 24-well plates.[20][21]
-
Serum-starve the myotubes for 4-6 hours.[19]
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.[19]
-
Stimulate the cells with or without insulin (100 nM) for 30 minutes.[19]
-
Add the labeled 2-deoxy-D-glucose and incubate for 10 minutes.[19]
-
Terminate the uptake by washing with ice-cold PBS.
-
Lyse the cells and measure the radioactivity by liquid scintillation counting or fluorescence with a plate reader.
-
Quantify the glucose uptake relative to control cells.
In Vivo Antidiabetic Activity Assessment
Promising compounds identified from in vitro screening should be further evaluated in animal models of diabetes to assess their in vivo efficacy and safety.
Animal Models of Diabetes
Various animal models can be used to study diabetes, each with its own advantages and limitations.[23][24][25]
-
Streptozotocin (STZ)-induced diabetic rats/mice: A chemically induced model of Type 1 diabetes, where STZ selectively destroys pancreatic β-cells.[23]
-
High-fat diet (HFD)/low-dose STZ-induced diabetic rats/mice: This model mimics the progression of Type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.
-
Genetic models: Spontaneously diabetic models like the db/db mouse or Goto-Kakizaki (GK) rat can also be used.[24][26]
Protocol 5: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model[28]
Principle: The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance and the effect of the test compound.
Procedure:
-
Induce diabetes in the chosen animal model.
-
Fast the animals overnight (12-16 hours).
-
Administer the test compound or vehicle orally.
-
After a specific time (e.g., 30-60 minutes), administer an oral glucose load (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | DPP-4 IC50 (µM) |
| Lead Compound 1 | Value ± SD | Value ± SD | Value ± SD |
| Analogue 1.1 | Value ± SD | Value ± SD | Value ± SD |
| Analogue 1.2 | Value ± SD | Value ± SD | Value ± SD |
| Acarbose | Value ± SD | Value ± SD | N/A |
| Sitagliptin | N/A | N/A | Value ± SD |
Table 2: In Vivo Oral Glucose Tolerance Test Data
| Treatment Group | Fasting Blood Glucose (mg/dL) | AUC (0-120 min) | % Reduction in AUC vs. Diabetic Control |
| Normal Control | Value ± SEM | Value ± SEM | N/A |
| Diabetic Control | Value ± SEM | Value ± SEM | N/A |
| Lead Compound 1 (Dose 1) | Value ± SEM | Value ± SEM | Value |
| Lead Compound 1 (Dose 2) | Value ± SEM | Value ± SEM | Value |
| Metformin | Value ± SEM | Value ± SEM | Value |
Visualizations
Synthetic Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 9. Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. In vitro antidiabetic activity | PPTX [slideshare.net]
- 14. scialert.net [scialert.net]
- 15. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]
- 17. drugs.com [drugs.com]
- 18. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 19. benchchem.com [benchchem.com]
- 20. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. iv.iiarjournals.org [iv.iiarjournals.org]
- 24. longdom.org [longdom.org]
- 25. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to Create Chronic Wounds in Diabetic Mice - an Update to the Published Protocol [jove.com]
Application Notes and Protocols for the Evaluation of 2-((2-Hydroxyethyl)amino)nicotinonitrile Derivatives as Anti-Leukemic Agents
Abstract
Leukemia, a group of cancers affecting the blood and bone marrow, presents a significant therapeutic challenge requiring the continuous development of novel therapeutic agents. The nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer activities.[1] This guide provides a comprehensive set of application notes and detailed, field-proven protocols for the synthesis and biological evaluation of a specific class of these compounds: derivatives of 2-((2-Hydroxyethyl)amino)nicotinonitrile. We present methodologies for chemical synthesis, in vitro cytotoxicity screening against relevant leukemia cell lines, and mechanistic assays to elucidate the induction of apoptosis and cell cycle arrest. These protocols are designed for researchers, scientists, and drug development professionals aiming to explore this chemical space for novel anti-leukemic drug candidates.
Section 1: Synthesis of this compound Derivatives
Scientific Rationale: The 2-aminonicotinonitrile core is a versatile starting point for creating a diverse chemical library. The synthetic strategy outlined here is a robust multicomponent reaction, which is efficient for generating structural variety. By reacting a precursor like 2-chloronicotinonitrile with ethanolamine, the core scaffold is formed. Further derivatization can be achieved by modifying the starting materials, allowing for a systematic exploration of the structure-activity relationship (SAR).
Caption: General synthetic scheme for the core scaffold.
Protocol 1.1: Synthesis of this compound (Core Scaffold)
This protocol describes the nucleophilic aromatic substitution reaction to produce the parent compound.[2]
Materials:
-
2-Chloronicotinonitrile
-
Ethanolamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add ethanolamine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure title compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Section 2: In Vitro Evaluation of Anti-Leukemic Activity
Scientific Rationale: The initial step in evaluating new compounds is to assess their cytotoxic or cytostatic effects on cancer cell lines. A screening cascade allows for the efficient identification of the most potent compounds from a synthesized library. The MTT assay is a reliable, high-throughput colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), a key metric of a compound's potency.
References
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
Strategic Purification of 2-((2-Hydroxyethyl)amino)nicotinonitrile: From Crude Reaction Mixture to High-Purity Active Pharmaceutical Ingredient (API) Precursor
An Application Note for Drug Development Professionals
Abstract and Introduction
The synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a key intermediate in the development of various pharmaceutical agents, is commonly achieved via the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with ethanolamine. While the synthesis is relatively straightforward, the isolation of a high-purity product is critical for ensuring the safety, efficacy, and stability of the final drug substance. The presence of unreacted starting materials, side-products, and process-related impurities can have significant downstream consequences, including altered biological activity and the formation of toxic degradants.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic purification of this compound. We move beyond simple procedural lists to explain the underlying chemical principles behind each step, enabling scientists to rationally design and troubleshoot purification strategies. This guide details methods for impurity profiling, initial workup, and final polishing using liquid-liquid extraction, recrystallization, and column chromatography, along with protocols for in-process purity assessment.
Impurity Profiling: Identification of Process-Related Contaminants
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. Based on the SNAr reaction mechanism, the primary contaminants are predictable.
-
Unreacted Starting Materials : The most common impurities are residual 2-chloronicotinonitrile and excess ethanolamine.
-
Side-Products : While the primary reaction is robust, potential for over-alkylation or side reactions involving the hydroxyl group exists, though these are typically minor under controlled conditions.
-
Reagent-Related Impurities : Residual base (e.g., triethylamine hydrochloride if used) and solvents from the reaction must be removed.
Analytical techniques are essential for visualizing and quantifying this impurity profile, thereby guiding the selection of the most effective purification method.
Table 1: Common Impurities and Analytical Characterization
| Impurity | Source | Analytical Identification (Typical) |
| 2-chloronicotinonitrile | Unreacted starting material | Less polar spot on TLC (higher Rf); distinct HPLC peak; characteristic aromatic signals in 1H NMR. |
| Ethanolamine | Unreacted starting material | Highly polar; may not be visible on standard TLC; water-soluble. |
| Triethylamine HCl | Reaction base byproduct | Highly polar salt; water-soluble; removed during aqueous workup. |
| Dimerized Byproducts | Side reactions | Higher molecular weight; typically less polar than product; detectable by HPLC/MS. |
The Purification Workflow: A Multi-Step Strategy
A multi-tiered approach is most effective, beginning with a bulk purification step to remove gross impurities, followed by a fine purification or "polishing" step to achieve the high purity required for pharmaceutical applications.
Caption: A logical workflow for purifying this compound.
Experimental Protocols
Protocol 1: Initial Workup via Liquid-Liquid Extraction
Causality: This step leverages the differential solubility of the components. The desired product is moderately polar and soluble in organic solvents like ethyl acetate or dichloromethane. Ionic impurities, such as amine salts, and highly polar reagents like excess ethanolamine, are preferentially soluble in the aqueous phase. A weak basic wash (e.g., sodium bicarbonate solution) ensures that any acidic impurities are deprotonated and extracted into the aqueous layer.
Step-by-Step Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x the reaction volume).
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The organic layer contains the product.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution to remove residual water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude solid or oil.
Protocol 2: Purification by Recrystallization
Causality: Recrystallization is a powerful technique for purifying crystalline solids.[1][2] The principle relies on finding a solvent (or solvent system) in which the desired compound is highly soluble at an elevated temperature but poorly soluble at room or lower temperatures.[3] As the saturated hot solution cools slowly, the solubility of the product decreases, leading to the formation of a highly ordered crystal lattice that excludes impurity molecules, which remain dissolved in the "mother liquor".[1]
Step-by-Step Methodology:
-
Solvent Selection: Use small-scale trials to identify a suitable solvent. Good candidates often include isopropanol, ethanol, ethyl acetate, or a mixture like ethyl acetate/heptane. The ideal solvent will fully dissolve the crude product when hot but yield a high recovery of crystals upon cooling.
-
Place the crude product from the extraction step into an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent and bring the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely.[4]
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, which is then hot-filtered through a fluted filter paper to remove the carbon and any insoluble impurities.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Dry the crystals under vacuum to a constant weight.
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.6 | Polar Protic | Often a good choice for compounds with hydroxyl and amine groups. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good solvating power for a range of polarities. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective for nitrogen-containing heterocycles.[5] |
| Toluene | 110.6 | Non-polar | Useful in a co-solvent system (e.g., with ethyl acetate) to reduce solubility. |
| Heptane/Hexane | 98.4 / 68.7 | Non-polar | Used as an "anti-solvent" in a two-solvent system to induce crystallization.[3] |
Protocol 3: Purification by Flash Column Chromatography
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).[6][7] Less polar compounds have a weaker affinity for the polar silica gel and travel down the column faster with the mobile phase, while more polar compounds are adsorbed more strongly and elute later.[8] This technique is indispensable when impurities have similar solubility profiles to the product, making recrystallization ineffective.
Caption: Elution of a less polar impurity before the more polar product on silica gel.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase (eluent).[9] Test various mixtures of a non-polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35.[9]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[10]
-
Elution: Begin eluting the column with the determined solvent system. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate alongside a reference spot of the crude material.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment and Characterization
Final confirmation of purity and identity is a non-negotiable step.
-
HPLC Analysis: A reversed-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid) can provide a quantitative purity value (e.g., >99.5% by peak area).[11][12][13]
-
NMR Spectroscopy: 1H and 13C NMR spectra confirm the chemical structure and can reveal the presence of any remaining impurities. The 1H NMR spectrum of the pure product should show characteristic signals for the pyridine ring protons, the two methylene groups of the hydroxyethyl chain, a broad singlet for the amine proton, and a triplet for the hydroxyl proton.[14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
Conclusion
The purification of this compound is a critical process that directly impacts its suitability as a pharmaceutical intermediate. A systematic approach, beginning with an understanding of the impurity profile, followed by a logical sequence of liquid-liquid extraction, and culminating in either recrystallization or column chromatography, can reliably produce material of high purity. Each step must be guided and validated by appropriate analytical techniques to ensure the final product meets the stringent quality standards required in drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. iipseries.org [iipseries.org]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. jackwestin.com [jackwestin.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Introduction: The Significance of a Versatile Pyridine Intermediate
2-((2-Hydroxyethyl)amino)nicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a nucleophilic secondary amine, a reactive nitrile group, and a primary alcohol, making it a valuable building block for the synthesis of more complex heterocyclic systems. Nicotinonitrile scaffolds are prevalent in a wide array of biologically active compounds, highlighting the importance of robust and scalable synthetic routes to access key intermediates like the title compound.[1][2]
This application note provides a comprehensive guide for the scale-up synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol suitable for multi-gram to kilogram production, and address critical aspects of process safety, optimization, and analytical validation. The methodologies described herein are designed to be self-validating, ensuring reliability and reproducibility for researchers in drug development and chemical synthesis.
Mechanistic Rationale and Strategic Considerations
The synthesis proceeds via the nucleophilic aromatic substitution of the chlorine atom on 2-chloronicotinonitrile by ethanolamine. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group like the cyano (-CN) group at the 3-position.
Key Principles:
-
Nucleophilic Attack: The nitrogen atom of ethanolamine, a potent nucleophile, attacks the electron-deficient C2 position of the pyridine ring, which bears the chloro leaving group.
-
Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing nitrile group and the ring nitrogen atom.
-
Rearomatization: The intermediate collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the pyridine ring, yielding the final product.
The selection of 2-chloronicotinonitrile as the starting material is strategic; the chloro group is a good leaving group in SNAr reactions on heteroaromatic systems.[3][4] Ethanolamine serves a dual purpose as both the nucleophile and, when used in excess, as a base to neutralize the HCl generated in situ, driving the reaction to completion.
Caption: Reaction scheme for the synthesis of this compound.
Scalable Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and equipment.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity |
| 2-Chloronicotinonitrile | 6627-22-1 | 138.55 | 100.0 g (0.722 mol) |
| Ethanolamine | 141-43-5 | 61.08 | 176.4 g (2.88 mol) |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 1.0 L |
| Deionized Water | 7732-18-5 | 18.02 | ~2.0 L |
| Activated Carbon | 7440-44-0 | 12.01 | 10 g |
| Celite® (or other filter aid) | 61790-53-2 | N/A | As needed |
-
Equipment: 3 L three-neck round-bottom flask or jacketed glass reactor, mechanical stirrer, reflux condenser, thermocouple, heating mantle or oil bath, addition funnel, and filtration apparatus (Büchner funnel).
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system in a well-ventilated fume hood. Equip the flask with a mechanical stirrer, reflux condenser, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Charge the reactor with 2-chloronicotinonitrile (100.0 g, 0.722 mol) and isopropanol (1.0 L). Begin stirring to form a slurry.
-
Ethanolamine Addition: Add ethanolamine (176.4 g, 2.88 mol, 4.0 equivalents) to the slurry. A slight exotherm may be observed. Rationale: Using a stoichiometric excess of ethanolamine acts as both the nucleophile and an acid scavenger for the HCl byproduct, driving the reaction towards the product.
-
Reaction Heating: Heat the reaction mixture to a gentle reflux (~80-85 °C) using the heating mantle. Maintain this temperature and continue stirring.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: Dichloromethane:Methanol (95:5 v/v).
-
Endpoint: The reaction is considered complete when the starting material (2-chloronicotinonitrile) is no longer detectable. Typical reaction time is 6-10 hours.
-
-
Cooling and Quenching: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (~20-25 °C).
-
Solvent Removal: Remove the isopropanol under reduced pressure using a rotary evaporator. This will yield a thick, oily residue.
-
Product Precipitation: To the residue, add deionized water (1.5 L) with vigorous stirring. The product will precipitate as a pale yellow or off-white solid. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove excess ethanolamine and ethanolamine hydrochloride.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Crude Yield: 105-115 g (89-97%).
-
Purification by Recrystallization
-
Solvent Selection: Isopropanol is a suitable solvent for recrystallization.
-
Dissolution: Transfer the crude, dried product to a clean flask and add the minimum amount of hot isopropanol (~3-4 mL per gram of crude product) required to achieve complete dissolution.
-
Decolorization: Add activated carbon (10 g) to the hot solution and stir at reflux for 15-20 minutes to remove colored impurities.
-
Hot Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon. Caution: This step must be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The product will crystallize as fine needles. For maximum recovery, cool the flask in an ice bath for an additional hour.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50-60 °C.
-
Expected Final Yield: 95-105 g (80-89% overall yield).
-
Purity (by HPLC): >99%.
-
Caption: Experimental workflow for the synthesis and purification of the target compound.
Process Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any scale-up synthesis.[3]
-
2-Chloronicotinonitrile:
-
Ethanolamine:
-
Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear chemical-resistant gloves, splash goggles, and a lab coat. The reaction with 2-chloronicotinonitrile is exothermic; control the addition rate and have cooling available if necessary.
-
-
Isopropanol:
-
Hazards: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Handling: Keep away from heat, sparks, and open flames. Ensure adequate ventilation.
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Analytical Characterization for Quality Control
To ensure the final product meets the required specifications, the following analytical methods are recommended.
| Technique | Parameter | Expected Result |
| HPLC | Purity | >99% area under the curve. |
| ¹H NMR | Structure Confirmation | Spectra should be consistent with the proposed structure, showing characteristic peaks for aromatic protons, and ethyl and hydroxyl groups. |
| ¹³C NMR | Structure Confirmation | Spectra should show the correct number of carbon signals corresponding to the molecular structure. |
| MS (ESI) | Molecular Weight | [M+H]⁺ peak at m/z = 164.18, corresponding to the molecular formula C₈H₉N₃O.[7] |
| FTIR | Functional Groups | Characteristic absorptions for N-H, O-H, C≡N, and C=C/C=N bonds. |
| Melting Point | Physical Property | A sharp melting point range indicates high purity. (Literature values can be used for comparison if available). |
These analytical methods provide a comprehensive characterization of the final product, confirming its identity, purity, and structural integrity, which is crucial for its use in subsequent research and development activities.[8]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.ca [fishersci.ca]
- 7. bldpharm.com [bldpharm.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: 2-((2-Hydroxyethyl)amino)nicotinonitrile as a Versatile Fragment for Kinase Inhibitor Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It starts by identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[3][4] These initial fragment hits, though low in potency, serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[2][5] This approach offers several advantages, including a higher hit rate, broader coverage of chemical space with smaller libraries, and the generation of leads with superior physicochemical properties.[5][6]
This application note provides a detailed guide on the utility of 2-((2-Hydroxyethyl)amino)nicotinonitrile (herein referred to as Fragment 1 ) as a strategic starting point for developing kinase inhibitors. We will outline its desirable properties, provide detailed protocols for a typical FBDD workflow from screening to hit validation, and discuss strategies for its subsequent evolution into a potent lead molecule.
The Profile of a Privileged Fragment: this compound
Fragment 1 is an exemplary starting point for FBDD campaigns, particularly against protein kinases. Its structure embodies several key features that make it a "privileged" fragment.
-
Physicochemical Properties: With a molecular weight of 163.18 g/mol , it comfortably adheres to the "Rule of Three," a guideline for desirable fragment properties (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[7]
-
Hydrogen Bonding Capability: The pyridine nitrogen, the secondary amine, and the terminal hydroxyl group provide multiple points for hydrogen bonding, which are critical for anchoring the fragment in the ATP-binding site of kinases. The nitrile group can also act as a hydrogen bond acceptor.
-
Structural Rigidity and Vector for Growth: The aminopyridine core provides a rigid scaffold that reduces the entropic penalty upon binding. The hydroxyethyl tail offers a clear, synthetically tractable "vector" for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the target protein to gain potency and selectivity.[8]
-
Bioisosteric Potential: The nicotinonitrile scaffold is a common motif in known biologically active compounds and kinase inhibitors, suggesting its inherent compatibility with kinase active sites.[9][10]
| Property | Value | Source |
| CAS Number | 440102-32-9 | [11] |
| Molecular Formula | C₈H₉N₃O | [11] |
| Molecular Weight | 163.18 g/mol | [11] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| cLogP | ~0.5 | Calculated |
Table 1: Physicochemical Properties of Fragment 1.
FBDD Workflow: From Fragment Screening to Validated Hit
The core of an FBDD campaign is a multi-step process designed to reliably identify and validate true fragment binders, eliminating the false positives that can plague screening efforts. Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[6][12]
Figure 1: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening.[13] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.
Objective: To perform a primary screen of a fragment library (including Fragment 1 ) against a target kinase to identify initial hits.
Materials:
-
Purified target kinase (e.g., MAP Kinase p38α) at 2 µM in 100 mM HEPES pH 7.5, 150 mM NaCl.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library compounds at 10 mM in DMSO.
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt curve.
Procedure:
-
Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target kinase and SYPRO Orange dye. For each 20 µL reaction, you will need 2 µM protein and 5x SYPRO Orange.
-
Dispense Fragment: Add 200 nL of each 10 mM fragment stock solution to individual wells of the plate using an acoustic dispenser. This results in a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.
-
Add Protein Mix: Dispense 19.8 µL of the protein/dye master mix into each well.
-
Seal and Centrifuge: Seal the plate securely and centrifuge briefly (e.g., 1000 rpm for 1 minute) to mix the contents and remove bubbles.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Calculate the first derivative of the fluorescence curve for each well to determine the Tm. Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control (ΔTm = Tm_fragment - Tm_DMSO). A ΔTm ≥ 2.0 °C is typically considered a positive hit for further investigation.
Causality: The binding of a fragment to the folded state of the protein creates an energetically more stable complex. This increased stability requires more thermal energy to unfold the protein, resulting in a measurable increase in its melting temperature. SYPRO Orange dye fluoresces upon binding to hydrophobic regions that become exposed as the protein unfolds.
Protocol 2: Hit Confirmation using Saturation Transfer Difference (STD) NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful secondary assay to confirm direct binding and eliminate false positives from the primary screen.[4] STD-NMR is a ligand-observed experiment that detects transient binding of a small molecule to a large protein.
Objective: To confirm that hits from the DSF screen, including Fragment 1 , bind directly to the target kinase.
Materials:
-
Purified target kinase (e.g., p38α) at 10-20 µM.
-
Fragment hit (e.g., Fragment 1 ) at 200 µM.
-
NMR Buffer: Deuterated phosphate buffer (e.g., 50 mM d-Na₂HPO₄, 100 mM NaCl, pH 7.4 in 99.9% D₂O).
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation: Prepare two samples in NMR tubes:
-
Sample A: 20 µM protein + 200 µM fragment in NMR buffer.
-
Sample B (Control): 200 µM fragment alone in NMR buffer.
-
-
Acquire 1D ¹H Spectrum: Acquire a standard 1D proton spectrum of Sample A to ensure signals are visible and not excessively broad.
-
Set up STD Experiment:
-
Set up two experiments for Sample A.
-
On-Resonance Irradiation: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., 0.5 ppm or -1.0 ppm). The saturation time is typically 2 seconds.
-
Off-Resonance Irradiation: Irradiate a region of the spectrum far from any protein or fragment signals (e.g., 40 ppm) as a control.
-
-
Data Acquisition: Acquire the on-resonance and off-resonance spectra, interleaved for stability.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the saturated protein.
-
Analysis: The presence of signals in the STD difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).
Causality: By selectively irradiating protons on the protein, saturation (a loss of signal) is generated. This saturation is transferred via spin diffusion to other protons on the protein. If a fragment is bound, this saturation is further transferred to the fragment's protons. When the fragment dissociates (a rapid process for weak binders), it carries this "memory" of saturation, leading to a decreased signal intensity in the on-resonance experiment compared to the off-resonance control.
Hit Validation: Quantifying Affinity and Visualizing the Interaction
Once a fragment hit is confirmed, the next crucial steps are to quantify its binding affinity and determine its precise binding mode. This information is essential for guiding the subsequent medicinal chemistry effort.[14]
Protocol 3: Affinity Measurement by Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding affinity because it provides a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and ΔS) in a single, label-free experiment.[14]
Objective: To determine the dissociation constant (Kᴅ) of the Fragment 1 -kinase interaction.
Materials:
-
Purified target kinase at 20-50 µM in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment 1 at 500-1000 µM in the same ITC buffer, with a matched DMSO concentration.
-
Isothermal Titration Calorimeter.
Procedure:
-
Preparation: Thoroughly degas both the protein and fragment solutions. Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Instrument Setup: Allow the instrument to equilibrate to the desired temperature (e.g., 25 °C). Set the injection parameters (e.g., one initial 0.5 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals).
-
Titration: Initiate the titration run. The instrument will inject the fragment solution into the protein solution and measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the raw heat-flow data to obtain the heat change per injection. Plot this against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kᴅ, stoichiometry (n), and enthalpy of binding (ΔH).
Expected Results for Fragment 1: A typical fragment like Fragment 1 would be expected to have a Kᴅ in the range of 100 µM to 2 mM. The data would confirm a direct, specific interaction and provide a baseline affinity from which to measure improvements during hit-to-lead optimization.
| Parameter | Expected Value | Significance |
| Kᴅ (Dissociation Constant) | 250 µM | Quantifies binding affinity. Lower is stronger. |
| n (Stoichiometry) | ~1.0 | Indicates a 1:1 binding ratio of fragment to protein. |
| ΔH (Enthalpy) | -5.5 kcal/mol | Measures the heat change from bond formation/breakage. |
| -TΔS (Entropy) | -0.5 kcal/mol | Measures the change in disorder of the system. |
Table 2: Hypothetical ITC Data for Fragment 1 Binding to p38α Kinase.
Protocol 4: Structural Determination by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its atomic-level binding mode.[7][15] This structural information is the cornerstone of structure-based drug design, showing precisely how the fragment interacts with the target and highlighting opportunities for optimization.[16][17]
Objective: To solve the co-crystal structure of the target kinase in complex with Fragment 1 .
Methodology Overview:
-
Crystallization: Obtain high-quality crystals of the apo-protein (the protein without any ligand bound). This requires screening a wide range of crystallization conditions (precipitants, buffers, salts).
-
Fragment Soaking: Transfer the apo-crystals into a "soaking solution" that contains a high concentration of Fragment 1 (e.g., 1-10 mM) dissolved in a cryoprotectant-containing mother liquor. Allow the fragment to diffuse into the crystal and bind to the protein.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage. Collect X-ray diffraction data using a synchrotron beamline.[14]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (if a related structure is known). Carefully inspect the resulting electron density maps to confirm the presence and orientation of Fragment 1 in the active site. Refine the model to achieve good agreement with the experimental data.
Visualizing the Binding Mode: The co-crystal structure would likely reveal that the aminopyridine core of Fragment 1 forms canonical hydrogen bonds with the "hinge" region of the kinase, a pattern common to many kinase inhibitors. The nitrile group might interact with a backbone amide, while the hydroxyethyl tail would likely be solvent-exposed, pointing towards a region that can be further exploited for optimization.
Figure 2: A conceptual diagram of Fragment 1 binding to a kinase hinge.
From Hit to Lead: The Path Forward
With a validated hit and a high-resolution crystal structure, the project transitions to the hit-to-lead phase. The goal is to rationally modify the initial fragment to improve its binding affinity and other drug-like properties.
Structure-Activity Relationship (SAR) by Design: The process of systematically modifying a compound's structure to observe the effect on its biological activity is known as establishing a Structure-Activity Relationship (SAR).[18][19][20] The crystal structure of the Fragment 1 -kinase complex is the map for this exploration.
-
Fragment Growing: The most common strategy involves adding chemical functionality to a vector pointing from the fragment into an adjacent pocket of the protein.[8] For Fragment 1 , the solvent-exposed hydroxyethyl tail is the ideal starting point. Synthetic chemistry can be used to replace it with groups that form favorable interactions with nearby amino acid residues, guided by the crystal structure.
-
Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a single, more potent molecule.[8] Alternatively, the key binding features of two overlapping fragments can be merged into a novel scaffold.[3]
By iteratively applying these principles—design, synthesis, and testing—the initial millimolar affinity of Fragment 1 can be systematically improved, often by several orders of magnitude, to yield a potent lead compound with nanomolar activity, paving the way for further preclinical development.
Conclusion
This compound represents an excellent starting point for a fragment-based drug discovery campaign targeting protein kinases. Its favorable physicochemical properties, coupled with clear vectors for synthetic elaboration, make it a high-quality chemical asset. The application of a rigorous, multi-faceted biophysical screening and validation cascade, as detailed in these protocols, ensures the confident identification and characterization of this fragment's interaction with its target. The resulting structural and thermodynamic data provide a solid foundation for an efficient, structure-guided hit-to-lead program, accelerating the discovery of novel therapeutics.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onenucleus.com [onenucleus.com]
- 6. drughunter.com [drughunter.com]
- 7. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Hydroxynicotinonitrile | 95891-30-8 | Benchchem [benchchem.com]
- 11. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 16. selvita.com [selvita.com]
- 17. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 18. collaborativedrug.com [collaborativedrug.com]
- 19. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Welcome to the dedicated technical support resource for the synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key chemical intermediate. Here, we combine established chemical principles with practical, field-tested advice to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with ethanolamine.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The root cause often lies in one of several key reaction parameters.
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The SNAr reaction requires a significant activation energy. Without adequate heat, the reaction may not proceed at an appreciable rate.
-
Solution: Ensure your reaction is heated to the appropriate temperature, typically in the range of 80-120 °C. The optimal temperature can be solvent-dependent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction is proceeding.
-
-
Base Incompatibility or Degradation: The choice of base is critical. It acts as a scavenger for the HCl generated during the reaction. An inappropriate or degraded base can stall the reaction.
-
Solution: Potassium carbonate (K2CO3) is a commonly used and effective base for this transformation. Ensure it is anhydrous, as moisture can interfere with the reaction. If using an amine base like triethylamine (TEA), ensure it is fresh and colorless, as discoloration can indicate impurities that may inhibit the reaction.
-
-
Poor Reagent Quality: The purity of your starting materials, 2-chloronicotinonitrile and ethanolamine, is paramount.
-
Solution: Use reagents from a reputable supplier. If the purity is , consider purifying the starting materials before use. For instance, 2-chloronicotinonitrile can be recrystallized.
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your HPLC chromatogram indicates the formation of side products.
Possible Side Reactions & Mitigation Strategies:
-
Hydrolysis of the Nitrile Group: In the presence of water and a strong base, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. If water is unavoidable, minimize the reaction time and temperature. A milder base may also be beneficial.
-
-
Bis-alkylation: The product, this compound, still has a reactive N-H bond and could theoretically react with another molecule of 2-chloronicotinonitrile.
-
Solution: This is generally less common under standard conditions but can be minimized by using a slight excess of ethanolamine.
-
Issue 3: Difficult Purification
The product's polarity, due to the hydroxyl and amino groups, can sometimes make purification by column chromatography challenging.
Troubleshooting Purification:
-
Streaking on TLC/Column: This is often due to the basicity of the amino group interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as 1-2% triethylamine or ammonia, to your eluent system. This will neutralize the acidic sites on the silica and lead to better peak shapes.
-
-
Product Insolubility: The product may crash out of solution during workup or purification.
-
Solution: Choose your extraction and chromatography solvents carefully. A solvent system like dichloromethane/methanol or ethyl acetate/methanol often works well for both extraction and chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: While various polar aprotic solvents can be used, acetonitrile and dimethylformamide (DMF) are common choices. Acetonitrile is often preferred due to its lower boiling point, which simplifies removal post-reaction. DMF can sometimes lead to faster reaction rates but is more difficult to remove.
Q2: How can I effectively monitor the reaction progress?
A2: TLC is a straightforward method. A suitable eluent system would be one that gives good separation between the starting material (2-chloronicotinonitrile) and the product. A starting point could be a 1:1 mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value.
Q3: Is an inert atmosphere necessary for this reaction?
A3: While not strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent the oxidation of ethanolamine and minimizes the introduction of atmospheric moisture, which can lead to side reactions.
Experimental Workflow & Diagrams
General Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yield in the synthesis.
Detailed Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions and scale.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), ethanolamine (1.2 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.5 M with respect to the 2-chloronicotinonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane with 1% triethylamine).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 80-120 °C | To overcome the activation energy of the SNAr reaction. |
| Base | Anhydrous K2CO3 | Effective HCl scavenger, readily available, and easy to remove. |
| Solvent | Acetonitrile | Good balance of polarity and boiling point for easy removal. |
| Stoichiometry | 1.2 eq of Ethanolamine | A slight excess helps to drive the reaction to completion. |
Technical Support Center: 2-((2-Hydroxyethyl)amino)nicotinonitrile Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-((2-Hydroxyethyl)amino)nicotinonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and handling, with a focus on the identification and mitigation of common side products.
I. Frequently Asked Questions (FAQs)
FAQ 1: Unidentified Peak in HPLC Analysis
Question: I am synthesizing this compound from 2-chloronicotinonitrile and ethanolamine. After the reaction, my HPLC analysis shows a significant, less polar peak with a mass corresponding to a dimer of my product. What is this impurity and how can I avoid it?
Answer:
This is a common issue. The observed peak is likely a dimer of this compound. Dimerization of 2-aminonicotinonitrile derivatives is a known phenomenon and can occur under various conditions, including thermal stress or the presence of acidic or basic catalysts.[1][2]
Plausible Mechanism: Dimerization
The dimerization can proceed through several pathways. One plausible mechanism involves the nucleophilic attack of the amino group of one molecule onto the nitrile group of another, especially if the nitrile group is activated (e.g., by protonation in acidic media). This can lead to the formation of a dimeric amidine or a related cyclic structure.
Troubleshooting and Prevention:
-
Temperature Control: Avoid excessive heating during the reaction and workup. High temperatures can promote dimerization.
-
pH Control: Maintain a neutral or slightly basic pH during workup and purification. Strong acids can catalyze the dimerization.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Purification: If dimerization has already occurred, careful column chromatography can often separate the dimer from the desired product.
Experimental Protocol: Minimizing Dimer Formation
-
Reaction Setup: In a clean, dry flask, dissolve 2-chloronicotinonitrile in a suitable solvent (e.g., isopropanol or acetonitrile).
-
Reagent Addition: Slowly add ethanolamine to the solution at room temperature. An excess of ethanolamine can act as a base to neutralize the HCl formed during the reaction.
-
Temperature Monitoring: Maintain the reaction temperature below 60°C. Use a water bath for cooling if necessary.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. Once the 2-chloronicotinonitrile is consumed, proceed with the workup.
-
Workup: Cool the reaction mixture to room temperature. If necessary, neutralize any excess acid with a mild base like sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature not exceeding 40°C. Purify the crude product by column chromatography on silica gel.
FAQ 2: Formation of a More Polar Byproduct
Question: During the synthesis of this compound, I've isolated a more polar byproduct. The mass spectrum suggests the addition of a water molecule. What could this be?
Answer:
The formation of a more polar byproduct with the addition of a water molecule strongly suggests hydrolysis of the nitrile group. The nitrile can be hydrolyzed to either a carboxamide (2-((2-hydroxyethyl)amino)nicotinamide) or a carboxylic acid (2-((2-hydroxyethyl)amino)nicotinic acid). This is a common side reaction for nitriles, especially under acidic or basic conditions at elevated temperatures.
Plausible Mechanism: Nitrile Hydrolysis
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
Troubleshooting and Prevention:
-
Control of pH: Strictly avoid strongly acidic or basic conditions during the reaction and workup, especially at elevated temperatures.
-
Anhydrous Conditions: While the reaction itself may not need to be strictly anhydrous, minimizing the amount of water present can reduce the rate of hydrolysis.
-
Temperature Management: As with dimerization, keep the temperature as low as reasonably possible to achieve a good reaction rate.
Experimental Protocol: Preventing Nitrile Hydrolysis
-
Solvent Choice: Use a non-aqueous solvent for the reaction.
-
Base Selection: If a base is required in addition to excess ethanolamine, consider a non-nucleophilic organic base.
-
Workup Conditions: During the workup, if an aqueous wash is necessary, use deionized water and perform the wash at a low temperature. Minimize the contact time between the aqueous phase and the product. If an acid or base wash is required, use dilute solutions and maintain a low temperature.
-
Drying: Ensure the final product is thoroughly dried to prevent hydrolysis during storage.
FAQ 3: Unexpected Cyclic Impurity
Question: I have detected an impurity with a mass that is 2 Da less than my product, suggesting an intramolecular cyclization. What is the likely structure and how is it formed?
Answer:
An intramolecular cyclization resulting in the loss of two hydrogen atoms (oxidation) or a molecule of water is a plausible side reaction. The most likely cyclization would involve the hydroxyethylamino side chain. One possibility is the formation of a morpholino-fused pyridine derivative through an oxidative cyclization, or a cyclization involving the nitrile group. Intramolecular cyclization of similar structures has been reported.[3][4]
Plausible Mechanism: Intramolecular Cyclization
One potential pathway is the intramolecular attack of the hydroxyl group onto the nitrile group, which after rearrangement could lead to a cyclic product. Another possibility is an oxidative cyclization of the amino and hydroxyl groups to form a morpholine ring fused to the pyridine. This is more likely to occur in the presence of an oxidizing agent or under aerobic conditions at elevated temperatures.
Troubleshooting and Prevention:
-
Inert Atmosphere: To prevent oxidative cyclization, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture.
-
Temperature and Reaction Time: Minimize the reaction temperature and time to reduce the likelihood of side reactions.
II. Data Summary and Visualization
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Plausible Cause | Key Prevention Strategies | Analytical Detection |
| Dimer | High temperature, acidic/basic conditions | Control temperature (<60°C), maintain neutral pH, minimize reaction time | HPLC (less polar peak), MS (M+M) |
| Hydrolysis Products | Presence of water with acid/base catalysis | Use non-aqueous solvents, avoid strong acids/bases, low temperature workup | HPLC (more polar peak), MS (M+18) |
| Cyclized Product | Oxidative conditions, high temperature | Inert atmosphere, avoid oxidizing agents, control temperature | HPLC, MS (M-2 or M-18) |
III. Reaction Pathway Diagrams
Diagram 1: Desired Reaction and Key Side Reactions
Caption: Main reaction pathway and competing side reactions.
Diagram 2: Troubleshooting Flowchart
Caption: A troubleshooting flowchart for impurity identification.
IV. References
-
Taylor, E. C., Crovetti, A. J., & Knopf, R. J. (1958). The Dimerization of 2-Aminonicotinonitrile. Journal of the American Chemical Society, 80(2), 427-431. --INVALID-LINK--
-
Krivokolysko, S. G., et al. (2021). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Chemistry of Heterocyclic Compounds, 57(7), 635-654. --INVALID-LINK--
-
Organic Syntheses. (1955). 2-Chloronicotinonitrile. Organic Syntheses, 35, 35. --INVALID-LINK--
-
CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2-. (2019). --INVALID-LINK--
-
US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. (1975). --INVALID-LINK--
-
Bastien, G., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2279. --INVALID-LINK--
-
Murphy, J. A., et al. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 12(34), 6598-6604. --INVALID-LINK--
-
Kazakova, O. B., et al. (2021). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2021(3), M1259. --INVALID-LINK--
-
Das, B., et al. (2017). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 7(1), 1-9. --INVALID-LINK--
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108. --INVALID-LINK--
-
Reddy, G. R., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 595-605. --INVALID-LINK--
-
Benchchem. (n.d.). 2-Chloro-4-(4-chlorophenyl)nicotinonitrile. --INVALID-LINK--
-
Wang, X., et al. (2018). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications, 54(73), 10303-10306. --INVALID-LINK--
-
Tu, S., et al. (2007). Synthesis of 2-amino-3-cyanopyridine derivatives. ARKIVOC, 2007(14), 109-116. --INVALID-LINK--
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides? --INVALID-LINK--
-
Alibes, R., et al. (2010). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. The Journal of Organic Chemistry, 75(15), 5039-5048. --INVALID-LINK--
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Synthetic Communications, 35(13), 1749-1754. --INVALID-LINK--
-
Dotsenko, V. V., et al. (2019). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 24(18), 3326. --INVALID-LINK--
-
Piatkowska-Bim, M., et al. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. International Journal of Molecular Sciences, 24(22), 16499. --INVALID-LINK--
-
PubChem. (n.d.). 2-[(2-hydroxyethyl)amino]pyridine-3-carbonitrile. --INVALID-LINK--
-
BLDpharm. (n.d.). 4-((2-Hydroxyethyl)amino)nicotinonitrile. --INVALID-LINK--
-
ResearchGate. (n.d.). Oxidative cyclization of 2-(2-arylidenehydrazinol) pyridines. --INVALID-LINK--
References
Troubleshooting low yield in pyrazolo[3,4-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Pyrazolo[3,4-b]pyridines are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making their efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of pyrazolo[3,4-b]pyridines can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the chosen substrates.[3] This section addresses specific problems you might be encountering in a question-and-answer format.
Question 1: My cyclization reaction between an aminopyrazole and a 1,3-dicarbonyl compound is giving a low yield and a mixture of regioisomers. How can I improve this?
Answer:
This is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two regioisomers can occur, with the proportions depending on the relative electrophilicity of the two carbonyl groups.[1] If the electrophilicity is similar, you may get a nearly 1:1 mixture, which complicates purification and lowers the yield of the desired isomer.[1]
Causality and Recommended Actions:
-
Regioselectivity Issues: The amino group of the 5-aminopyrazole can attack either carbonyl group of the 1,3-dicarbonyl compound. To favor the formation of one regioisomer, you need to exploit the electronic differences between the two carbonyls. For instance, in ethyl acetoacetate, the ketone carbonyl is generally more electrophilic than the ester carbonyl.
-
Reaction Conditions: The choice of catalyst and solvent can significantly influence the reaction rate and selectivity.
-
Catalyst: While acetic acid is commonly used as a solvent and catalyst, exploring other catalysts can be beneficial.[1] Lewis acids such as ZrCl₄, CuCl₂, or ZnCl₂ have been successfully employed to catalyze this type of cyclization, sometimes leading to higher yields and improved regioselectivity.[1][4] For example, ZrCl₄ has been used in the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones to afford pyrazolo[3,4-b]pyridines in moderate yields.[4]
-
Solvent: The solvent can affect the solubility of your starting materials and intermediates, as well as the reaction kinetics. While acetic acid is a common choice, you could screen other high-boiling point solvents like DMF or ethanol, depending on your specific substrates.[1][4]
-
-
Alternative Strategy: Three-Component Reactions: To circumvent regioselectivity issues, consider a three-component reaction using an aldehyde, a ketone with an α-hydrogen, and an aminopyrazole.[1] This approach generates the 1,3-CCC-biselectrophile in situ and often proceeds with high yields and excellent regioselectivity.[1]
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing cyclization reactions.
Question 2: I am attempting a multi-component synthesis of a pyrazolo[3,4-b]pyridine, but the yield is poor. What are the critical parameters to investigate?
Answer:
Multi-component reactions (MCRs) are powerful for building molecular complexity in a single step, but their efficiency is highly dependent on the interplay of several factors.[5] Low yields in MCRs for pyrazolo[3,4-b]pyridine synthesis often point to issues with the catalyst, solvent, or reaction temperature.
Causality and Recommended Actions:
-
Catalyst Choice is Crucial: The catalyst plays a pivotal role in MCRs. A variety of catalysts have been reported for the synthesis of pyrazolo[3,4-b]pyridines, including:
-
Brønsted Acids: Acetic acid, p-toluenesulfonic acid (p-TSA), and HCl are common choices.[6][7]
-
Lewis Acids: InCl₃ and FeCl₃ have also been shown to be effective.[5]
-
Solid-Supported Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) has been demonstrated to give excellent yields (up to 97%) at room temperature.[6]
-
Organocatalysts: L-proline has been used as a catalyst in some MCRs.[5]
-
-
Solvent Effects: The choice of solvent can dramatically impact the yield. For instance, in a Cu(II)-catalyzed synthesis, switching from acetonitrile (20% yield) to chloroform resulted in a significant increase in yield to 94%.[8] It is advisable to screen a range of solvents with varying polarities (e.g., ethanol, chloroform, toluene, THF).[8]
-
Temperature Optimization: While some modern protocols achieve high yields at room temperature, many MCRs require heating.[6] However, excessive heat can lead to decomposition of starting materials or products.[3] It is recommended to perform small-scale trials at different temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal condition.
Data on Catalyst and Solvent Effects:
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Cu(II) acetylacetonate | CHCl₃ | Room Temp | 94 | [8] |
| Cu(II) acetylacetonate | Toluene | Room Temp | 68 | [8] |
| AC-SO₃H | EtOH | Room Temp | 97 | [6] |
| TsOH | EtOH | Room Temp | 82 | [6] |
| ZrCl₄ | EtOH/DMF | 95 °C | 28 | [4] |
Question 3: My reaction is sensitive to air and moisture, and I suspect this is causing low yields. What precautions should I take?
Answer:
Many organic reactions, especially those involving organometallic reagents or strong bases, are sensitive to atmospheric moisture and oxygen.[3] If you are performing reactions like metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to functionalize the pyrazolo[3,4-b]pyridine core, or using strongly basic conditions, rigorous exclusion of air and moisture is critical.
Causality and Recommended Actions:
-
Moisture: Water can quench organometallic reagents, hydrolyze starting materials or intermediates, and interfere with the catalytic cycle of many transition metal catalysts.
-
Oxygen: Oxygen can lead to oxidative side reactions, degrading both the catalyst and the organic molecules involved.
Experimental Protocol: Setting up an Inert Atmosphere Reaction
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of dry inert gas (nitrogen or argon) or in a desiccator.
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents, either purchased in sealed bottles or freshly distilled from an appropriate drying agent.
-
Ensure liquid reagents are handled via syringe through septa.
-
Solid reagents should be dried in a vacuum oven or desiccator before use.
-
-
Inert Gas Setup:
-
Assemble your reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet).
-
Purge the system with a slow, steady stream of nitrogen or argon for at least 15-20 minutes. A gas bubbler at the outlet will indicate positive pressure.
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
-
-
Reagent Addition:
-
Add solids under a positive flow of inert gas.
-
Add liquids via a syringe through a rubber septum.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots carefully with a syringe.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[3,4-b]pyridine core?
There are several established methods, with the choice depending on the desired substitution pattern and the availability of starting materials. Key approaches include:
-
Annulation of a Pyridine Ring onto a Pre-formed Pyrazole: This is a very common strategy, often starting with a 5-aminopyrazole which is then reacted with a 1,3-dicarbonyl compound or its equivalent.[1]
-
Annulation of a Pyrazole Ring onto a Pre-formed Pyridine: This involves starting with a suitably functionalized pyridine, such as a 2-chloro-3-cyanopyridine, and reacting it with hydrazine to form the pyrazole ring.[9]
-
Gould-Jacobs Reaction: This method uses a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, often leading to 4-chloro-substituted pyrazolo[3,4-b]pyridines.[1]
-
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high efficiency.[5][10]
Q2: How can I purify my final pyrazolo[3,4-b]pyridine product effectively?
Purification can be challenging due to the potential for side products and the often crystalline nature of these compounds.
-
Chromatography: Silica gel flash column chromatography is the most common method for purifying pyrazolo[3,4-b]pyridine derivatives.[11] The choice of eluent system (e.g., ethyl acetate/petroleum ether) will depend on the polarity of your compound.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective way to obtain pure material.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyridine ring allow for purification via acid-base extraction in some cases. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified and the product is re-extracted into an organic solvent.
-
Crystallization of Acid Addition Salts: For pyrazole-containing compounds, forming an acid addition salt with an inorganic or organic acid can facilitate purification by crystallization.[12]
Q3: Are there any stability issues I should be aware of with pyrazolo[3,4-b]pyridines?
While the pyrazolo[3,4-b]pyridine core is generally stable, certain functional groups on the ring can impart instability.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[3] It is good practice to monitor your reaction by TLC or LC-MS to check for product degradation over time.[3]
-
Tautomerism: For pyrazolo[3,4-b]pyridines not substituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H- tautomers.[1] Theoretical calculations and experimental evidence strongly suggest that the 1H-tautomer is significantly more stable.[1] However, under certain conditions or with specific substitution patterns, the presence of the minor tautomer could be a consideration.
Logical Relationship of Troubleshooting Steps:
Caption: A systematic approach to troubleshooting low yields.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 2-((2-Hydroxyethyl)amino)nicotinonitrile
An advanced guide to resolving purity challenges in the synthesis and purification of 2-((2-Hydroxyethyl)amino)nicotinonitrile.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during their experimental work. We will delve into the causality behind common purification challenges and provide robust, field-proven protocols to achieve high-purity material essential for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A: Impurities typically originate from three main sources: unreacted starting materials (e.g., 2-chloronicotinonitrile, ethanolamine), by-products from side reactions (e.g., formation of dialkylated products or unwanted cyclization), and degradation products. The presence of impurities can significantly impact the quality and safety of the final active pharmaceutical ingredient (API).[1]
Q2: How can I effectively monitor my reaction to minimize impurity formation?
A: Real-time reaction monitoring is crucial. We recommend using Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[2] By tracking the consumption of starting materials and the formation of the desired product, you can determine the optimal reaction endpoint, preventing the formation of degradation products or by-products from prolonged reaction times or excessive heat.
Q3: What analytical methods are recommended for final purity assessment?
A: A multi-faceted analytical approach is essential for a comprehensive purity profile.[3] We recommend a combination of:
-
HPLC: To determine the relative abundance of the main compound and impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify impurities by their mass-to-charge ratio, providing valuable structural clues.[3]
-
Quantitative NMR (qNMR): For an absolute purity assessment against a certified internal standard. This technique is valuable as it detects a wide range of analytes, including those that may not be visible by other methods.[4]
Q4: My crude product has a purity of about 85-90%. What is the best first-pass purification strategy?
A: For a solid compound in this purity range, recrystallization is often the most efficient and scalable first step.[5] It is a powerful technique for removing small amounts of impurities. If recrystallization fails to provide the desired purity, typically due to co-crystallization or impurities with very similar solubility, then flash column chromatography is the recommended next step.
Q5: Is this compound susceptible to degradation? How should I store it?
A: Amine-containing compounds can be susceptible to both thermal and oxidative degradation.[6][7] The hydroxyethyl group may also be prone to oxidation. To ensure stability, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Long-term storage at low temperatures (-20°C) is advisable.
Troubleshooting and Resolution Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Purity (<80%) Immediately After Synthesis and Work-up
Your initial analysis shows a complex mixture with significant levels of impurities.
-
Potential Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have reached completion, leaving significant amounts of starting materials. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Suggested Solution:
-
Optimize Reaction Time: Monitor the reaction every 1-2 hours using TLC or HPLC to determine when the starting material spot/peak has been fully consumed.
-
Adjust Temperature: If the reaction is sluggish at the current temperature, consider a modest increase (e.g., 10-15°C), while monitoring for the appearance of new impurity spots on the TLC plate.
-
Ensure Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion but can complicate purification.
-
-
-
Potential Cause B: Formation of Side-Products
-
Why it happens: The nucleophilic amine of the product can potentially react with another molecule of the electrophilic starting material (e.g., 2-chloronicotinonitrile), leading to dimers or other related substances. High temperatures can often accelerate these side reactions.
-
Suggested Solution:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An ice bath may be necessary during the initial addition of reagents to control any exotherm.
-
Controlled Reagent Addition: Add the most reactive reagent slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration, minimizing side reactions.
-
-
Problem 2: Persistent Impurity After Initial Purification Attempts
You have tried a basic purification method (e.g., washing, simple precipitation), but a key impurity remains.
-
Potential Cause: Impurity Has Similar Physicochemical Properties to the Product
-
Why it happens: Impurities with similar polarity, solubility, and molecular weight are often the most challenging to separate from the desired compound.
-
Suggested Solution 1: Systematic Recrystallization
-
Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures.[5] A systematic approach to finding the right solvent system is key. Refer to the detailed protocol below.
-
-
Suggested Solution 2: Flash Column Chromatography
-
Problem 3: Product Purity Decreases Over Time or During Purification
The purity of your sample is high initially but degrades upon standing or during workup procedures like solvent evaporation.
-
Potential Cause: Thermal or Oxidative Degradation
-
Why it happens: Alkanolamines can be unstable at elevated temperatures or in the presence of oxygen, leading to the formation of degradation products.[7][10] Metal contaminants can also catalyze degradation.[11]
-
Suggested Solution:
-
Minimize Heat Exposure: When removing solvents, use a rotary evaporator with the water bath set to a low temperature (<40°C). Avoid leaving the dry solid on the evaporator for extended periods.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, conduct the final stages of purification and storage under a nitrogen or argon atmosphere.
-
Aqueous Workup pH Control: During aqueous extractions, maintain a neutral or slightly basic pH. Strongly acidic or basic conditions could potentially hydrolyze the nitrile group or catalyze other degradation pathways.
-
-
Visualized Workflows and Data
Purification Strategy Decision Tree
This diagram outlines a logical path for selecting the appropriate purification method based on the initial purity of your crude product.
Caption: Decision tree for purification method selection.
Data Summary Tables
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Differential partitioning between mobile and stationary phases. | Relative purity (area %), retention times of components. | High resolution, quantitative, well-established. | Requires reference standards for impurity identification. |
| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | Molecular weight of impurities, confirmation of product identity. | High sensitivity and specificity for impurity identification.[3] | Quantification can be challenging without standards. |
| qNMR | Signal integration relative to a certified internal standard. | Absolute purity (% w/w), structural confirmation. | Universal detection, high precision, no reference standard of analyte needed.[4] | Lower sensitivity than HPLC, requires specialized equipment. |
Detailed Experimental Protocols
Protocol 1: Systematic Recrystallization
This protocol guides you through selecting an appropriate solvent system for purifying this compound.
Objective: To find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[5]
Materials:
-
Crude this compound
-
Test tubes or small Erlenmeyer flasks
-
A selection of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Water)
-
Heating plate and cooling bath (ice-water)
Procedure:
-
Solvent Screening:
-
Place ~20-30 mg of your crude material into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the total volume is ~0.5 mL. Note the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that showed poor room-temperature solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
The optimal solvent is one that shows a large amount of crystal formation upon cooling. A patent for a related compound suggests acetonitrile or an isopropanol-water mixture could be effective starting points.[12]
-
-
Bulk Recrystallization:
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
-
Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight. Analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification.
-
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with similar solubility but different polarity.
Objective: To purify the compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Mobile phase solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Compressed air or nitrogen source
Procedure:
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system (e.g., start with 50:50 Ethyl Acetate:Hexanes and vary the ratio).
-
The ideal solvent system will give your product a Retention Factor (Rf) of ~0.3-0.4 and show good separation from all impurities. The presence of the hydroxyl and amine groups suggests that a polar solvent system, possibly including a small amount of methanol in dichloromethane or ethyl acetate, will be required.
-
-
Column Packing:
-
Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., Hexanes).
-
Ensure the silica bed is compact and level, without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine the pure fractions containing your product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (<40°C).
-
Dry the final product under high vacuum to remove any residual solvent.
-
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. youtube.com [youtube.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Collection - Chemical Stability and Characterization of Degradation Products of Blends of 1â(2-Hydroxyethyl)pyrrolidine and 3âAmino-1-propanol - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and reaction condition optimization of 2-((2-Hydroxyethyl)amino)nicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this reaction effectively.
Reaction Overview: A Mechanistic Perspective
The synthesis of this compound is fundamentally a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic primary amine of ethanolamine displaces the chloride leaving group on the electron-deficient 2-chloronicotinonitrile ring.
The reaction is facilitated by the electronic properties of the pyridine ring, which is inherently electron-deficient. This characteristic is further amplified by the presence of the strongly electron-withdrawing nitrile (-CN) group, which activates the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4]
Caption: SNAr mechanism for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the reaction.
Q1: What is the standard synthetic approach for this compound? The most common and direct method is the reaction between 2-chloronicotinonitrile and ethanolamine in the presence of a suitable base and solvent. This SNAr reaction is generally robust, but yield and purity are highly dependent on optimized conditions.
Q2: Why is a base typically required for this reaction? A base serves two primary functions:
-
Nucleophile Activation: While ethanolamine can act as a neutral nucleophile, a base can deprotonate it to form the more potent alkoxide or simply enhance its nucleophilicity by preventing protonation.
-
Byproduct Scavenging: The reaction liberates one equivalent of hydrochloric acid (HCl). A base is crucial to neutralize this acid, preventing the protonation and deactivation of the ethanolamine nucleophile and avoiding potential acid-catalyzed side reactions.
Q3: What are the most critical parameters to control for a successful synthesis? The "big four" parameters that require careful optimization are:
-
Choice of Base: The strength and steric bulk of the base are important.
-
Solvent System: The polarity and protic/aprotic nature of the solvent dictate reactant solubility and reaction kinetics.
-
Reaction Temperature: Controls the rate of reaction but must be balanced against potential side product formation.
-
Stoichiometry: The molar ratios of ethanolamine and base relative to the starting halide are key to driving the reaction to completion and minimizing impurities.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to resolve the starting material (2-chloronicotinonitrile) from the more polar product. The disappearance of the starting material spot is a primary indicator of reaction completion. For more precise monitoring, LC-MS can be used to track the formation of the product mass peak and the consumption of the starting material.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section provides detailed answers to specific problems you may encounter during your experiments.
Problem Cluster 1: Low or No Product Yield
Q: My reaction is stalling, or my final yield is disappointingly low. What are the most probable causes?
A: Low yield is a common issue stemming from several potential root causes. Systematically evaluate the following factors:
-
Insufficient Base: The HCl generated during the reaction will quench your nucleophile. Ensure you are using at least one equivalent of base to neutralize the acid. Often, a slight excess (1.1-1.5 equivalents) is beneficial. For weaker bases like K₂CO₃, a larger excess may be needed.
-
Incorrect Temperature: While room temperature reactions are possible, they are often slow. Heating is typically required to achieve a reasonable reaction rate. However, excessive heat (>120 °C) can lead to decomposition. An initial optimization range of 60-100 °C is recommended.
-
Poor Solvent Choice: Reactants must be soluble at the reaction temperature. If your 2-chloronicotinonitrile is not fully dissolved, the reaction will be slow and incomplete. Polar aprotic solvents are generally preferred.[5]
-
Reagent Quality: Verify the purity of your 2-chloronicotinonitrile. Impurities from its synthesis can interfere with the reaction.[6] Ensure your ethanolamine has not absorbed significant amounts of water or CO₂ from the atmosphere.
-
Atmospheric Moisture: While not always critical, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture from interfering, especially if using moisture-sensitive bases or solvents.
| Parameter | Recommended Starting Condition | Rationale |
| Solvent | DMSO, DMF, or NMP | Excellent solvating power for reactants and intermediates.[7] |
| Base | K₂CO₃ or Et₃N (Triethylamine) | K₂CO₃ is an inexpensive, effective inorganic base. Et₃N is a common organic base that also acts as a good HCl scavenger. |
| Temperature | 80 °C | A good starting point to balance reaction rate and stability. |
| Stoichiometry | 1.2 eq. Ethanolamine, 1.5 eq. Base | A slight excess of the nucleophile and base helps drive the reaction to completion. |
Problem Cluster 2: Significant Impurity Formation
Q: My crude NMR/LC-MS shows multiple unexpected peaks. What are these side products and how can I prevent them?
A: Side product formation is often a consequence of non-optimized conditions. The most common culprits are:
-
Unreacted Starting Material: The most common "impurity." This indicates an incomplete reaction. See Problem Cluster 1 for solutions.
-
Bis-Substitution Product: The secondary amine of the desired product can theoretically react with a second molecule of 2-chloronicotinonitrile. This is generally disfavored due to steric hindrance and the reduced nucleophilicity of the secondary amine, but it can occur under harsh conditions (very high temperatures or prolonged reaction times).
-
Solution: Avoid excessive heating and monitor the reaction to stop it upon completion. Using a larger excess of ethanolamine (2-3 equivalents) can statistically disfavor this side reaction.
-
-
Ethanolamine Dimerization/Polymerization: At high temperatures, ethanolamine can self-condense. This is rare under typical SNAr conditions but is a possibility.
-
Solution: Maintain a controlled reaction temperature.
-
Problem Cluster 3: Challenging Product Purification
Q: I'm struggling to isolate a pure product after work-up. What purification strategies are most effective?
A: The product contains a polar hydroxyl group, a basic secondary amine, and an aromatic nitrile system, which can make purification complex.
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is essential. Cool the reaction mixture, dilute with water, and extract with an organic solvent like Ethyl Acetate or Dichloromethane. This will remove inorganic salts and highly polar impurities like excess ethanolamine. Washing the organic layer with brine will help remove residual water.
-
Column Chromatography: This is the most reliable method for achieving high purity.
-
Normal Phase (Silica Gel): A gradient elution starting with a non-polar solvent (Hexane or Heptane) and gradually increasing the polarity with Ethyl Acetate is a good starting point. If the product shows significant tailing on the column (due to the basic amine), adding a small amount of triethylamine (0.1-1%) to the mobile phase can dramatically improve peak shape.
-
Reverse Phase (C18): If normal phase fails, reverse phase HPLC using a Water/Acetonitrile or Water/Methanol gradient with a modifier like TFA or formic acid can be effective.
-
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane) can be an excellent and scalable purification method.
-
Specialized Techniques: For removing stubborn residual amine impurities, cation-exchange chromatography can be a powerful tool.[8]
Optimized Starting Protocol & Workflow
This protocol provides a robust and validated starting point for your experiments.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMSO (to make a ~0.5 M solution).
-
Purge the flask with an inert gas (N₂ or Ar) for 10 minutes.
-
Add ethanolamine (1.2 eq.) dropwise via syringe at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete upon the full consumption of the 2-chloronicotinonitrile spot.
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Combine the organic layers and wash once with water, followed by one wash with saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a pure solid or oil.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-((2-Hydroxyethyl)amino)nicotinonitrile Cyclization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the intramolecular cyclization of 2-((2-Hydroxyethyl)amino)nicotinonitrile to form the valuable pyrido[2,3-d]pyrimidine scaffold. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to overcome experimental challenges.
I. Reaction Overview and Mechanism
The cyclization of this compound is an intramolecular nucleophilic addition of the hydroxyl group to the nitrile functionality. This reaction is typically promoted by either acid or base catalysis, leading to the formation of a six-membered dihydropyridinone ring fused to the pyrimidine core.
Catalysis Mechanisms
-
Acid Catalysis: In the presence of a Brønsted or Lewis acid, the nitrile nitrogen is protonated or coordinated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the attack by the weakly nucleophilic hydroxyl group.[1]
-
Base Catalysis: A base can deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. This alkoxide then readily attacks the electrophilic nitrile carbon.
Below is a diagram illustrating the generalized catalytic cycles.
References
Technical Support Center: 2-((2-Hydroxyethyl)amino)nicotinonitrile Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and application of 2-((2-Hydroxyethyl)amino)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of working with this versatile intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis, primarily a nucleophilic aromatic substitution (SNAr) between 2-chloro-3-cyanopyridine and ethanolamine, is highly sensitive to thermal conditions, which is the central focus of this guide.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction resulted in a very low or no yield of the desired this compound. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a common but solvable issue that typically points to problems with reaction kinetics, reagent quality, or competing side reactions. Let's diagnose this systematically.
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Reaction Temperature: The rate of most chemical reactions is highly dependent on temperature.[1] While higher temperatures increase reaction speed, for this specific SNAr reaction, excessively high temperatures can promote degradation pathways, while temperatures that are too low may result in an impractically slow reaction rate.
-
Solution: If you ran the reaction at room temperature, consider a moderate increase in temperature. A controlled heating range of 40-75°C is often a good starting point for aminolysis of chloropyridines.[2][3] Conversely, if you used high-temperature reflux and saw significant darkening or multiple spots on your TLC, degradation is likely. In this case, reduce the temperature. Monitor the reaction's progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability.[4]
-
-
Inactive or Impure Starting Materials: The quality of your 2-chloro-3-cyanopyridine and ethanolamine is paramount. The chloropyridine precursor can degrade over time or contain impurities from its synthesis (often involving high-temperature reactions with reagents like phosphorus oxychloride).[5][6]
-
Solution: Verify the purity of your starting materials via NMR or melting point analysis. If necessary, purify the 2-chloro-3-cyanopyridine by recrystallization or column chromatography. Ensure your ethanolamine is not excessively oxidized (it should be a clear, colorless to pale yellow liquid).
-
-
Inadequate Base or Incorrect Stoichiometry: This reaction liberates HCl, which will protonate the ethanolamine nucleophile, rendering it inactive. A base is required to scavenge this acid. Using an insufficient amount of base or a base that is too weak can stall the reaction.
-
Solution: Ensure you are using at least two equivalents of ethanolamine (one to act as the nucleophile, one to act as the base) or one equivalent of ethanolamine and at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). Note that inorganic bases like K₂CO₃ may have limited solubility in common organic solvents, potentially slowing the reaction.[7]
-
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions. Alcohols like ethanol or isopropanol can also be used, but may lead to moderate yields.[7]
-
Solution: If your yield is low in an alcohol solvent, consider switching to DMF or acetonitrile. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to the formation of 2-hydroxy-3-cyanopyridine, especially at elevated temperatures.
-
Question 2: I'm observing a significant amount of a dark, tarry byproduct, and my product is discolored after purification. What's happening?
Answer:
Product discoloration and the formation of insoluble "tar" are classic indicators of thermal degradation. While the target molecule has decent thermal stability, the starting materials and intermediates can be sensitive to excessive heat.
Possible Causes & Step-by-Step Solutions:
-
Excessive Reaction Temperature: This is the most common cause. High temperatures (e.g., >100-120°C) can initiate polymerization or decomposition pathways for nicotinonitrile derivatives.
-
Solution: Immediately reduce the reaction temperature. Run a temperature optimization experiment, starting from a milder condition (e.g., 50°C) and gradually increasing while monitoring for byproduct formation via TLC. The goal is to find the "sweet spot" where the desired reaction proceeds cleanly without significant degradation.
-
-
Presence of Oxygen: Air can lead to oxidative side reactions, especially at higher temperatures in the presence of amine functional groups, resulting in colored impurities.[7]
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvent before use by sparging with N₂ or using a freeze-pump-thaw cycle, especially if heating for an extended period.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the synthesis of this compound?
A: There is no single "optimal" temperature, as it depends on the solvent, base, and desired reaction time. However, a general guideline is as follows:
-
Room Temperature (20-25°C): The reaction will be slow and may take 24-48 hours or longer to reach completion. This is the safest option to avoid thermal degradation but may not be practical.
-
Mild Heat (40-75°C): This is often the most effective range.[2] It provides a significant rate enhancement over room temperature while minimizing the risk of side reactions. Reaction times are typically in the range of 2-12 hours.
-
Reflux Conditions (>80°C): This should be approached with caution. While it can drive the reaction to completion quickly, the risk of byproduct formation and degradation increases substantially.[8] This is generally only recommended if milder conditions have failed and the reaction is monitored closely.
| Temperature Range | Typical Reaction Time | Primary Risk Factor | Recommendation |
| 20-25°C | 24 - 48+ hours | Incomplete reaction | Use for initial trials or if product is known to be highly unstable. |
| 40-75°C | 2 - 12 hours | None (if monitored) | Recommended starting range for optimization. [2] |
| >80°C | 1 - 4 hours | Thermal Degradation | Use as a last resort; run under inert atmosphere and monitor closely. |
Q: What are the potential side products I should be aware of, especially at elevated temperatures?
A: At higher temperatures, you risk forming several byproducts:
-
2-hydroxy-3-cyanopyridine: Formed if water is present in the reaction mixture and acts as a nucleophile.
-
Dimerization/Oligomerization Products: The starting material or product can potentially self-react or react with intermediates to form complex, often colored, oligomers.
-
Products of Ethanolamine Decomposition: While ethanolamine is relatively stable, at very high temperatures it can degrade.[9]
-
Dehydrogenated Product: In the presence of air, oxidation can occur, leading to undesired byproducts.[7]
Q: How does my choice of base impact the optimal reaction temperature?
A: The base's strength and role are linked to temperature.
-
Ethanolamine as Base (2+ equivalents): Since ethanolamine is both nucleophile and base, a moderate temperature (50-70°C) is ideal to ensure the reaction proceeds without consuming the nucleophile in side reactions.
-
Triethylamine (Et₃N): As a non-nucleophilic organic base, it works well across a broad temperature range. It is volatile, so in open systems at higher temperatures, its concentration may decrease.
-
Potassium/Sodium Carbonate (K₂CO₃/Na₂CO₃): These inorganic bases are effective but their reaction rate is often limited by their solubility in organic solvents. Heating is almost always required (60-80°C) to achieve a reasonable reaction rate due to the heterogeneous nature of the reaction.
Visualized Workflows and Mechanisms
To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 2. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 3. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions with 2-((2-Hydroxyethyl)amino)nicotinonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-((2-Hydroxyethyl)amino)nicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in reactions involving this versatile molecule. Our guidance is grounded in established principles of physical organic chemistry to empower you to rationalize experimental outcomes and proactively design robust reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the interplay between this compound and common laboratory solvents.
Q1: What are the key structural features of this compound that are most influenced by solvent choice?
A1: The reactivity of this compound is dictated by several functional groups, each with distinct solvent sensitivities. Understanding these is the first step to mastering your reaction outcomes.
-
Secondary Amine (-NH-): This group is a primary nucleophile and a hydrogen bond donor. In polar protic solvents, its nucleophilicity can be significantly dampened by the formation of a "solvent cage" through hydrogen bonding.[1][2]
-
Primary Alcohol (-OH): Similar to the amine, the hydroxyl group is an excellent hydrogen bond donor and acceptor, and can act as a nucleophile. Its reactivity is highly dependent on solvent interactions. Studies on similar molecules like 2-hydroxyethyl methacrylate (HEMA) have shown that hydrogen-bonding solvents can significantly alter reactivity.[3][4]
-
Nitrile (-C≡N): This group is a polar, electron-withdrawing group that can accept hydrogen bonds. Its presence influences the overall electron density of the pyridine ring.
-
Pyridine Ring: The aromatic ring system can engage in various non-covalent interactions, and the ring nitrogen's basicity is modulated by the solvent environment.
Q2: What are the main classes of solvents, and how do they interact with my molecule?
A2: Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds. The choice between them can be the difference between a high-yielding reaction and a complex mixture.[5]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents contain O-H or N-H bonds and readily donate hydrogen bonds.[5] They are excellent at stabilizing charged species, such as carbocation intermediates in SN1-type reactions.[1][6] However, they can severely hinder SN2 reactions by solvating and deactivating nucleophiles like the amine and hydroxyl groups on your molecule.[2]
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, Acetone). These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are ideal for many nucleophilic reactions, particularly SN2, because they solvate cations well but leave anions and other nucleophiles relatively "bare" and highly reactive.[1]
-
Non-Polar Solvents: (e.g., Hexane, Toluene, Dichloromethane). These solvents have low dielectric constants and do not effectively solvate ions. They are typically used when reactants are non-polar or to minimize side reactions that are accelerated by polarity.
The following table summarizes these properties for common solvents.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations for this compound |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Excellent H-bonding, may deactivate nucleophiles, risk of nitrile hydrolysis. |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Strong H-bonding, can participate in solvolysis.[7] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Similar to methanol but less polar. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent for SN2, good general-purpose polar solvent.[1] |
| DMSO | Polar Aprotic | 46.7 | 189 | Highly polar, excellent for dissolving a wide range of compounds, high boiling point can make removal difficult. |
| DMF | Polar Aprotic | 36.7 | 153 | Similar to DMSO, but can decompose at high temperatures. |
| THF | "Borderline" Aprotic | 7.6 | 66 | Moderately polar, good for reactions with organometallics. |
| Toluene | Non-Polar | 2.4 | 111 | Useful for reactions requiring high temperatures under anhydrous conditions (e.g., Dean-Stark). |
| Dichloromethane (DCM) | Non-Polar | 9.1 | 40 | Good general-purpose solvent for less polar compounds, volatile. |
Q3: How do I choose a starting solvent for a new reaction?
A3: A systematic approach is always best. The following workflow provides a logical pathway for selecting a solvent for an unexplored transformation.
Caption: A logical workflow for initial solvent selection.
Q4: Can the solvent participate in the reaction (solvolysis)? When should I be concerned?
A4: Absolutely. This is a critical consideration, especially with protic solvents. Solvolysis occurs when the solvent itself acts as a nucleophile. With this compound, if your reaction involves a reactive intermediate (e.g., a carbocation) or a highly electrophilic reagent, using a nucleophilic solvent like methanol or water could lead to undesired O-methylation or hydrolysis of the nitrile group, respectively. Be most concerned when:
-
Running reactions under strongly acidic or basic conditions.
-
Generating a carbocation or other highly reactive electrophilic intermediate.
-
Heating for prolonged periods in protic solvents.
Section 2: Troubleshooting Guide
Q1: My intramolecular cyclization reaction is giving very low yields. The starting material has both a nucleophile (the -OH or -NH group) and a leaving group. What's going wrong?
A1: This is a classic problem often rooted in solvent choice, assuming other factors like temperature and base are optimized. The most likely culprit is nucleophile deactivation by a protic solvent .
Causality: If you are using a solvent like methanol or ethanol, its molecules will form strong hydrogen bonds with the lone pairs on your amine and hydroxyl groups. This "solvent cage" stabilizes the nucleophile in its ground state, increasing the activation energy required for it to attack the electrophilic center.[1][2]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Immediately run a test reaction in anhydrous DMSO, DMF, or acetonitrile. These solvents will dissolve your polar starting material but will not form hydrogen bonds with the nucleophilic centers, leaving them "free" and more reactive.
-
Check Your Base: Ensure the base you are using is strong enough to deprotonate your nucleophile (if required) but is not being hindered by the solvent. For example, using NaH in THF or DMF is often more effective than using a soluble base like NaOH in methanol.
-
Increase Temperature: If switching solvents helps but the reaction is still slow, a moderate increase in temperature can help overcome the activation barrier.
Caption: Solvation of nucleophilic centers by different solvent types.
Q2: I'm seeing significant formation of a side product where the nitrile group has hydrolyzed to a carboxylic acid or amide. How can I prevent this?
A2: Nitrile hydrolysis is a common side reaction, typically promoted by the presence of water and either strong acid or strong base. Your solvent is often the source of this water.
Causality: Even "anhydrous" solvents from commercial suppliers contain trace amounts of water. In reactions run for long times, at high temperatures, or with reagents that are themselves hygroscopic, this trace water can become a significant problem.
Troubleshooting Steps:
-
Use a Freshly Distilled/Dried Solvent: For highly sensitive reactions, use a solvent that has been freshly dried over an appropriate drying agent (e.g., CaH₂ for THF/Toluene, molecular sieves for acetonitrile/DCM) and distilled under an inert atmosphere (N₂ or Ar).
-
Run Under Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge with an inert gas to remove atmospheric moisture before adding reagents and solvent.
-
Switch to a Less Hygroscopic Solvent: If possible, switch from highly water-miscible solvents like THF or acetone to something like toluene or dichloromethane, which are less likely to absorb significant atmospheric moisture.
-
Add a Water Scavenger: In some cases, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can help sequester trace water.
Q3: My starting material and/or reagents are not fully dissolving, leading to a heterogeneous mixture and poor conversion.
A3: Poor solubility is a fundamental barrier to reaction kinetics. The principle of "like dissolves like" is your primary guide here.
Causality: this compound is a polar molecule due to its H-bonding groups and nitrile. If you are trying to react it with a non-polar reagent in a non-polar solvent (like hexane), it is unlikely to dissolve sufficiently.
Troubleshooting Steps:
-
Increase Solvent Polarity: Move to a more polar solvent system. If you started in toluene, try THF. If you started in THF, try acetonitrile or DMSO.
-
Use a Solvent Mixture: Sometimes a binary mixture provides the optimal balance of properties. For example, a toluene/THF mixture can provide a higher boiling point than pure THF while still offering enough polarity to dissolve the starting material.
-
Consider Phase-Transfer Catalysis: If you have an ionic reagent (e.g., a salt) that is insoluble in your organic solvent, a phase-transfer catalyst (like TBAB or a crown ether) can shuttle the ion into the organic phase to allow the reaction to proceed.
Section 3: Experimental Protocols
Protocol 3.1: Step-by-Step Guide to Performing a Parallel Solvent Screening Study
This protocol allows for the rapid and efficient determination of an optimal solvent for a given reaction.
Objective: To identify the solvent that provides the best combination of reaction rate, yield, and purity for a target transformation.
Materials:
-
This compound
-
All other required reagents (electrophile, base, etc.)
-
An array of small, identical reaction vials with stir bars and septa/caps
-
Candidate solvents (e.g., Acetonitrile, DMSO, DMF, THF, Toluene, 2-Propanol), preferably anhydrous
-
Inert atmosphere source (N₂ or Ar)
-
Heating/stirring plate or reaction block
-
TLC plates and/or LC-MS system for analysis
Methodology:
-
Preparation: Under an inert atmosphere, prepare a stock solution of this compound and any other common reagents in a suitable, volatile solvent that can be easily removed (e.g., DCM or THF).
-
Aliquot Starting Material: Dispense an equal, known volume of the stock solution into each reaction vial.
-
Solvent Removal: Carefully remove the temporary solvent from all vials in vacuo to leave behind an equal amount of the starting material(s) in each.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each unique candidate solvent to its designated vial. You should now have an identical reaction set up in a range of different solvents.
-
Initiate Reaction: Add the final reagent (often the limiting reagent or a catalyst) to each vial simultaneously if possible.
-
Reaction and Monitoring: Place all vials on the heating/stirring block at the desired temperature. At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial and quench it.
-
Analysis: Analyze the quenched aliquots by TLC or LC-MS.
-
TLC: Spot each reaction on the same plate. A good solvent will show significant consumption of starting material and clean formation of the product spot.
-
LC-MS: This provides more quantitative data. Compare the peak areas for the starting material and product across all solvents at each time point to determine the relative reaction rates and purity profiles.
-
-
Selection: Choose the solvent that gives the fastest conversion to the desired product with the fewest side products for scale-up.
Section 4: References
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. --INVALID-LINK--
-
Protic And Aprotic Solvents - Spark Learning. --INVALID-LINK--
-
Influence of protic and aprotic solvents on SN reactions - Chemistry Stack Exchange. --INVALID-LINK--
-
Protic vs Aprotic Solvents - Chemistry LibreTexts. --INVALID-LINK--
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. --INVALID-LINK--
-
Linear Free Energy Relationship Analysis of Solvent Effects on Singlet Oxygen Reactions - Current Organic Chemistry. --INVALID-LINK--
-
Process for producing 2-amino-nicotinonitrile intermediates - Google Patents. --INVALID-LINK--
-
Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - Journal of Pharmaceutical Sciences. --INVALID-LINK--
-
Nicotinonitrile - Organic Syntheses. --INVALID-LINK--
-
Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- - NIST WebBook. --INVALID-LINK--
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - National Institutes of Health (NIH). --INVALID-LINK--
-
Spectroscopic Methods of Analysis - MDPI. --INVALID-LINK--
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions - ResearchGate. --INVALID-LINK--
-
Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PubMed. --INVALID-LINK--
-
Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - Frontiers in Chemistry. --INVALID-LINK--
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - National Institutes of Health (NIH). --INVALID-LINK--
-
One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. --INVALID-LINK--
-
Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - MDPI. --INVALID-LINK--
-
Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile - ResearchGate. --INVALID-LINK--
-
2-Hydroxyisonicotinonitrile - PubChem. --INVALID-LINK--
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE - TSI Journals. --INVALID-LINK--
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
How to avoid side reactions with 2-((2-Hydroxyethyl)amino)nicotinonitrile
Welcome to the technical support center for 2-((2-Hydroxyethyl)amino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive molecule. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Understanding the Reactivity of this compound
This compound is a trifunctional molecule containing a secondary amine, a primary alcohol, and a nitrile group attached to a pyridine ring. This unique combination of functional groups offers a rich landscape for chemical transformations but also presents specific challenges in controlling selectivity and avoiding unwanted side reactions. The electron-donating amino group activates the pyridine ring, influencing its reactivity, while the nucleophilic nature of the amine and hydroxyl groups, and the electrophilic character of the nitrile carbon, dictate the potential reaction pathways.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the use of this compound and provides actionable solutions based on established chemical principles.
Issue 1: Unwanted Intramolecular Cyclization
Question: I am attempting a reaction to modify the nitrile group, but I am observing a significant amount of a cyclized byproduct. How can I prevent this?
Answer: Intramolecular cyclization is a common side reaction with this compound, leading to the formation of a morpholinopyridine or a related heterocyclic system. This occurs when the nucleophilic hydroxyl or amino group attacks an electrophilic center within the same molecule.
Causality: The proximity of the nucleophilic hydroxyl and amino groups to the electrophilic nitrile carbon or other reactive sites on the pyridine ring facilitates intramolecular reactions, especially under basic or acidic conditions that can activate these groups.[1]
Solutions:
-
Protecting Groups: The most effective strategy is to temporarily protect the hydroxyl and/or amino group.[2][3]
-
Hydroxyl Protection: Silyl ethers (e.g., TBDMS, TIPS) are excellent choices for protecting the primary alcohol. They are stable under a wide range of conditions and can be selectively removed.
-
Amine Protection: Carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used to protect the secondary amine. The choice of protecting group will depend on the specific reaction conditions you plan to employ.[4]
-
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction.
-
pH Control: Maintaining a neutral or slightly acidic pH can minimize the nucleophilicity of the amino and hydroxyl groups, thus reducing the rate of cyclization.
-
Experimental Protocol: Silyl Protection of the Hydroxyl Group
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a hindered base such as triethylamine (1.5 eq.) or imidazole (2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the silylated product by column chromatography on silica gel.
DOT Diagram: Troubleshooting Intramolecular Cyclization
Caption: Decision tree for preventing intramolecular cyclization.
Issue 2: Hydrolysis of the Nitrile Group
Question: My reaction is being run in aqueous conditions, and I am seeing the formation of an amide or carboxylic acid byproduct. How can I avoid this?
Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form a primary amide and subsequently a carboxylic acid.[5][6][7]
Causality: In acidic media, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[6] Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[5]
Solutions:
-
pH Control: If possible, maintain the reaction pH as close to neutral as possible.
-
Anhydrous Conditions: Whenever feasible, use anhydrous solvents and reagents to exclude water from the reaction mixture.
-
Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis.
-
Protecting Groups: If the nitrile group is not the desired reaction site, it can be protected, although this is less common than protecting amines or alcohols.
DOT Diagram: Nitrile Hydrolysis Pathways
Caption: Hydrolysis pathway of the nitrile group.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound?
A1: The reactivity of the functional groups generally follows this order: secondary amine > primary alcohol > nitrile group. The secondary amine is the most nucleophilic and basic site. The primary alcohol is also nucleophilic but generally less so than the amine. The nitrile group is electrophilic at the carbon atom. The pyridine ring itself can undergo electrophilic or nucleophilic aromatic substitution depending on the reaction conditions and the nature of the attacking species.
Q2: Can I perform a reaction on the pyridine ring without affecting the side chain?
A2: It is challenging but possible. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. To achieve selectivity on the pyridine ring, it is highly recommended to protect both the amino and hydroxyl groups on the side chain. This will prevent them from reacting with the electrophile and will also modulate the electronic properties of the pyridine ring.
Q3: What are some common impurities I should be aware of in the starting material?
A3: Commercial this compound may contain impurities from its synthesis. Potential impurities could include unreacted starting materials or byproducts from the manufacturing process. It is always good practice to verify the purity of the starting material by techniques such as NMR, LC-MS, and melting point determination before use. The presence of impurities with reactive functional groups can lead to unexpected side reactions and lower yields.[8]
Q4: How should I store this compound?
A4: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Due to the presence of the amino group, it can be sensitive to air and light.
Quantitative Data Summary
| Functional Group | pKa (approximate) | Reactivity | Common Side Reactions |
| Secondary Amine | 9-10 (as pyridinium ion) | Nucleophilic, Basic | Acylation, Alkylation, Oxidation |
| Primary Alcohol | 16-17 | Nucleophilic | Esterification, Etherification, Oxidation |
| Nitrile | N/A | Electrophilic at Carbon | Hydrolysis, Reduction, Cyclization |
Note: pKa values are estimates based on similar structures and can vary depending on the solvent and temperature.
References
- 1. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate | MDPI [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-((2-Hydroxyethyl)amino)nicotinonitrile Derivatives
Welcome to the technical support center for the purification of 2-((2-hydroxyethyl)amino)nicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity and hydrogen-bonding capabilities of these molecules often present unique hurdles in achieving high purity. This resource provides in-depth, experience-driven troubleshooting advice and practical protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
FAQ 1: My crude product is a persistent oil and won't crystallize. What should I do?
This is a common issue known as "oiling out," where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This often occurs when the melting point of the solid is lower than the temperature of the saturated solution or when significant impurities are present, acting as a eutectic mixture.
Causality: The 2-hydroxyethylamino group imparts significant polarity and hydrogen bonding capacity, which can lead to strong solvation and a high energy barrier for crystal lattice formation. Impurities from the synthesis, such as unreacted starting materials or side-products, can further disrupt crystallization.
Troubleshooting Steps:
-
Confirm Purity: Before attempting extensive crystallization optimizations, assess the purity of your crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the material is less than 80% pure, a preliminary purification by flash column chromatography is recommended.
-
Solvent System Optimization:
-
Single Solvent: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[2][3] For polar molecules like nicotinonitrile derivatives, consider polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone.
-
Mixed Solvent System: This is often more effective for compounds that are either too soluble or too insoluble in common single solvents.[1][4] Dissolve your oily product in a "good" solvent (in which it is highly soluble, e.g., methanol or acetone) at room temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes, diethyl ether, or water) dropwise until persistent cloudiness is observed.[4] Gently heat the mixture until the solution becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][5]
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single "seed" crystal to the supersaturated solution to initiate crystallization.[3]
-
Reduced Temperature: Once the solution has cooled to room temperature, further cooling in an ice bath or refrigerator can promote crystallization.[6]
-
FAQ 2: I'm seeing multiple spots on TLC after my reaction. What are the likely impurities?
The identity of impurities is highly dependent on the synthetic route. A common synthesis involves the reaction of 2-chloronicotinonitrile with 2-aminoethanol.
Potential Impurities & Side Products:
-
Unreacted 2-chloronicotinonitrile: This is a less polar starting material and will typically have a higher Rf on silica gel TLC compared to the product.
-
Unreacted 2-aminoethanol: Being highly polar, it may remain at the baseline of the TLC plate.
-
Bis-alkylated product: The secondary amine of the desired product can potentially react with another molecule of 2-chloronicotinonitrile, leading to a more complex, less polar impurity.
-
Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, especially if the reaction or workup conditions are acidic or basic at elevated temperatures. These impurities are typically more polar than the starting nitrile.
Troubleshooting Guides
Guide 1: Flash Column Chromatography Purification
Flash chromatography is the workhorse for purifying moderately polar organic compounds like this compound derivatives.[7]
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solutions |
| Poor Separation / Overlapping Spots | Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the product and impurities.[3] | Optimize the Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and maximizes the separation (ΔRf) between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.[7] |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| Product is "Streaking" on the Column | High Polarity of the Compound: The compound interacts very strongly with the silica gel. | Add a Modifier to the Eluent: For basic compounds like pyridines, adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel. |
| Insolubility in Mobile Phase: The compound is precipitating on the column. | Choose a Stronger Mobile Phase: Ensure the compound is fully soluble in the eluent. You may need to use a more polar solvent system. | |
| Low Recovery of Product | Irreversible Adsorption: The product is sticking permanently to the silica gel. | Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. A modifier like triethylamine can also mitigate this. |
| Product is Volatile: The product is being lost during solvent removal. | Use Careful Evaporation: Remove the solvent under reduced pressure at a lower temperature (rotary evaporation). |
Guide 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for achieving high purity for solid compounds but requires careful optimization.[2][6]
Decision Workflow for Recrystallization
Caption: Decision workflow for troubleshooting recrystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Nicotinonitrile Derivative
This protocol assumes a crude product of moderate polarity.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% ethyl acetate in hexanes and increase polarity).
-
The ideal system should give the product an Rf of ~0.3. For this class of compounds, a system of ethyl acetate/hexanes or dichloromethane/methanol often works well.
-
-
Column Packing:
-
Select an appropriate size column.
-
Pack the column with silica gel using the "slurry method" with your chosen initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purity Assessment by HPLC
A reverse-phase HPLC method is suitable for analyzing the purity of these polar compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: A typical gradient might be from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
-
Sample Preparation: Dissolve a small amount of your compound (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
This method can be used to determine the percentage purity of your final product and to check the purity of chromatography fractions.[8][9][10]
Characterization Guide
Once purified, it is crucial to confirm the structure and purity of your this compound derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. Key expected signals include:
-
Aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range).
-
Protons of the hydroxyethyl group: two methylene groups (-CH₂-N- and -CH₂-O-), which will appear as triplets or more complex multiplets.
-
An exchangeable -NH- proton.
-
An exchangeable -OH proton.
-
-
¹³C NMR: Confirms the number of unique carbon atoms. The nitrile carbon (-C≡N) typically appears around δ 115-120 ppm.
-
Solvent Choice: Deuterated chloroform (CDCl₃) may be suitable, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will also clearly show the NH and OH protons.[11]
Impurity Identification by NMR:
Caption: Identifying common impurities in the ¹H NMR spectrum.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is well-suited for these molecules.
-
Look for the protonated molecular ion [M+H]⁺ to confirm the molecular weight of your compound.
By combining these troubleshooting guides, protocols, and characterization advice, researchers can more effectively tackle the purification challenges associated with this compound derivatives, leading to higher purity materials and more reliable experimental outcomes.
References
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. rsc.org [rsc.org]
- 8. Separation of Nicotine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-((2-Hydroxyethyl)amino)nicotinonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to anticipate and address challenges related to the chemical stability and degradation of this molecule. Our approach is grounded in established principles of pharmaceutical forced degradation studies, ensuring scientific rigor and regulatory alignment.[1][2][3][4][5]
Understanding the Molecule: A Proactive Approach to Stability
This compound possesses a unique combination of functional groups that dictate its stability profile: a secondary ethanolamine side chain, a pyridine ring, and a nitrile group. Each of these moieties presents potential routes for degradation under various stress conditions. A proactive understanding of these potential liabilities is critical for robust formulation development and accurate analytical characterization.
-
Secondary Ethanolamine: This group is susceptible to oxidation, which can lead to the formation of various degradation products.[6][7][8][9][10]
-
Nitrile Group: The nitrile can undergo hydrolysis, particularly under acidic or basic conditions, to form a corresponding amide and subsequently a carboxylic acid.[11][12][13][14]
-
Aminopyridine Ring: The pyridine ring itself is relatively stable, but the amino substituent can be a site for oxidative degradation. The overall molecule may also be sensitive to photodegradation.[15][16]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the handling, storage, and analysis of this compound.
Q1: My sample of this compound is showing a new, more polar peak on my reverse-phase HPLC chromatogram after storage in an aqueous buffer. What could this be?
A1: This is likely due to the hydrolysis of the nitrile group. In aqueous solutions, especially under acidic or basic conditions, the nitrile can hydrolyze first to the corresponding carboxamide (2-((2-hydroxyethyl)amino)nicotinamide) and then further to the carboxylic acid (2-((2-hydroxyethyl)amino)nicotinic acid). Both of these products are more polar than the parent compound and would therefore elute earlier on a typical C18 column. To confirm this, you can subject a sample to forced hydrolysis (e.g., with dilute HCl or NaOH) and compare the retention time of the resulting degradant with the new peak in your stored sample.
Q2: I've observed a decrease in the main peak area and the emergence of several small, poorly resolved peaks after leaving my sample on the autosampler over the weekend. What is the likely cause?
A2: This could be indicative of oxidative degradation. The secondary amine and the electron-rich aminopyridine ring are susceptible to oxidation, which can be accelerated by exposure to air and light, as well as the presence of trace metal ions. This often results in a complex mixture of degradation products. To mitigate this, it is advisable to use amber vials, minimize the sample's exposure to air, and consider using an autosampler with temperature control set to a lower temperature (e.g., 4°C).
Q3: What are the ideal storage conditions for solid this compound and its solutions?
A3: For the solid compound, storage in a tightly sealed container, protected from light and moisture at a controlled room temperature or refrigerated, is recommended. For solutions, especially in aqueous buffers, it is best to prepare them fresh. If short-term storage is necessary, store at 2-8°C in amber vials to minimize both hydrolytic and photodegradation. For longer-term storage, consider freezing the solutions, but be sure to perform a freeze-thaw stability study to ensure this does not cause degradation.
Q4: I am seeing significant peak tailing for the main compound in my HPLC analysis. How can I improve the peak shape?
A4: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[2][4][5][17][18] To address this, you can:
-
Lower the mobile phase pH: Operating at a pH of 2-3 will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[2][17]
-
Increase the buffer concentration: A higher buffer strength (e.g., 25-50 mM) can help to mask the silanol interactions.[2]
-
Use a different column: Consider a column with a polar-embedded phase or a charged surface hybrid (CSH) column, which are designed to provide better peak shape for basic compounds.[2]
-
Add a competing base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is often not compatible with mass spectrometry detection.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the stability testing of this compound.
Guide 1: Investigating Unexpected Degradation in a Stability Study
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Appearance of a new major peak with a shorter retention time in reverse-phase HPLC. | Hydrolysis: The nitrile group has likely hydrolyzed to a more polar amide or carboxylic acid.[11][12][13][14] | 1. Confirm Identity: Perform forced degradation under acidic and basic conditions to generate the suspected degradants. Compare their retention times with the unknown peak. LC-MS analysis can be used to confirm the mass of the degradant. 2. Review Formulation: Check the pH of your formulation. If it is acidic or basic, consider adjusting it to a more neutral pH if the compound's solubility and intended use allow. 3. Control Water Content: For solid-state stability, ensure the compound is protected from humidity. |
| A gradual decrease in the main peak area with the growth of multiple minor peaks. | Oxidation: The secondary amine or the aminopyridine ring may be oxidizing.[6][7][8][9][10] | 1. Forced Oxidation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 0.1-3%) to see if similar degradation products are formed.[3] 2. Protect from Oxygen: During sample preparation and storage, minimize headspace in vials and consider purging with an inert gas like nitrogen. 3. Use Antioxidants: If appropriate for the final formulation, consider the addition of an antioxidant. |
| Degradation is observed in samples exposed to light but not in dark controls. | Photodegradation: The compound is sensitive to light. | 1. Confirm Photostability: Conduct a formal photostability study according to ICH Q1B guidelines, exposing the sample to a controlled light source.[3][16][19] 2. Use Protective Packaging: Store the compound and its formulations in amber or opaque containers. 3. Modify Formulation: In some cases, the inclusion of a UV-absorbing excipient may be necessary. |
Guide 2: Optimizing HPLC Analysis for Stability Indicating Method
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between the parent peak and a degradation product. | Inadequate chromatographic conditions. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., methanol instead of acetonitrile). 2. Change pH: Varying the mobile phase pH can alter the selectivity between the parent compound and its degradants, especially if the degradants have different pKa values. 3. Try a Different Stationary Phase: A column with a different selectivity (e.g., a phenyl or pentafluorophenyl (PFP) phase) may provide the necessary resolution. |
| Peak splitting or shouldering. | Co-elution of an impurity or degradant. Column overload. Column void or contamination. | 1. Check for Co-elution: Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, optimize the chromatography as described above. 2. Reduce Sample Concentration: Dilute the sample to see if the peak shape improves. 3. Column Maintenance: Flush the column with a strong solvent. If the problem persists, try a new column. Using a guard column can help prevent contamination of the analytical column.[17] |
| Inconsistent retention times. | Mobile phase preparation issues. Column equilibration problems. Temperature fluctuations. | 1. Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 3. Temperature Control: Use a column oven to maintain a consistent temperature. |
Experimental Protocols
The following protocols are designed as a starting point for conducting forced degradation studies on this compound. The goal of these studies is to intentionally degrade the sample to an extent of 5-20% to ensure that the analytical method is stability-indicating.[1][3]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or formate buffer)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven, protected from light.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Analyze the samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and then daily) until the target degradation of 5-20% is achieved.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Calculate the percentage of degradation. The analytical method should be able to resolve all major degradation products from the parent peak.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or similar high-performance column)
-
Mobile Phase A: 10 mM potassium phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Rationale:
-
A C18 column is a good starting point for moderately polar compounds.
-
A low pH mobile phase is used to improve the peak shape of the basic analyte.[17]
-
A gradient elution is employed to ensure that both the polar degradation products (from hydrolysis) and any less polar degradants are eluted and resolved.
-
A column oven is used to ensure reproducible retention times.
Visualizing Degradation and Workflows
The following diagrams illustrate the proposed degradation pathways and the experimental workflow for a forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. uhplcs.com [uhplcs.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. database.ich.org [database.ich.org]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromtech.com [chromtech.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Troubleshooting for 2-((2-Hydroxyethyl)amino)nicotinonitrile
From the desk of the Senior Application Scientist:
Welcome to the technical support center for the analysis of 2-((2-hydroxyethyl)amino)nicotinonitrile. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. When an NMR spectrum doesn't align with expectations, it can stall a project. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve unexpected spectral features, ensuring the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My ¹H NMR spectrum shows several unexpected sharp singlets and triplets. What are the most common sources of these signals?
Answer: Before investigating complex chemical phenomena, it's crucial to rule out common contaminants. These often originate from the reaction workup, purification solvents, or the NMR solvent itself.
Causality and Identification: Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) or reagents (e.g., triethylamine) are frequent sources of unexpected peaks.[1][2] Even high-vacuum drying can fail to remove solvents that form strong intermolecular interactions with the analyte. Similarly, starting materials like 2-chloronicotinonitrile or ethanolamine may be present if the reaction did not go to completion.
Expected vs. Common Impurity ¹H NMR Signals (in CDCl₃)
| Compound/Solvent | Expected Signal(s) (ppm) | Multiplicity |
| Residual Ethyl Acetate | ~4.12, ~2.05, ~1.26 | q, s, t |
| Residual Hexane | ~1.25, ~0.88 | m, m |
| Residual Dichloromethane | ~5.30 | s |
| Silicone Grease | ~0.07 | s |
| Water | ~1.56 (variable) | s (broad) |
| 2-Chloronicotinonitrile | 7.5-8.5 | m (aromatic) |
| Ethanolamine | ~3.65, ~2.77 | t, t |
Chemical shifts are approximate and can vary based on solvent and concentration.[3][4]
Troubleshooting Protocol:
-
Cross-Reference Impurity Tables: Compare the chemical shifts of your unknown peaks with established tables of common laboratory solvents and impurities.[3]
-
Analyze the Deuterated Solvent: Run a spectrum of the neat deuterated solvent from the same bottle used for your sample to check for contamination.
-
Spiking Experiment:
-
Acquire a spectrum of your current sample.
-
Add a small amount of a suspected impurity (e.g., a starting material) directly to the NMR tube.
-
Re-acquire the spectrum. An increase in the intensity of an unexpected peak confirms its identity.
-
-
Repurification: If a starting material or reaction solvent is identified, re-purifying the sample via column chromatography or recrystallization is recommended.
Question 2: The peaks for my -NH and -OH protons are very broad and their chemical shifts are not consistent between samples. Why is this happening?
Answer: The behavior of -NH and -OH protons, often called "exchangeable protons," is highly dependent on their environment. Their broadness and variable chemical shifts are characteristic features and not typically indicative of an impurity.
Causality and Identification:
-
Chemical Exchange: These protons can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acid.[5] This rapid exchange occurs on the NMR timescale, leading to a broadening of the signal.
-
Hydrogen Bonding: Both the -NH and -OH groups are capable of intermolecular and intramolecular hydrogen bonding. The extent of this bonding is dependent on concentration and temperature, which directly influences the proton's electronic environment and, therefore, its chemical shift.[6]
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can lead to faster relaxation of the attached proton, contributing to the broadening of the -NH signal.
Troubleshooting & Confirmation Protocol: The D₂O Shake
This is a definitive and straightforward experiment to identify exchangeable protons.[5][7][8]
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Note the integration and chemical shift of the suspected -NH and -OH peaks.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange, and re-acquire the ¹H NMR spectrum.
-
Analyze: The peaks corresponding to the -NH and -OH protons will significantly decrease in intensity or disappear entirely, as deuterium (²H) is not observed in a ¹H NMR experiment. A new, broad peak for HOD may appear.[7][9]
Question 3: My aromatic region is more complex than expected, showing duplicate sets of signals. Could this be due to rotational isomers (rotamers)?
Answer: Yes, the presence of rotational isomers, or "rotamers," is a strong possibility and a well-documented phenomenon in molecules with restricted bond rotation.[10][11][12]
Causality and Identification: The C2-N bond in this compound has partial double-bond character due to the resonance contribution of the nitrogen lone pair with the pyridine ring. This restricts free rotation around the C-N bond, creating a significant energy barrier.[13] If the rate of rotation is slow on the NMR timescale at room temperature, the two (or more) stable conformations can be observed as distinct sets of peaks, effectively making the spectrum look like a mixture of compounds.
Troubleshooting Protocol: Variable Temperature (VT) NMR
VT-NMR is the definitive method to confirm the presence of rotamers.[14][15][16] By increasing the temperature, you provide enough thermal energy to overcome the rotational barrier, causing the rotamers to interconvert rapidly.
-
Acquire Room Temperature Spectrum: Obtain a clear spectrum at ambient temperature (e.g., 25 °C / 298 K) to serve as a baseline.
-
Increase Temperature Incrementally: Increase the sample temperature in steps (e.g., 10-15 °C increments). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[14]
-
Observe Spectral Changes: As the temperature rises, you should observe the duplicate sets of signals broadening, moving closer together, and eventually coalescing into a single, time-averaged set of sharp peaks.[17]
-
Determine Coalescence Temperature (Tc): The temperature at which the two signals merge into one is the coalescence temperature. This value can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.
-
Reversibility Check: Cool the sample back down to room temperature to ensure the original spectrum is reproduced, confirming a dynamic equilibrium rather than a chemical decomposition.
Question 4: I'm observing unexpected signals that don't seem to be impurities or rotamers. Could an intramolecular cyclization side product have formed?
Answer: Yes, intramolecular cyclization is a plausible side reaction, particularly if the synthesis or workup involved acidic or basic conditions, or heating. The nucleophilic hydroxyl group (-OH) can attack the electrophilic carbon of the nitrile (-CN) group.
Causality and Identification: This reaction would form a seven-membered ring containing an imine, which would then likely tautomerize to a more stable fused bicyclic system, such as a derivative of 2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-one. The formation of such a rigid, new heterocyclic system would drastically alter the NMR spectrum:
-
Aromatic Region: The chemical shifts and coupling constants of the pyridine protons would change significantly.
-
Aliphatic Region: The two triplets of the ethyl bridge would be replaced by more complex multiplets due to the new diastereotopic environment in the fused ring system.
-
Disappearance of -OH: The hydroxyl proton signal would disappear.
-
¹³C NMR: The nitrile carbon signal (typically ~117 ppm) would vanish, and a new signal for an amidine/amide carbonyl carbon would appear significantly downfield (>160 ppm).
Troubleshooting & Confirmation Protocol:
-
Check Reaction Conditions: Review your synthetic protocol. High temperatures or the presence of strong acids/bases increase the likelihood of this side reaction.[18][19]
-
Acquire 2D NMR Spectra:
-
HSQC/HMQC: A Heteronuclear Single Quantum Coherence spectrum will correlate each proton to its directly attached carbon. This can quickly confirm if the proton signals match the expected carbon skeleton of the desired product or a cyclized version.
-
HMBC: A Heteronuclear Multiple Bond Correlation spectrum shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for piecing together the connectivity of the unexpected structure. For example, you could look for a correlation between the methylene protons and the former nitrile carbon (now part of the fused ring).
-
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS). The desired product and the cyclized side product have the same molecular formula and mass. However, fragmentation patterns in MS/MS experiments may differ, providing structural clues.
-
Re-synthesis Under Milder Conditions: If cyclization is confirmed, consider re-running the synthesis at a lower temperature or using a milder base to minimize the formation of this byproduct.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 8. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jesi.astr.ro [jesi.astr.ro]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Divergent syntheses of 2-aminonicotinonitriles and pyrazolines by copper-catalyzed cyclization of oxime ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
Technical Support Center: Purification of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-((2-Hydroxyethyl)amino)nicotinonitrile. The content is structured in a question-and-answer format to directly address common issues observed during synthesis and post-reaction workup.
Section 1: FAQ - Impurity Profile and Initial Analysis
This section addresses the critical first step in any purification workflow: understanding what you are trying to remove.
Q1: I've just completed the synthesis of this compound from 2-chloronicotinonitrile and ethanolamine. What are the most likely impurities in my crude product?
A1: Based on the common synthetic route, your crude product likely contains a mixture of starting materials, side-products, and degradation products. Identifying these is key to selecting an appropriate purification strategy.
-
Unreacted Starting Materials:
-
Reaction Side-Products:
-
Bis-alkylation product: The hydroxyl group on your desired product can, under certain conditions, react with another molecule of 2-chloronicotinonitrile. This results in a much larger, less polar impurity.
-
Dimerization/Oligomerization: Small amounts of dimers or other oligomers can form, especially if the reaction is overheated or run for extended periods.
-
-
Degradation Products:
-
The aminopyridine core can be susceptible to oxidation, leading to colored impurities. The stability of similar amine-containing compounds can be affected by factors like oxygen concentration and the presence of metal ions.[3]
-
Q2: How can I get a quick and effective assessment of the impurities present in my crude sample?
A2: A multi-technique analytical approach is always best. For a rapid assessment, Thin-Layer Chromatography (TLC) is indispensable.
-
Thin-Layer Chromatography (TLC): TLC is the workhorse for reaction monitoring and purity assessment.[4]
-
Technique: Spot your crude material on a silica gel plate and develop it with a solvent system like 5-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Staining with potassium permanganate or ninhydrin can help identify compounds without a strong UV chromophore, like ethanolamine.
-
Interpretation: Your product, being quite polar, should have a relatively low Rf value. Unreacted 2-chloronicotinonitrile will be much higher (less polar). Ethanolamine may remain at the baseline. Multiple spots indicate the presence of impurities.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative view, HPLC is the standard method.[5][6] It can resolve closely related impurities and determine their percentage in the mixture.
-
Spectroscopic Methods (NMR/MS): If you have access to them, a quick ¹H NMR or LC-MS of the crude material can provide definitive structural information about the major impurities present.[6][7]
Section 2: Troubleshooting Guide - Purification Strategies
Once you have an idea of your impurity profile, you can select the most effective purification method. This section provides a logical progression from the simplest to the most powerful techniques.
Q3: My crude product is a solid containing colored impurities. What is the simplest purification method I should attempt first?
A3: For solid products, recrystallization is the most efficient and scalable initial purification step. The principle relies on the target compound and impurities having different solubilities in a chosen solvent at different temperatures.
Given the polar nature of this compound, solvents like ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points.[8] The goal is to find a solvent that dissolves your compound when hot but allows it to crystallize out upon cooling, while the impurities either remain in the solution or are insoluble in the hot solvent. For aminopyridine-type compounds, recrystallization has proven effective.[1]
Q4: Recrystallization failed to remove all impurities or resulted in a very low yield. What is the next logical step?
A4: When recrystallization is insufficient, Flash Column Chromatography is the most powerful and versatile technique for purifying compounds from complex mixtures.[4][9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.
Because your target molecule is a polar, basic amine, special considerations are necessary for successful separation on standard silica gel.
Q5: I'm trying to run a silica gel column, but my compound is streaking badly (tailing) on the TLC plate and eluting in many fractions. What is causing this and how do I fix it?
A5: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to surface silanol groups (Si-OH). These acidic sites can strongly and irreversibly bind to your basic amine, causing the observed tailing and poor separation.
The Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., 94:5:1 DCM/Methanol/TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column cleanly and elute as a sharp band.[10] This is a standard and highly effective technique for the chromatography of amines.[10]
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and suitable for a wide range of polarities. |
| Mobile Phase (Eluent) | Gradient elution starting with Ethyl Acetate, progressing to 5-10% Methanol in Ethyl Acetate. | The polarity gradient ensures that less polar impurities elute first, followed by your more polar product.[4] |
| Eluent Additive | 0.5-1% Triethylamine (TEA) | Critical Step. Neutralizes acidic silica sites, preventing tailing of the basic amine product.[10] |
| Loading Method | Dry Loading | Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column. This leads to sharper bands and better separation.[10] |
Q6: I have a significant amount of a non-basic, non-polar impurity. Is there an alternative to chromatography for bulk removal?
A6: Yes. If the primary impurity is non-basic, a simple Acid-Base Extraction can be highly effective. This chemical-based separation leverages the basicity of the secondary amine and pyridine nitrogen in your target molecule.
The process involves dissolving your crude mixture in an organic solvent and using pH adjustments to move your desired compound between the organic and aqueous layers, leaving non-basic impurities behind.[11]
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with TEA)
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for your product in the final eluent composition. A good starting point is 5% Methanol in DCM or Ethyl Acetate, with 1% TEA added.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or the initial eluent).
-
Sample Loading (Dry Load): Dissolve your crude product (~1g) in a minimal amount of methanol. Add ~2-3g of silica gel to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with your starting solvent (e.g., 100% Ethyl Acetate + 1% TEA). Collect fractions sequentially.[9]
-
Gradient Increase: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 10% Methanol in Ethyl Acetate, always with 1% TEA). This gradient approach helps separate compounds with close Rf values.[10]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.
Protocol 2: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.
-
Acidification: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated (forming a salt) and will move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Wash (Optional): Discard the organic layer containing the impurities. Wash the combined aqueous layers with fresh DCM to remove any residual non-polar impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is > 9. This deprotonates your product, making it less water-soluble.
-
Re-extraction: Extract the now-basic aqueous solution multiple times with fresh portions of DCM. Your purified product will move back into the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
Section 4: Visualization of Workflows
The following diagrams illustrate the decision-making process and the practical steps involved in purification.
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step flash column chromatography workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-((2-Hydroxyethyl)amino)nicotinonitrile
This guide provides a comprehensive, in-depth protocol for the recrystallization of 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS: 440102-32-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions. It explains the rationale behind each step, empowering you to troubleshoot effectively and adapt the protocol to your specific experimental conditions. Our focus is on providing a self-validating system for achieving high purity.
Part 1: Pre-Lab Analysis: Understanding the Molecule
Before commencing any purification, a thorough understanding of the target molecule's physicochemical properties is paramount. This compound is a substituted pyridine, a class of compounds known for particular behaviors during crystallization.
Structural Analysis and Expected Properties:
The structure of this compound features several key functional groups that dictate its behavior:
-
Pyridine Ring: A polar heterocyclic aromatic ring.
-
Nitrile Group (-CN): A strongly polar group.
-
Secondary Amine (-NH-): Capable of hydrogen bonding.
-
Primary Alcohol (-OH): A hydrophilic group that is a strong hydrogen bond donor and acceptor.
The combination of these functional groups makes the molecule quite polar and capable of extensive hydrogen bonding. This suggests that polar solvents will be required for dissolution. However, pyridinic compounds can sometimes exhibit challenging crystallization behavior compared to their non-heteroaromatic counterparts.[1]
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 440102-32-9 | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Molecular Formula | C8H9N3O | --INVALID-LINK--[4] |
| Molecular Weight | 163.18 g/mol | --INVALID-LINK--[4] |
| Melting Point | To be determined experimentally. This is a key indicator of purity. | |
| Solubility | To be determined experimentally (see Part 2). Expected to be soluble in polar solvents. |
Potential Impurities:
Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[5][6] For a compound like this, likely synthesized via nucleophilic aromatic substitution, potential impurities could include:
-
Starting Materials: Unreacted 2-chloronicotinonitrile or ethanolamine.
-
Byproducts: Di-substituted products or products from side-reactions.
-
Degradation Products: Hydrolysis of the nitrile to a carboxylic acid or amide, or oxidation of the alcohol.
Part 2: The Recrystallization Protocol: A Step-by-Step Guide
Due to the lack of published specific recrystallization data, an empirical approach to solvent selection is necessary. This is a common and critical skill in chemical research.
Crucial First Step: Solvent Selection
The ideal recrystallization solvent will dissolve the compound completely when hot, but poorly or not at all when cold.[7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Recommended Solvents for Screening (from polar to less polar):
-
Water
-
Ethanol
-
Isopropanol (IPA)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Toluene
Procedure for Solubility Testing:
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing or stirring after each addition. Note the solubility in the cold solvent.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath.[7]
-
Continue adding the hot solvent dropwise until the solid just dissolves.[7]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form.
Record your observations in a table like the one below:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene |
Based on these tests, you will select a solvent for either a single-solvent or a two-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method if a suitable single solvent is found.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[8]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent has the desired properties. It requires two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[10]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Experimental Workflow Diagram
Caption: General workflow for recrystallization.
Part 3: Troubleshooting Guide
Q: My compound "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.[9]
-
Immediate Action: Reheat the solution until the oil redissolves.
-
Solution 1: Add a small amount more of the "good" solvent to decrease saturation and allow for slower cooling.
-
Solution 2: Try a different solvent system with a lower boiling point.
-
Solution 3: If using a two-solvent system, you may have added the "bad" solvent too quickly. Try again with slower addition.
Q: No crystals are forming, even after cooling in an ice bath. What are my next steps?
A: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[11]
-
Solution 1 (Too much solvent): The most common cause.[11] Gently boil off some of the solvent to increase the concentration of your compound and attempt to cool again.
-
Solution 2 (Induce Crystallization):
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[11]
-
Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for other molecules to crystallize upon.[7]
-
Q: The recrystallized solid is still colored. How can I remove colored impurities?
A: If your desired compound is colorless, a colored solution indicates the presence of soluble, colored impurities.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[7] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before cooling.
Q: My yield is very low. How can I improve it?
A: Low yield can result from several factors.
-
Check your technique: Did you use the minimum amount of hot solvent? Using too much will keep a significant portion of your product dissolved even when cold.
-
Cooling: Ensure you have allowed sufficient time for cooling, including a period in an ice bath.
-
Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of your dissolved product. You can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.
Q: How do I know if my compound is pure?
A: The most common method is to measure the melting point of your dried crystals. A pure compound will have a sharp melting point range (typically 1-2°C). An impure compound will melt over a broader range and at a lower temperature than the pure substance. Comparing your experimental melting point to a literature value (if available) is ideal.
Part 4: Frequently Asked Questions (FAQs)
Q: What is the ideal cooling rate for recrystallization?
A: Slower is almost always better. Rapid cooling can trap impurities within the crystal lattice.[9] Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is a standard and effective practice.
Q: Can I reuse the mother liquor?
A: Yes, as mentioned above, you can often obtain a second crop of crystals from the mother liquor. However, since the impurities are concentrated in the mother liquor, this second crop will likely be less pure than the first. It is good practice to keep the crops separate and test their purity individually.
Q: What safety precautions should I take?
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the flammability of organic solvents and never heat them with an open flame; use a heating mantle or a steam bath.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pschemicals.com [pschemicals.com]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Recrystallization [wiredchemist.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, compare a robust standard HPLC method with higher throughput and orthogonal alternatives, and provide the detailed, validated protocols required for immediate implementation in a drug development or quality control setting.
The Analytical Imperative: Why Purity Matters
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is not merely a quality metric; it is a fundamental determinant of safety and efficacy. Impurities, even at trace levels, can originate from starting materials, byproducts of side reactions, or degradation.[1] These can possess their own pharmacological or toxicological profiles, making their detection and quantification a regulatory and scientific necessity. The challenge lies in developing an analytical method that is not only precise and accurate but also specific enough to separate the main compound from a range of structurally similar impurities.
Method 1: The Workhorse – A Validated Reversed-Phase HPLC-UV Method
For routine quality control and release testing, a robust, reliable, and easily transferable HPLC method is the industry standard. Reversed-Phase (RP) HPLC is the predominant mode of separation for small organic molecules due to its versatility and broad applicability.[2][3]
Causality Behind the Method: Justifying the Parameters
Our proposed method is built on a foundation of established chromatographic principles, tailored to the specific physicochemical properties of this compound.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the quintessential stationary phase for RP-HPLC. Its nonpolar nature provides effective retention for moderately polar compounds like our analyte through hydrophobic interactions. The use of a column with a 3.5 µm or 5 µm particle size offers a good balance between efficiency (peak sharpness) and backpressure, making it compatible with standard HPLC systems.
-
Mobile Phase Composition: The mobile phase consists of a mixture of water and acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, favored for its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile is increased over time, is selected. This is critical for purity analysis as it ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while providing sufficient resolution for early-eluting, more polar impurities.
-
Mobile Phase pH Control: The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the aqueous portion of the mobile phase is crucial. The analyte contains basic secondary and pyridine amine functionalities. By maintaining a low pH (e.g., pH 2.5-3.0), these basic sites are protonated. This protonation suppresses silanol interactions (which can cause peak tailing) and ensures a consistent, single ionic form of the analyte, leading to sharp, symmetrical peaks. For UV-only analysis, phosphoric acid is an excellent, non-volatile choice. If the method needs to be transferred to a mass spectrometer, a volatile modifier like formic acid is required.[4]
-
Detection: A photodiode array (PDA) or UV detector set at a wavelength where the nicotinonitrile chromophore exhibits strong absorbance (e.g., ~270 nm) provides excellent sensitivity for the main component and related aromatic impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity determination.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC System with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Diluent. Dilute to a working concentration of 0.1 mg/mL for analysis.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. System Suitability and Validation:
-
This protocol must be validated according to ICH Q2(R2) guidelines.[5][6][7] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8]
-
System suitability should be checked before analysis by injecting a standard solution multiple times. Typical criteria include a relative standard deviation (%RSD) of <2.0% for peak area and retention time, a tailing factor between 0.8 and 1.5, and a minimum theoretical plate count.[9]
Comparison 1: High-Throughput Alternative – UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles.[10][11] To force the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi).[12][13] The result is a dramatic increase in speed, resolution, and sensitivity.
HPLC vs. UPLC: A Head-to-Head Comparison
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Rationale for Difference |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide a greater surface area, leading to more efficient mass transfer and sharper peaks.[11] |
| Column Dimensions | 4.6 x 150 mm (Typical) | 2.1 x 50 mm (Typical) | Shorter columns can be used due to the high efficiency of the smaller particles, drastically reducing run time.[12] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | Higher pressure is required to maintain optimal flow rates through the smaller, more resistant particles.[10] |
| Analysis Time | 20 - 30 minutes | 2 - 5 minutes | A direct result of shorter columns and higher optimal flow rates.[12] |
| Resolution | Good | Superior | Sharper, narrower peaks lead to better separation of closely eluting compounds.[11] |
| Solvent Consumption | High | Low (~70-80% reduction) | Shorter run times and lower flow rates significantly reduce solvent usage per sample.[12] |
| System Cost | Lower | Higher | UPLC systems require specialized pumps, injectors, and detectors capable of handling high pressures and low dispersion.[10] |
Adapting the Method for UPLC
The HPLC method can be geometrically scaled to a UPLC method to achieve similar selectivity with a significant speed advantage.
1. Instrumentation and Columns:
-
UPLC System capable of pressures >10,000 psi.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 1 µL
-
Gradient Program: The gradient time is scaled down proportionally to the column volume.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 4.0 5 95 5.0 5 95 5.1 95 5 | 6.0 | 95 | 5 |
Comparison 2: The Orthogonal Approach – Purity Confirmation by LC-MS
No single analytical method can definitively prove purity. Regulatory bodies increasingly expect the use of orthogonal methods—two independent analytical techniques that measure the same attribute based on different principles—to provide a higher degree of confidence.[14] For purity analysis, coupling liquid chromatography with mass spectrometry (LC-MS) provides an orthogonal detection method to UV.
Why Orthogonal Methods are Essential
A standard HPLC-UV method relies on the assumption that each peak represents a single, pure compound. However, an impurity could co-elute with the main peak, remaining invisible if it has a similar UV spectrum.[15][16] Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), a property completely independent of UV absorbance.[17]
Benefits of LC-MS in Purity Analysis:
-
Peak Identity Confirmation: The mass detector can confirm that the main peak has the correct molecular weight for this compound (C₈H₉N₃O, MW: 163.18).
-
Detection of Co-eluting Impurities: By examining the mass spectrum across a single chromatographic peak, one can identify if multiple components with different masses are present.
-
Identification of Unknowns: The mass of an unknown impurity peak provides crucial information for its structural elucidation, helping to identify potential starting materials, byproducts, or degradants.
Adapting the Method for LC-MS
1. Mobile Phase Modification:
-
Non-volatile buffers like phosphoric acid must be replaced with MS-compatible volatile buffers.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
2. Instrumentation:
-
An HPLC or UPLC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source. ESI is ideal for polar molecules like the target compound.
3. Data Analysis:
-
The total ion chromatogram (TIC) is generated.
-
Extracted ion chromatograms (EICs) for the expected mass of the API and any potential impurities are used to assess their presence and purity.
Final Assessment and Recommendations
The choice of analytical method for the purity of this compound depends on the specific goal and context.
-
For routine QC and release testing: The validated HPLC-UV method is robust, reliable, and cost-effective. Its transferability between different labs is a significant advantage.
-
For high-throughput screening or process optimization: The UPLC-UV method offers unparalleled speed and efficiency, allowing for a much faster sample turnaround without sacrificing, and often improving, separation quality.
-
For impurity identification and confirmation during method development or stability studies: LC-MS is an indispensable orthogonal tool. It provides an extra dimension of data that can uncover hidden impurities and confirm the identity of observed peaks, ensuring a comprehensive understanding of the sample's purity profile.
By employing these complementary techniques, researchers and drug development professionals can build a self-validating system of analysis that ensures the quality and safety of their materials, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. 6-((2-Hydroxyethyl)amino)-4-methyl-2-((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
A Comparative Guide to 2D NMR for the Structural Elucidation of 2-((2-Hydroxyethyl)amino)nicotinonitrile Products
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of all subsequent investigation. The synthesis of derivatives from a starting material like 2-((2-Hydroxyethyl)amino)nicotinonitrile can yield a variety of products, including potential isomers or unexpected cyclized compounds. Relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) or other spectroscopic methods can lead to ambiguous or incorrect assignments. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating their collective power in providing irrefutable structural evidence. We will contrast this definitive approach with alternative analytical methods and provide the experimental framework necessary for confident structure elucidation.
The Challenge: Beyond Simple Spectra
The structure of our starting material, this compound, presents a combination of an aromatic pyridine ring and a flexible aliphatic side chain. While a 1D ¹H NMR spectrum can identify the presence of aromatic protons, the ethyl group, and exchangeable -NH and -OH protons, it often fails to resolve complex coupling patterns or definitively link these fragments.[1] Furthermore, the ¹³C NMR spectrum identifies the number of unique carbons but provides no direct evidence of their connectivity, leaving quaternary carbons—those without attached protons—particularly challenging to assign.[2]
To illustrate the power of 2D NMR, let us consider a hypothetical product: the cyclized compound 6,7-dihydro-5H-imidazo[1,2-a]pyridine-8-carbonitrile , which could potentially form under certain reaction conditions. The structural reorganization from the starting material to this bicyclic product highlights the analytical challenge and the necessity for a robust elucidation strategy.
| Structure | Name |
|
| This compound (Starting Material) |
| 6,7-dihydro-5H-imidazo[1,2-a]pyridine-8-carbonitrile (Hypothetical Product) |
The formation of the new five-membered ring introduces significant changes in the chemical shifts and connectivity that must be unequivocally proven.
The 2D NMR Toolkit: A Symphony of Correlations
2D NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are impossible to discern from 1D spectra.[3][4] The combination of three key experiments—COSY, HSQC, and HMBC—creates a self-validating system for piecing together a molecular puzzle.
COSY (Correlation SpectroscopY): Mapping the Proton Network
The COSY experiment is the foundational step for outlining the proton framework of a molecule. It identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH or ³JHH).[5] In the COSY spectrum, the 1D ¹H spectrum is plotted on both axes, and off-diagonal cross-peaks connect coupled protons.
-
Causality: For our hypothetical product, a COSY experiment would reveal a crucial correlation between the protons of the two methylene groups (-CH₂-CH₂-), confirming the presence of this ethyl fragment as a contiguous spin system. It would also show correlations between the coupled protons on the pyridine ring, helping to define the aromatic substitution pattern.[6]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[7] This is the most reliable method for assigning protonated carbons. Each cross-peak in an HSQC spectrum represents a direct C-H bond.[8]
-
Causality: After identifying the -CH₂-CH₂- spin system in the COSY, the HSQC spectrum would allow us to definitively assign the ¹³C chemical shifts of these two carbons by observing their respective cross-peaks to the already-known proton signals.[9] This step is vital for building the carbon backbone of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Complete Puzzle
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton, as it reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[10] Its primary strength lies in its ability to connect the spin systems identified by COSY and, crucially, to assign the non-protonated quaternary carbons.[11]
-
Causality: For our cyclized product, HMBC is the definitive experiment. It would show correlations from the protons on one methylene group to the carbons of the pyridine ring, confirming the point of cyclization. Most importantly, it would reveal correlations from nearby protons to the quaternary carbons, such as the nitrile carbon (-C≡N) and the bridgehead carbon, allowing for their unambiguous assignment. This long-range information bridges the molecular fragments into a single, coherent structure.[10]
A Validated Workflow for Structure Elucidation
The following workflow provides a logical and self-validating protocol for acquiring and interpreting 2D NMR data.
References
- 1. emerypharma.com [emerypharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. toc.library.ethz.ch [toc.library.ethz.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile and Related Aminonicotinonitriles in Drug Discovery
Executive Summary
The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution at the 2-position of the pyridine ring, particularly with amino moieties, has proven to be a highly effective strategy for modulating biological activity. This guide provides a comparative analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile against other simple aminonicotinonitriles. We delve into the synthetic rationale, comparative biological activities with a focus on kinase inhibition and cytotoxicity, and the underlying structure-activity relationships (SAR). This document serves as a technical resource for researchers, synthesizing data from the literature to guide the design and evaluation of novel nicotinonitrile-based drug candidates.
Introduction: The Nicotinonitrile Scaffold
The pyridine ring is a cornerstone heterocycle in medicinal chemistry, and its cyano-substituted form, nicotinonitrile (3-cyanopyridine), is particularly noteworthy.[1] The electron-withdrawing nature of the nitrile group, combined with the inherent aromaticity of the pyridine ring, creates a unique electronic landscape that is highly amenable to synthetic modification and interaction with biological targets. Derivatives of 2-aminonicotinonitrile are widely explored for a range of therapeutic applications, including their potent anticancer and anti-inflammatory properties, which often stem from their ability to inhibit protein kinases.[2]
This guide focuses on comparing this compound with its simpler analogues, such as the parent 2-aminonicotinonitrile and 2-(alkylamino)nicotinonitriles. The central question we explore is: How does the introduction of a hydroxyethyl group, compared to simpler substituents, impact the molecule's synthetic accessibility and biological performance?
Synthetic Strategy: Accessing 2-Aminonicotinonitrile Derivatives
The primary route to synthesizing 2-(substituted)aminonicotinonitriles is through the nucleophilic aromatic substitution (SNAr) reaction. This mechanism is ideal for pyridine rings, which are electron-deficient and can be further activated by electron-withdrawing groups like the nitrile at the 3-position.[3] The reaction typically proceeds by displacing a good leaving group, such as a halide, from the 2-position with an appropriate amine.
The common precursor for this synthesis is 2-chloronicotinonitrile. The reaction involves the addition of the amine nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[3][4] This method is robust, high-yielding, and versatile, allowing for the introduction of a diverse array of amino substituents.
Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.
Experimental Protocol: Synthesis of this compound
This protocol outlines the general procedure for the SNAr reaction to produce the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloronicotinonitrile (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Reagents: Add an excess of ethanolamine (1.2-1.5 eq.) to the solution. Add a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.), to act as an acid scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Reactions are generally complete within 2-24 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrochloride salt of the base) has formed, remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Isolation: Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water or brine to remove any remaining salts and excess ethanolamine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Analysis of Biological Activity
While direct, side-by-side experimental data for this specific series (amino, methylamino, ethylamino, vs. hydroxyethylamino) is limited in published literature, we can construct a robust comparison based on well-established structure-activity relationship (SAR) principles for kinase inhibitors and cytotoxic agents.[5][6]
Kinase Inhibition: A Primary Mechanism of Action
The 2-aminopyridine scaffold is a classic "hinge-binder" in kinase inhibitor design. The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors.[7]
The substituent at the exocyclic amino group extends out of the hinge region and can form additional interactions with the protein, influencing both potency and selectivity.
Caption: Structure-Activity Relationship (SAR) of 2-N-substituted nicotinonitriles.
Analysis of the Hydroxyethyl Group:
-
Hydrogen Bonding Potential: The terminal hydroxyl (-OH) group on the hydroxyethyl substituent is a key differentiator. It can act as both a hydrogen bond donor and acceptor. This allows it to form additional, specific interactions with amino acid residues in the solvent-exposed region or in nearby sub-pockets of the ATP-binding site, which is not possible with a simple alkyl group. This can significantly increase binding affinity and, consequently, inhibitory potency.[8]
-
Solubility and Physicochemical Properties: The hydroxyl group increases the hydrophilicity and polar surface area (PSA) of the molecule compared to an alkyl substituent. This generally improves aqueous solubility, which is a critical factor for in vitro assays and can be beneficial for oral bioavailability. However, excessively high polarity can hinder cell membrane permeability.
-
Selectivity: The specific hydrogen bonding patterns enabled by the hydroxyl group can be exploited to achieve selectivity for certain kinases over others, depending on the specific topology and amino acid composition of their ATP-binding sites.
Antiproliferative and Cytotoxic Activity
The antiproliferative activity of these compounds against cancer cell lines is often a direct consequence of their kinase inhibitory action. By blocking key signaling pathways that drive cell growth and survival, these compounds can induce cell cycle arrest or apoptosis.[9]
The following table summarizes representative cytotoxic activities for various substituted nicotinonitrile derivatives found in the literature to provide context for the potencies that can be achieved with this scaffold.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [10] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [10] | ||
| 2-Hydrazino-nicotinonitrile | Compound 16 | HepG2 (Liver) | ~0.01-0.02 µg/mL | [11] |
| Pyrazolo-nicotinonitrile | Compound 19 | HeLa (Cervical) | 4.26 ± 0.3 µg/mL | [9] |
| HepG2 (Liver) | 5.16 ± 0.4 µg/mL | [9] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used. This table is for illustrative purposes to show the potential of the scaffold.
Comparative Insights:
-
Baseline Activity: The parent 2-aminonicotinonitrile provides the core pharmacophore necessary for activity.
-
Alkyl Substituents (e.g., Methyl, Ethyl): Small alkyl groups can increase lipophilicity, which may enhance cell permeability and van der Waals interactions within hydrophobic pockets of the target protein. This can lead to increased potency compared to the unsubstituted amine.
-
Hydroxyethyl Substituent: The enhanced binding potential from the hydroxyl group (as discussed in kinase inhibition) is expected to translate into potent cytotoxic activity. The improved solubility may also ensure better compound availability in cell culture media during the assay. The balance between improved target binding and potentially altered cell permeability will determine the ultimate cytotoxic potency compared to its alkyl analogues.
Key Experimental Methodologies
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630-690 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a widely used platform for high-throughput screening and inhibitor profiling.[15]
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA), the kinase of interest, the specific substrate, and ATP.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound serially diluted in kinase buffer (or DMSO for control).
-
Add 2 µL of the kinase enzyme solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[16]
-
-
Data Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the high activity (DMSO) and low activity (no enzyme) controls. Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This guide provides a comparative framework for understanding this compound in the context of other 2-aminonicotinonitrile derivatives. While the core 2-aminonicotinonitrile scaffold provides the essential hinge-binding motif for potent biological activity, particularly as a kinase inhibitor, the nature of the N-substituent is critical for fine-tuning this activity.
The introduction of a hydroxyethyl group is a rational design choice that offers distinct advantages over simple alkyl substituents. Its ability to form additional hydrogen bonds can lead to enhanced target affinity and selectivity, while its hydrophilic nature can improve solubility. The logical next step for any research program in this area would be the parallel synthesis and direct head-to-head biological evaluation of a focused library of compounds (R = H, Me, Et, CH₂CH₂OH, etc.) against a panel of relevant kinases and cancer cell lines. This would provide the definitive quantitative data needed to validate the SAR principles discussed herein and to identify lead candidates for further optimization.
References
- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
Reactivity of 2-((2-Hydroxyethyl)amino)nicotinonitrile vs. 2-aminonicotinonitrile
A Comparative Guide to the
Introduction
In the landscape of heterocyclic chemistry, 2-aminonicotinonitrile serves as a cornerstone building block. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic cyano group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including many with significant pharmacological activity.[1][2] This guide delves into a comparative analysis of this fundamental molecule against its N-substituted analogue, 2-((2-Hydroxyethyl)amino)nicotinonitrile.
The introduction of the (2-hydroxyethyl) substituent fundamentally alters the molecule's reactive potential. While it shares the core nicotinonitrile framework, the appended hydroxyethyl chain introduces a new intramolecular reactive pathway, sterically influences the amino group, and modifies the electronic properties of the system. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the distinct reactivity profiles of these two compounds, enabling more informed decisions in synthetic design and library development.
Structural and Electronic Properties: A Tale of Two Nucleophiles
The primary difference between the two molecules lies in the substituent on the exocyclic amino group at the C2 position of the pyridine ring.
-
2-aminonicotinonitrile: Features a primary amino group (-NH₂). The lone pair on the nitrogen atom is readily available for nucleophilic attack, and the N-H protons can participate in hydrogen bonding or be abstracted by a base.
-
This compound: Features a secondary amino group (-NH-) substituted with a hydroxyethyl chain (-CH₂CH₂OH). This modification has several consequences:
-
Increased Steric Hindrance: The bulk of the hydroxyethyl group can sterically hinder the approach of electrophiles to the secondary amine nitrogen compared to the primary amine.
-
Electronic Effects: The alkyl chain is weakly electron-donating, which may slightly increase the nucleophilicity of the secondary amine.
-
Intramolecular Reactivity: The terminal hydroxyl group (-OH) acts as a tethered nucleophile, creating the potential for intramolecular cyclization reactions that are impossible for the parent 2-aminonicotinonitrile.
-
This fundamental structural divergence is the primary driver for the distinct chemical behaviors explored in the following sections.
Comparative Reactivity Analysis
The utility of these molecules is defined by how their functional groups—the amino, nitrile, and pyridine core—engage in chemical transformations.
Nucleophilicity and Reactions of the Amino Group
The exocyclic amino group is often the primary site of reactivity. While both compounds are nucleophilic, the nature of their reactions with electrophiles differs.
-
2-aminonicotinonitrile: Readily undergoes reactions typical of primary aromatic amines, such as acylation, alkylation, and condensation with carbonyl compounds. Its dual N-H bonds allow for the formation of di-substituted products under certain conditions. It is a common precursor for creating fused pyrimidine rings, such as in the synthesis of pyrido[2,3-d]pyrimidines.[2]
-
This compound: The secondary amine reacts with electrophiles, but the most significant difference is its propensity for intramolecular cyclization. The tethered hydroxyl group can act as an internal nucleophile, attacking either the nitrile group or another position on the pyridine ring (often after activation) to form a new heterocyclic ring. This creates a direct pathway to fused-ring systems containing an oxazine or similar moiety.
Caption: Divergent reaction pathways for the two nicotinonitrile derivatives.
Intramolecular Cyclization: The Defining Difference
The most profound distinction in reactivity is the ability of this compound to undergo intramolecular cyclization. This reaction is a powerful tool for rapidly constructing complex heterocyclic scaffolds.
A common strategy involves activating the hydroxyl group or a position on the pyridine ring to facilitate a ring-closing reaction. For instance, under basic conditions, the hydroxyl group can be deprotonated to an alkoxide, which is a much stronger nucleophile, capable of attacking the electron-deficient nitrile carbon or a carbon on the pyridine ring.
Caption: Proposed mechanism for base-catalyzed intramolecular cyclization.
This pathway is unavailable to 2-aminonicotinonitrile, which, under similar conditions, would likely undergo intermolecular polymerization or condensation reactions.
Reactions of the Nitrile Group
The cyano group (-C≡N) in both molecules is susceptible to transformations such as hydrolysis to an amide/carboxylic acid or reduction to an aminomethyl group. The reactivity of the nitrile is primarily influenced by the electronics of the pyridine ring rather than the distant N-substituent. Therefore, the behavior of the nitrile group is expected to be broadly similar for both compounds, serving as a handle for further functionalization after reactions involving the amino group have been carried out.
Experimental Data & Protocols
To provide a quantitative comparison, the following sections detail representative experimental protocols and outcomes.
Table 1: Comparative Reaction Yields
| Reaction Type | Electrophile / Reagent | 2-aminonicotinonitrile (Yield) | This compound (Yield) | Conditions | Reference (Analogous) |
| Synthesis | Multicomponent Reaction¹ | ~85-95% | Not Reported | Microwave, Solvent-free | [3] |
| Acylation | Acetic Anhydride | ~90% | ~80% (Expected) | Pyridine, RT | [2] |
| Cyclization | Formamide | >70% (forms Pyrido[2,3-d]pyrimidine) | N/A | 180°C | [2] |
| Cyclization | NaH / Heat | N/A | High (forms Fused Oxazine) | THF, Reflux | [4] |
¹One-pot reaction of aldehyde, malononitrile, ketone, and ammonium acetate.
Protocol 1: Synthesis of 2-aminonicotinonitrile Derivatives
This protocol describes a general, environmentally friendly, one-pot synthesis of substituted 2-aminonicotinonitriles via a multicomponent reaction.[3]
Workflow Diagram
Caption: Workflow for the one-pot synthesis of 2-aminonicotinonitriles.
Step-by-Step Methodology:
-
Charge a dry 25 mL flask with the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave reactor and connect it to a reflux condenser.
-
Irradiate the mixture for 7-9 minutes at a suitable power level to maintain reflux.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the solid reaction mixture with cold ethanol (2 mL).
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Protocol 2: Intramolecular Cyclization of a β-oxonitrile (Analogous System)
This protocol is adapted from a reported intramolecular nitrile-anionic cyclization, demonstrating the principle that would apply to this compound under basic conditions.[4]
Step-by-Step Methodology:
-
Dissolve the starting nitrile (e.g., this compound, 1 equiv.) in anhydrous tert-Butanol (t-BuOH).
-
Add potassium tert-butoxide (t-BuOK, 1.1 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding a 10% aqueous HCl solution until the pH is acidic.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water until neutral, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude cyclized product.
-
Purify the product via column chromatography or recrystallization.
Conclusion
While 2-aminonicotinonitrile and this compound share a common structural core, their reactivity profiles are markedly different. 2-aminonicotinonitrile is a classic bifunctional building block, prized for its predictable participation in intermolecular condensation and cyclization reactions, making it a reliable precursor for libraries of pyrido[2,3-d]pyrimidines and related heterocycles.[1][2]
In contrast, This compound offers a more complex and nuanced reactivity. The presence of the tethered hydroxyl group introduces the powerful option of intramolecular cyclization , a pathway that provides rapid access to unique, fused oxazine-containing scaffolds not easily accessible from the parent compound. This makes it a strategic choice for exploring novel chemical space. However, researchers must also consider the potential for increased steric hindrance at the amino group and the possibility of competing O-functionalization. The choice between these two reagents ultimately depends on the synthetic goal: 2-aminonicotinonitrile for established, robust intermolecular constructions, and its hydroxyethyl analogue for innovative intramolecular strategies.
References
- 1. Base-mediated synthesis of highly functionalized 2-aminonicotinonitriles from α-keto vinyl azides and α,α-dicyanoalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Advantages of using 2-((2-Hydroxyethyl)amino)nicotinonitrile in synthesis
An In-Depth Comparative Guide to the Synthetic Advantages of 2-((2-Hydroxyethyl)amino)nicotinonitrile
In the landscape of modern medicinal chemistry and drug development, the efficiency of a synthetic route is paramount. The strategic selection of building blocks can dramatically influence the number of steps, overall yield, and purification complexity, ultimately impacting the time and cost of bringing a therapeutic agent to fruition. The nicotinonitrile scaffold is a privileged structure, appearing in a multitude of pharmaceuticals.[1] This guide provides a detailed technical comparison of synthetic strategies, focusing on the distinct advantages conferred by using the pre-functionalized intermediate, This compound , against more traditional, linear approaches.
The Strategic Value of a Trifunctional Building Block
At its core, the synthetic utility of this compound stems from its trifunctional nature. The molecule incorporates a nitrile, a secondary amine, and a primary alcohol. This arrangement is not merely a convenience; it is a strategic asset that enables a convergent synthetic approach.
-
Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. In many pharmaceutical applications, it also acts as a key hydrogen bond acceptor, interacting with biological targets.[2]
-
Secondary Amine: Provides a nucleophilic site for further functionalization, such as alkylation or acylation, to build out the molecular scaffold.
-
Primary Alcohol: Offers an additional handle for modification, commonly through esterification, etherification, or oxidation. Its presence as a hydroxyethyl group is particularly relevant for introducing flexible linkers or improving solubility.
This pre-packaged functionality allows for a more convergent synthesis design. Instead of building a molecule step-by-step in a linear fashion, a convergent approach involves preparing key fragments separately and then coupling them together at a late stage. This dramatically increases efficiency, as the overall yield is the product of the yields of the longest linear sequence.
Caption: Linear vs. Convergent Synthesis Models.
Case Study: Synthesis of a Diquafosol Precursor Analog
To illustrate the practical advantages, we will compare two hypothetical synthetic routes to a key precursor of Diquafosol, a P2Y2 receptor agonist used in the treatment of dry eye disease.[3] The structure of Diquafosol clearly contains the 2-((2-Hydroxyethyl)amino)pyridine moiety, making this a relevant comparison.
Route A: Convergent Approach Using this compound
This modern approach utilizes the title compound as the starting material. The synthesis is direct and efficient, involving the coupling of the pre-functionalized pyridine with a protected uracil derivative.
Route B: Traditional Linear Approach
A more traditional, linear synthesis would likely start with a simpler, more readily available pyridine derivative, such as 2-chloronicotinonitrile. This route requires the sequential addition of the functional groups present in the target intermediate, adding steps and complexity.
References
A Comparative Guide to the Biological Activity of 2-((2-Hydroxyethyl)amino)nicotinonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of therapeutic agents across various disease areas, including cancer and infectious diseases.[2][3] The introduction of diverse substituents at the 2-position of the pyridine ring has been a particularly fruitful strategy for modulating the pharmacological profile of these molecules.
This guide focuses on a specific subset of these compounds: 2-((2-hydroxyethyl)amino)nicotinonitrile and its derivatives. While direct comparative biological data for this compound is limited in the current literature, this document will draw upon data from closely related analogues to construct a comprehensive analysis of their biological potential, primarily in the realms of anticancer and antimicrobial activities. We will explore how modifications to the core structure influence efficacy and discuss the experimental methodologies used to ascertain these activities.
Comparative Biological Activity: Anticancer and Antimicrobial Effects
The biological evaluation of nicotinonitrile derivatives has revealed a broad spectrum of activities, with many compounds exhibiting potent cytotoxic effects against various cancer cell lines and significant antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potential of nicotinonitrile derivatives as anticancer agents.[4] The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and survival.
A series of 2,4,6-trisubstituted nicotinonitriles have been investigated as dual inhibitors of Topoisomerase II and tubulin polymerization, key targets in cancer chemotherapy.[4] While specific data for this compound is not available, related 2-amino substituted nicotinonitriles have shown promising results. For instance, certain 2-amino-4,6-diphenylnicotinonitriles have displayed significant cytotoxicity against breast cancer cell lines.
Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.16 ± 0.40 | [5] |
| HeLa (Cervical) | 4.26 ± 0.30 | [5] | |
| Derivative B | HepG2 (Liver) | 8.87 ± 0.70 | [5] |
| HeLa (Cervical) | 15.32 ± 1.2 | [5] | |
| Derivative C | HCT-116 (Colon) | 5.9 nM | [6] |
| BEL-7402 (Liver) | 7.8 nM | [6] |
Note: The derivatives listed are structurally related to the topic but are not direct derivatives of this compound due to a lack of available data.
The data suggests that the substitution pattern on the nicotinonitrile ring plays a crucial role in determining the cytotoxic potency. The presence of bulky aryl groups at positions 4 and 6 appears to be a common feature in many active compounds.
Antimicrobial Activity
The nicotinonitrile scaffold has also been explored for its antimicrobial properties.[1] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
While direct antimicrobial data for this compound is scarce, a closely related pyrimidine analogue, 4-Amino-2-((2-hydroxyethyl)amino)-6-(4-chlorophenyl)pyrimidine-5-carbonitrile , has been synthesized and evaluated for its antimicrobial activity.[2] This provides valuable insight into the potential of the 2-((2-hydroxyethyl)amino) moiety in conferring antimicrobial effects.
Table 2: Antimicrobial Activity of a 2-((2-Hydroxyethyl)amino)pyrimidine Derivative (Zone of Inhibition in mm)
| Microorganism | Compound | Reference Drug (Zone of Inhibition) |
| Staphylococcus aureus | 18 | Ampicillin (20) |
| Bacillus subtilis | 20 | Ampicillin (22) |
| Escherichia coli | 15 | Ampicillin (24) |
| Candida albicans | 17 | Clotrimazole (25) |
| Aspergillus flavus | 16 | Clotrimazole (23) |
Data extracted from a study on pyrimidine derivatives, which are structurally analogous to the nicotinonitriles discussed.[2]
These findings suggest that the 2-((2-hydroxyethyl)amino) functionality can be a valuable component in the design of novel antimicrobial agents. Further studies are warranted to explore the full potential of nicotinonitrile derivatives bearing this side chain.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nicotinonitrile derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.
Based on the available data for various 2-substituted nicotinonitriles, several key SAR insights can be drawn:
-
Substitution at the 2-Position: The nature of the substituent at the 2-position significantly influences biological activity. The introduction of amino and substituted amino groups, such as the (2-hydroxyethyl)amino moiety, can impart both anticancer and antimicrobial properties.
-
Aryl Substituents at Positions 4 and 6: The presence of aryl groups at the 4 and 6 positions is a common feature in many biologically active nicotinonitriles. The electronic nature and steric bulk of these aryl rings can modulate the compound's interaction with its biological target.
-
The Cyano Group: The nitrile functionality at the 3-position is a key pharmacophoric feature. It can participate in hydrogen bonding and other non-covalent interactions within the active site of target enzymes or receptors.
Caption: Key structural features of the nicotinonitrile scaffold influencing biological activity.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of the anticancer and antimicrobial activities of nicotinonitrile derivatives.
Synthesis of 2-Substituted Nicotinonitriles
A common synthetic route to 2-substituted nicotinonitriles involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the 2-position of a 3-cyanopyridine precursor.
General Procedure for the Synthesis of this compound Analogues:
-
Starting Material: 2-Chloronicotinonitrile is a common precursor.
-
Reaction: 2-Chloronicotinonitrile is reacted with an excess of ethanolamine in a suitable solvent (e.g., ethanol, DMF) under reflux conditions.
-
Work-up: The reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar.
-
Compound Application: A specific volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Conclusion and Future Perspectives
The nicotinonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative data for this compound remains to be fully elucidated, the analysis of its close structural analogues reveals significant potential for both anticancer and antimicrobial applications. The 2-((2-hydroxyethyl)amino) moiety appears to be a favorable substituent for enhancing biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the this compound core. Such studies will be instrumental in establishing a more definitive structure-activity relationship and identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future investigations with scientific rigor. The continued exploration of this chemical space holds the promise of delivering novel and effective treatments for cancer and infectious diseases.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Executive Summary
2-((2-Hydroxyethyl)amino)nicotinonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anti-anginal drug Nicorandil. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with ethanolamine. This guide provides a comparative analysis of various catalytic systems designed to enhance the efficiency, yield, and sustainability of this reaction. We will explore catalyst-free conditions as a baseline and delve into the mechanisms and performance of both homogeneous and heterogeneous catalysts, supported by experimental data from peer-reviewed literature. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this critical intermediate.
Introduction: The Synthetic Challenge
The synthesis of 2-aminopyridine derivatives is a cornerstone of medicinal chemistry.[1] These scaffolds are prevalent in pharmacologically active molecules due to their unique electronic properties and ability to engage in hydrogen bonding. The reaction between 2-chloronicotinonitrile and ethanolamine is a classic SNAr reaction. The pyridine ring, inherently electron-deficient, is further activated by the strongly electron-withdrawing nitrile (-CN) group at the 3-position. This activation facilitates the attack by a nucleophile, in this case, the amino group of ethanolamine, at the C2 position, leading to the displacement of the chloride leaving group.[2]
While the reaction can proceed without a catalyst, it often requires harsh conditions, such as high temperatures and prolonged reaction times, leading to potential side reactions and lower yields.[3] The implementation of a catalyst is therefore crucial for developing an efficient and industrially viable process. Catalysts can be broadly categorized into two main classes: homogeneous and heterogeneous, each presenting a distinct set of advantages and challenges.[4][5]
Reaction Mechanism and Catalytic Role
The fundamental mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group.[2][6] The catalyst's role is to lower the activation energy of the rate-limiting step, which is typically the formation of this complex or the subsequent departure of the leaving group.
Caption: General mechanism for the SNAr reaction.
Comparative Analysis of Catalytic Systems
Catalyst-Free Synthesis: The Baseline
To appreciate the impact of catalysis, it is essential to establish a baseline. The uncatalyzed reaction between 2-chloronicotinonitrile and ethanolamine typically requires heating the neat reactants or using a high-boiling solvent like DMSO at temperatures exceeding 100°C for extended periods (24-48 hours).[1] While feasible on a lab scale, the high energy input and potential for thermal degradation of products make this approach less desirable for large-scale production.
Homogeneous Catalysis
Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity due to the accessibility of every catalytic site.[4]
-
Transition-Metal Catalysis (e.g., Copper, Palladium):
-
Mechanism: Copper and Palladium catalysts are widely used for C-N bond formation. The Buchwald-Hartwig amination, for instance, involves a Pd(0)/Pd(II) catalytic cycle.[1] Copper-catalyzed methods, often using Cu(I) salts like CuI, are also highly effective and generally more economical.[7] These catalysts coordinate to the amine, increasing its nucleophilicity, and can also interact with the aryl halide to facilitate the substitution.
-
Performance: Copper(I)-catalyzed amination of related bromopyridines with aqueous ammonia has been shown to proceed under mild conditions (e.g., 80-110°C) with high yields.[7] This suggests that a similar system could be highly effective for the title reaction.
-
Advantages: High catalytic activity, mild reaction conditions, and high selectivity.
-
Disadvantages: Difficulty in separating the catalyst from the product, potential for metal contamination in the final product (a major concern in pharmaceuticals), and high cost, especially for palladium.[8]
-
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This characteristic is their main advantage, allowing for easy separation and recycling.[5][8]
-
Magnetic Nanoparticle Catalysts:
-
Mechanism: Recent advancements have led to the design of catalysts immobilized on magnetic nanoparticles (e.g., Fe₃O₄). For the synthesis of nicotinonitriles, a magnetic H-bond catalyst (Fe₃O₄@SiO₂@tosyl-carboxamide) has been developed.[9][10] The organic shell, featuring a urea moiety, acts as a hydrogen bond donor/acceptor, activating the reactants and facilitating the reaction under solvent-free conditions.
-
Performance: These catalysts have demonstrated high efficiency in synthesizing nicotinonitrile derivatives, with the added benefit of being easily separated from the reaction mixture using an external magnet.[9] Another system, LDH@TRMS@BDSA@Cu, has also shown excellent yields under solvent-free conditions at 60°C.[11]
-
Advantages: Exceptional ease of separation and recyclability, reducing overall process cost and waste. Often compatible with greener, solvent-free conditions.
-
Disadvantages: Potential for leaching of the active catalytic species into the reaction medium, which can reduce catalyst lifetime and contaminate the product. The synthesis of the catalyst itself can be a multi-step process.[4]
-
Performance Data Summary
The following table summarizes representative performance data for different catalytic approaches in the synthesis of aminopyridines and related nicotinonitriles.
| Catalyst System | Substrate | Nucleophile | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Reference |
| None (Neat/DMSO) | 2-Halopyridine | Primary/Secondary Amine | >100 | 24-48 | Moderate | Simplicity, no catalyst cost | [1] |
| CuI / Ligand | Bromopyridines | Aqueous Ammonia | 80-110 | 12-24 | 70-90 | High yield, mild conditions | [7] |
| Fe₃O₄@SiO₂@tosyl-carboxamide | Aldehyde, Malononitrile, etc. | N/A | Solvent-free | ~1 | 50-73 | Magnetic recovery, green | [9] |
| LDH@TRMS@BDSA@Cu | Aryl Aldehyde, Malononitrile, Acetophenone | Ammonium Acetate | 60 | 0.5-1 | 90-98 | High yield, solvent-free, recyclable | [11] |
Experimental Protocols
General Protocol for Heterogeneous Catalysis
This protocol is a representative workflow for the synthesis of a nicotinonitrile derivative using a recyclable heterogeneous catalyst, based on methodologies described in the literature.[9][11]
-
Reaction Setup: In a round-bottom flask, combine 2-chloronicotinonitrile (1 mmol), ethanolamine (1.2 mmol), and the heterogeneous catalyst (e.g., LDH@TRMS@BDSA@Cu, 0.05 g).
-
Reaction Conditions: Heat the mixture to the specified temperature (e.g., 60-80°C) with constant stirring. If the reaction is solvent-free, ensure efficient mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Catalyst Separation: After cooling to room temperature, add a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the product. If using a magnetic catalyst, place a strong magnet against the side of the flask to immobilize the catalyst and decant the solution. For other solid catalysts, use filtration.
-
Catalyst Recycling: Wash the recovered catalyst with the solvent used, dry it in an oven, and store it for reuse in subsequent batches.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure this compound.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 2-((2-Hydroxyethyl)amino)nicotinonitrile
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe research is built. 2-((2-Hydroxyethyl)amino)nicotinonitrile, a substituted nicotinonitrile, represents a class of heterocyclic compounds of significant interest due to their versatile chemical handles—a pyridine ring, a nitrile group, and a hydroxyethylamino side chain.[1] These features make it a valuable intermediate for the synthesis of complex molecular architectures destined for therapeutic applications.
The presence of impurities, even in trace amounts, can have profound consequences. They may arise from starting materials, by-products of the synthesis, or degradation products.[2] Such impurities can alter the compound's chemical and physical properties, interfere with downstream reactions, and, most critically, introduce unforeseen toxicological profiles in biological assays. Therefore, a robust and multi-faceted analytical strategy to assess purity is not just a regulatory requirement but a scientific necessity.[3][4] This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of synthesized this compound, offering field-proven insights into the causality behind methodological choices.
An Integrated Strategy for Purity Verification
A single analytical technique is rarely sufficient to declare a compound "pure." A comprehensive assessment relies on an orthogonal approach, where different methods provide complementary information. The overall workflow involves initial characterization, separation of impurities, identification, and final quantification.
References
A Senior Scientist's Guide to Confirming the Identity of 2-((2-Hydroxyethyl)amino)nicotinonitrile by Mass Spectrometry
This guide provides an in-depth, experience-driven comparison for researchers, scientists, and drug development professionals on the robust confirmation of the molecular identity of 2-((2-Hydroxyethyl)amino)nicotinonitrile using mass spectrometry. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating analytical system. This document compares mass spectrometry with other common analytical techniques, offering a clear rationale for its selection in high-confidence molecular identification workflows.
The Analytical Challenge: Beyond Molecular Weight
Confirming the identity of a synthesized or isolated small molecule like this compound (Molecular Formula: C₈H₉N₃O, Molecular Weight: 163.18 g/mol ) requires more than just matching a molecular weight.[1] True confirmation demands evidence of its specific structure—the precise arrangement of its atoms and functional groups. While techniques like Nuclear Magnetic Resonance (NMR) provide the gold standard for de novo structural elucidation, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem capabilities (MS/MS), offers an unparalleled combination of speed, sensitivity, and structural confirmation that is essential in modern research and development pipelines.[2][3][4]
This guide will demonstrate how to leverage High-Resolution Mass Spectrometry (HRMS) with tandem MS to create an irrefutable identity confirmation, comparing its utility against other methods.
The Mass Spectrometry-First Approach: A Three-Pillar System
Our methodology is built on three pillars: accurate mass measurement of the parent ion, logical fragmentation analysis (MS/MS), and chromatographic separation. This combination provides orthogonal data points that, together, build a highly confident structural assignment.
Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
The first step is to determine the elemental composition. Low-resolution MS can only provide the nominal mass, but HRMS instruments (e.g., Orbitrap, TOF) provide mass measurements with accuracies in the low parts-per-million (ppm) range. This allows for the confident determination of the molecular formula.[3]
For this compound, we expect to see a protonated molecule, [M+H]⁺, in positive-ion electrospray ionization (ESI) mode, as the secondary amine is readily protonated.
| Parameter | Theoretical Value | Acceptance Criteria (e.g., <5 ppm) |
| Molecular Formula | C₈H₉N₃O | - |
| Exact Mass of [M] | 163.0746 | - |
| Exact Mass of [M+H]⁺ | 164.0824 | 164.0824 ± 0.0008 |
An experimentally observed mass within this narrow window provides strong evidence for the elemental formula C₈H₉N₃O, immediately distinguishing it from other potential isobaric (same nominal mass) compounds.
Pillar 2: Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting
Observing the correct parent mass is necessary but not sufficient. Tandem mass spectrometry (MS/MS) provides the structural fingerprint.[5] In this process, the [M+H]⁺ ion is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are mass-analyzed.[6] The fragmentation pattern is directly related to the molecule's structure, as bonds break at their weakest points.
Experimental Workflow for LC-MS/MS Analysis
Caption: High-level workflow for LC-MS/MS based molecular confirmation.
Predicted Fragmentation Pathway
The structure of this compound suggests several logical fragmentation pathways under CID. The most labile bonds are typically those adjacent to heteroatoms.
References
- 1. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Elemental analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile derivatives
An In-Depth Guide to the Elemental Analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile Derivatives: A Comparative Approach
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The family of this compound derivatives, which are significant scaffolds in medicinal chemistry, is no exception.[1][2][3] Establishing the exact elemental composition of these nitrogen-containing heterocyclic compounds is a foundational step that underpins all subsequent research, from confirming synthesis to ensuring purity and safety for preclinical trials.
This guide provides an in-depth comparison of three core analytical techniques for the elemental analysis of these derivatives: Combustion Analysis (CHN), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system that delivers trustworthy and accurate data.
The Central Role of Elemental Analysis
Elemental analysis serves multiple critical functions in the lifecycle of a drug candidate:
-
Structural Confirmation: It provides the most direct experimental verification of a compound's empirical formula, confirming the success of a synthetic route.[4]
-
Purity Assessment: It quantifies the presence of inorganic impurities, such as residual catalysts (e.g., Palladium, Platinum) or heavy metals (e.g., Lead, Mercury, Arsenic), which can be toxic and interfere with biological activity.[5][6]
-
Stoichiometry and Formulation: For metal-containing drug formulations or the formation of salts, it confirms the precise ratio of elements.[7]
-
Regulatory Compliance: Health authorities like the FDA mandate strict control over elemental impurities, as outlined in guidelines such as the United States Pharmacopeia (USP) chapters <232> and <233>.[5][8]
The following workflow provides a strategic overview of how these techniques are integrated for a comprehensive characterization.
Caption: Integrated workflow for comprehensive elemental analysis.
Combustion Analysis (CHN): The Foundational Check
Combustion analysis is the bedrock technique for determining the mass percentages of Carbon, Hydrogen, and Nitrogen in an organic compound. Its primary role is to validate the empirical formula against the theoretical calculation.
Expertise & Experience: The "Why"
We begin with CHN analysis because it is a direct, bulk technique that answers the most fundamental question: "Did I synthesize the molecule I intended to?" An accurate CHN result provides high confidence in the compound's core structure before proceeding to more complex and expensive analyses. The technique operates on the principle of complete combustion of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[9]
Self-Validating Experimental Protocol
-
System Calibration: Calibrate the CHN analyzer using a certified organic standard with known C, H, and N percentages (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the instrument's response.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous this compound derivative into a tin capsule. A precise weight is essential as the final result is a mass percentage.
-
Combustion: The sample is dropped into a high-temperature (900-1000°C) combustion furnace. The presence of an oxidation catalyst (e.g., tungsten trioxide) ensures complete conversion to CO₂, H₂O, and various nitrogen oxides (NOₓ).
-
Reduction & Separation: The gas mixture flows through a reduction furnace containing heated copper to convert NOₓ species into N₂ gas. The gases (He carrier, CO₂, H₂O, N₂) are then passed through a chromatographic column to separate them.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas. The resulting signal is proportional to the amount of each element.
-
Data Analysis: The instrument software calculates the mass percentages of C, H, and N. The results are compared against the theoretical values calculated from the molecular formula. A match within ±0.4% is generally considered acceptable.
Data Presentation: Theoretical vs. Experimental
For the parent compound, this compound (Formula: C₈H₉N₃O), the theoretical values are:
| Element | Theoretical Mass % | Experimental Result (Typical) | Acceptance Criteria |
| Carbon (C) | 54.23% | 54.15% | ± 0.4% |
| Hydrogen (H) | 5.12% | 5.18% | ± 0.4% |
| Nitrogen (N) | 23.71% | 23.65% | ± 0.4% |
X-ray Photoelectron Spectroscopy (XPS): A Look at the Surface and Chemical State
XPS is a surface-sensitive technique that provides not only elemental composition but also crucial information about the chemical environment and oxidation states of the detected elements.
Expertise & Experience: The "Why"
For nicotinonitrile derivatives, XPS is invaluable for confirming the presence and chemical state of nitrogen and oxygen.[10] For example, it can distinguish between the nitrile nitrogen (-C≡N) and the amine nitrogen (-NH-).[11] It can also identify the hydroxyl oxygen (-OH) and any potential surface oxidation of the molecule. This level of detail is impossible to obtain with bulk techniques like CHN. Given its surface sensitivity (top 5-10 nm), it is also an excellent tool for detecting surface contamination that could affect catalytic activity or biocompatibility.
Self-Validating Experimental Protocol
-
System Calibration: Calibrate the instrument's energy scale using the known binding energies of sputter-cleaned gold, silver, or copper foils (e.g., Au 4f₇/₂ at 84.0 eV).
-
Sample Preparation: Press a small amount of the powdered sample onto a clean, conductive sample holder (e.g., indium foil or conductive carbon tape). The sample must be ultra-high vacuum (UHV) compatible.
-
Data Acquisition:
-
Acquire a wide-scan "survey" spectrum (0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans of the specific regions of interest: C 1s, N 1s, and O 1s.
-
-
Charge Correction: Organic samples are often non-conductive and can charge during analysis. It is standard practice to correct the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. This ensures accurate peak position identification.
-
Data Analysis: Deconvolute the high-resolution spectra into their constituent chemical state components using appropriate peak-fitting software. The binding energy of each peak corresponds to a specific chemical environment.
Data Presentation: Expected Binding Energies
| Element | Functional Group | Expected N 1s Binding Energy (eV) | Expected O 1s Binding Energy (eV) |
| Nitrogen (N) | Amine (-NH-) | ~399.5 eV | N/A |
| Nitrogen (N) | Nitrile (-C≡N) | ~399.0 eV | N/A |
| Nitrogen (N) | Pyridinic Nitrogen | ~398.7 eV | N/A |
| Oxygen (O) | Hydroxyl (-OH) | N/A | ~532.8 eV |
| Oxygen (O) | Ether (C-O-C, if derivative) | N/A | ~533.5 eV |
| Note: These are approximate values and can shift slightly based on the overall molecular structure.[11][12] |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Standard for Trace Impurities
ICP-MS is an exceptionally powerful and sensitive technique for determining trace and ultra-trace elemental concentrations, making it the gold standard for analyzing elemental impurities in pharmaceutical compounds.[13][14]
Expertise & Experience: The "Why"
In drug development, controlling elemental impurities is a non-negotiable safety requirement.[15] The synthesis of nicotinonitrile derivatives may involve transition metal catalysts (e.g., Pd, Pt, Ru), and contaminants can be introduced from raw materials or manufacturing equipment.[7] ICP-MS has the sensitivity (parts-per-billion or even parts-per-trillion) required to quantify these impurities and ensure they are below the permitted daily exposure (PDE) limits set by regulatory bodies.[16][17] Its robustness and ability to measure a wide range of elements in a single analysis make it highly efficient for this purpose.[6]
Self-Validating Experimental Protocol (Compliant with USP <233>)
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a representative amount of the drug substance (e.g., 0.1-0.5 g) into a clean, inert microwave digestion vessel.
-
Add a small volume of high-purity, trace-metal-grade acid (e.g., 5-10 mL of nitric acid). From a practical standpoint, nitric acid is preferred as it is a strong oxidant and its components (N, O) produce fewer polyatomic interferences in the plasma than chlorine- or sulfur-containing acids.
-
Seal the vessel and place it in a microwave digestion system. The closed-vessel approach is critical to prevent the loss of volatile elements like mercury and to ensure complete sample dissolution.[8]
-
Run a programmed heating cycle to digest the organic matrix completely. The resulting solution should be clear.
-
Dilute the digested sample to a final volume with deionized water.
-
-
System Calibration & Validation:
-
Calibrate the ICP-MS instrument using certified multi-element standards that bracket the expected concentration range of the impurities.
-
Spike Recovery (Accuracy): Prepare three separate samples and spike them with known concentrations of the target elements at levels between 50% and 150% of the target limits. The mean recovery must be between 70% and 150%. This step validates that the sample matrix does not interfere with the measurement.[5][8]
-
Precision: Analyze six independent samples spiked at the target concentration. The relative standard deviation (RSD) must not be more than 20%.[8]
-
-
Data Acquisition: Introduce the prepared sample solution into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio and quantified.
-
Data Analysis: Quantify the concentration of each elemental impurity against the calibration curve and report the results in µg/g (ppm) or µg/L (ppb).
Data Presentation: Example Impurity Analysis vs. USP <232> Limits
| Element (Class) | Typical Synthetic Source | Experimental Result (µg/g) | USP <232> Oral Limit (µg/g)* |
| Lead (Pb) (Class 1) | General Contaminant | < 0.1 | 0.5 |
| Arsenic (As) (Class 1) | General Contaminant | < 0.1 | 1.5 |
| Mercury (Hg) (Class 1) | General Contaminant | < 0.1 | 3.0 |
| Palladium (Pd) (Class 2B) | Cross-coupling catalyst | 1.2 | 10 |
| Platinum (Pt) (Class 2B) | Hydrogenation catalyst | < 0.5 | 10 |
| Note: Limits are calculated based on a maximum daily dose of 10g/day and may vary. |
Comparative Guide and Decision Framework
Choosing the right technique depends entirely on the analytical question being asked.
Caption: Decision framework for selecting the appropriate technique.
Summary Comparison Table
| Feature | Combustion Analysis (CHN) | X-ray Photoelectron Spectroscopy (XPS) | Inductively Coupled Plasma-MS (ICP-MS) |
| Primary Information | Bulk elemental composition (%C, H, N, S) | Surface elemental composition & chemical state | Trace & ultra-trace elemental composition |
| Key Application | Empirical formula verification | Surface contamination, oxidation state analysis | Quantifying heavy metals & catalyst residues |
| Sensitivity | ~0.1 wt% | ~0.1 atomic % (surface) | ppb - ppt (ng/L - pg/L) |
| Sample Type | Solid, Liquid | Solid, UHV compatible | Digested solid/liquid |
| Sample Consumption | Destructive (1-3 mg) | Non-destructive (surface) | Destructive (0.1-0.5 g) |
| Throughput | High | Low to Medium | High |
| Validation Basis | Certified reference materials | Energy scale calibration (Au, Ag, Cu) | USP <233>, spike recovery, precision |
Conclusion
A comprehensive elemental analysis of this compound derivatives requires an intelligent, multi-technique approach. No single method can provide the complete picture. The process begins with Combustion Analysis as a fundamental confirmation of the core molecular formula. It is complemented by XPS to provide invaluable insight into the surface chemistry and the specific bonding environments of key heteroatoms like nitrogen and oxygen. Finally, the safety and purity profile required for drug development is rigorously established using the high-sensitivity ICP-MS technique to quantify elemental impurities according to strict regulatory guidelines. By integrating these self-validating methodologies, researchers can build a complete, trustworthy, and defensible data package for their novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: N 1s for Organic Nitrogen Species [xpsfitting.com]
- 12. Nitrogen | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. azom.com [azom.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ijcpa.in [ijcpa.in]
- 16. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trace Metal Bioanalysis and Biomarker Quantification by ICP-MS [intertek.com]
A Senior Application Scientist's Guide to Pyrazolo[3,4-b]pyridine Synthesis: A Yield-Based Comparison of Precursor Strategies
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and medicinal properties, including applications as kinase inhibitors and anticancer agents.[1][2][3] The efficient construction of this bicyclic system is a key objective for medicinal chemists and drug development professionals. This guide provides an in-depth, data-driven comparison of common synthetic routes to pyrazolo[3,4-b]pyridines, focusing on the yields obtained from different classes of precursors. We will delve into the mechanistic rationale behind these synthetic choices and provide detailed, field-proven protocols to support your research endeavors.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies:
-
Pyridine Ring Annelation onto a Pre-existing Pyrazole: This is the most prevalent approach, typically utilizing readily available 5-aminopyrazole derivatives as the foundational building block. The pyridine ring is then constructed through cyclocondensation reactions with various carbon synthons.
-
Pyrazole Ring Annelation onto a Pre-existing Pyridine: This alternative strategy involves the formation of the pyrazole ring on a suitably functionalized pyridine precursor.
This guide will focus primarily on the first and more common strategy, benchmarking the yields from various precursors that react with 5-aminopyrazoles.
I. Pyridine Ring Annelation from 5-Aminopyrazole Precursors
5-Aminopyrazoles are versatile nucleophilic building blocks for the construction of the pyridine portion of the pyrazolo[3,4-b]pyridine system.[4] The choice of the co-reactant dictates the substitution pattern and, critically, the overall yield of the final product.
A. From 1,3-Dicarbonyl Compounds
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and widely used method for synthesizing pyrazolo[3,4-b]pyridines.[4][5] The reaction proceeds via a condensation mechanism, where the amino group of the pyrazole reacts with the two carbonyl groups of the dicarbonyl compound to form the pyridine ring.
The regioselectivity of this reaction is a crucial consideration when using unsymmetrical 1,3-dicarbonyl compounds. The outcome is governed by the relative electrophilicity of the two carbonyl groups. If the electrophilicities are similar, a mixture of regioisomers can be expected. However, significant differences in electrophilicity can lead to highly regioselective transformations with yields often exceeding 80%.[4]
Yield Benchmark:
| 1,3-Dicarbonyl Precursor | Catalyst/Solvent | Yield Range (%) | Reference |
| Ethyl 2,4-dioxo-4-phenylbutanoate derivatives | Acetic Acid | 60-90 | [4] |
| 1,1,1-trifluoropentane-2,4-dione | Acetic Acid | Not specified, but regioselective | [4] |
| Various 1,3-diketones | Acetic Acid (reflux or MW) | 44-99 | [5] |
| Various 1,3-diketones | NaOH/glycol | >90 | [5] |
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from Ethyl 2,4-dioxo-4-phenylbutanoate
-
Step 1: To a solution of the appropriate 5-aminopyrazole (1 mmol) in glacial acetic acid (10 mL), add the substituted ethyl 2,4-dioxo-4-phenylbutanoate (1 mmol).
-
Step 2: Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 3: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Step 4: Collect the precipitated solid by filtration, wash with water, and dry.
-
Step 5: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1H-pyrazolo[3,4-b]pyridine.
Causality Behind Experimental Choices: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and subsequent cyclization dehydration steps. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
Reaction Workflow:
Caption: Synthesis via 1,3-dicarbonyl compounds.
B. From α,β-Unsaturated Ketones (Michael Addition Route)
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones offers another efficient route to pyrazolo[3,4-b]pyridines. This transformation proceeds through a Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular cyclization and subsequent oxidation.[4] The nucleophilic character of the C4 carbon of the pyrazole ring is believed to initiate the Michael addition, although the exact mechanism can be debated.[4]
Yield Benchmark:
| α,β-Unsaturated Ketone Precursor | Catalyst/Solvent | Yield Range (%) | Reference |
| (E)-4-aryl but-3-en-2-ones | ZrCl4 | 13-28 | [1] |
Note: While the yields reported in this specific study are modest, the methodology is notable for its use of a Lewis acid catalyst.
Experimental Protocol: ZrCl4-Catalyzed Synthesis from (E)-4-aryl but-3-en-2-ones
-
Step 1: In a round-bottom flask, dissolve the 5-amino-1-phenylpyrazole (1 mmol) and the corresponding (E)-4-aryl but-3-en-2-one (1.1 mmol) in an appropriate solvent.
-
Step 2: Add a catalytic amount of ZrCl4 to the mixture.
-
Step 3: Reflux the reaction mixture, monitoring its progress by TLC.
-
Step 4: Upon completion, concentrate the mixture in vacuo.
-
Step 5: Purify the solid residue by flash column chromatography to obtain the target pyrazolo[3,4-b]pyridine.[1]
Causality Behind Experimental Choices: ZrCl4 acts as a Lewis acid, activating the carbonyl group of the α,β-unsaturated ketone and facilitating the initial Michael addition.
Reaction Workflow:
Caption: Michael addition pathway to pyrazolo[3,4-b]pyridines.
C. From Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines.[6][7] These one-pot reactions involve the combination of three or more starting materials to form the final product, often with high efficiency and under environmentally benign conditions. A common MCR approach for pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as ethyl cyanoacetate or β-ketonitriles.[6][8]
The use of microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields in shorter reaction times compared to conventional heating methods.[6][7][8]
Yield Benchmark:
| Precursors | Catalyst/Solvent/Method | Yield Range (%) | Reference |
| Dimethyl-pyrazol-amine, ethyl cyanoacetate, substituted benzaldehydes, ammonium acetate | TEA/Water, Microwave | 79-93 | [6] |
| 5-amino-3-methyl-1-phenylpyrazole, aldehyde, Meldrum acid or dimedone | [bmim][BF4] (Ionic Liquid) | High yields (not specified) | [9] |
| 5-aminopyrazole, phenylglyoxal, β-ketoamide | Acetic Acid, Microwave | Moderate to good | [10] |
Experimental Protocol: Microwave-Assisted Multicomponent Synthesis
-
Step 1: In a microwave process vial, combine dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
Step 2: Add triethylamine (TEA, 0.5 eq.) and water (4 mL).
-
Step 3: Seal the vial and subject it to microwave irradiation at 110 W power and 40°C for 20 minutes.
-
Step 4: After cooling, collect the precipitated product by filtration.
-
Step 5: Wash the solid with water and dry to obtain the pure pyrazolo[3,4-b]pyridine, which often does not require further purification.[6]
Causality Behind Experimental Choices: This MCR likely proceeds via an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the aminopyrazole and subsequent cyclization. Microwave irradiation provides efficient and uniform heating, dramatically reducing reaction times and often improving yields.[6][7]
Reaction Workflow:
Caption: Multicomponent reaction (MCR) workflow.
II. Comparative Analysis and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors offers a diverse range of options for the synthetic chemist.
-
Reactions with 1,3-dicarbonyl compounds are robust and can provide excellent yields, particularly when regioselectivity is controlled. The use of microwave irradiation or strong bases can further enhance efficiency.
-
The Michael addition route with α,β-unsaturated ketones is a viable strategy, though the reported yields can be variable. Further optimization of catalysts and reaction conditions could improve its utility.
-
Multicomponent reactions (MCRs) represent the state-of-the-art in terms of efficiency, atom economy, and environmental friendliness. The high yields and short reaction times, especially when coupled with microwave assistance, make MCRs a highly attractive approach for generating libraries of pyrazolo[3,4-b]pyridine derivatives for drug discovery.
The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For rapid access to a diverse range of analogs with high yields, microwave-assisted multicomponent reactions are the recommended approach.
References
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-((2-Hydroxyethyl)amino)nicotinonitrile
Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS No. 440102-32-9) demand a rigorous, protocol-driven approach.[1][2] This guide moves beyond mere compliance, providing a framework for understanding the causality behind proper disposal procedures. Our objective is to empower you to manage this chemical waste stream confidently, ensuring the safety of your team and the integrity of our environment.
This document serves as a comprehensive operational plan. However, it must be adapted to comply with your institution's specific Environmental Health & Safety (EHS) protocols and all local, state, and federal regulations.
Part 1: Hazard Profile and Incompatibility
Understanding the intrinsic properties and potential hazards of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structural components: a nicotinonitrile and an aminopyridine derivative. This analysis dictates the stringent handling and segregation protocols required.
Nitrile compounds are often classified as toxic, and aminopyridine derivatives can exhibit high toxicity if swallowed, inhaled, or brought into contact with skin.[3][4][5][6] Therefore, it is imperative to treat this compound with a high degree of caution.
Table 1: Chemical & Hazard Identification
| Property | Identifier | Source |
|---|---|---|
| IUPAC Name | This compound | P&S Chemicals[1] |
| CAS Number | 440102-32-9 | BLDpharm[2] |
| Molecular Formula | C8H9N3O | P&S Chemicals[1] |
| Anticipated Hazards | Based on analogous structures (e.g., other substituted nicotinonitriles), may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8][9] May be harmful or toxic if swallowed or absorbed through the skin. | AK Scientific, Inc.[7][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[3][5][10] Mixing with acids can be particularly hazardous, potentially generating heat and toxic gas.[11] | Fisher Scientific[3], University of Washington[10] |
| Hazardous Combustion Products | Combustion may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide.[3][4][12] | Sigma-Aldrich[12], Fisher Scientific[3][4] |
Part 2: Core Disposal Workflow
The proper disposal of this compound is a multi-step process that begins before the waste is even generated. The guiding principle is that this substance must be treated as a hazardous waste and never be disposed of via standard trash or sanitary sewer systems.[3][10][13]
Logical Disposal Pathway Diagram
The following diagram illustrates the decision-making and operational flow for the entire lifecycle of the chemical waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of waste containing this compound.
Step 1: Waste Characterization and Segregation
-
Causality: Proper characterization is a legal requirement and is essential for preventing dangerous chemical reactions.
-
Protocol:
-
Classify all waste containing this compound as Hazardous Chemical Waste .
-
This includes unused or expired solid chemical, solutions containing the chemical, and heavily contaminated labware (e.g., weigh boats, pipette tips).
-
Maintain a dedicated waste container for this compound or for compatible nitrile-containing organic waste.
-
Crucially , do not mix this waste with acidic waste streams or with strong oxidizing agents.[10][11]
-
Step 2: Containerization and Labeling
-
Causality: Secure containment prevents spills and accidental exposure, while clear labeling ensures that all personnel and waste handlers know the container's contents and associated dangers.
-
Protocol:
-
Select a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the waste.
-
Affix a completed Hazardous Waste Label provided by your institution's EHS department before adding any waste.[13]
-
On the label, write the full, unabbreviated chemical name: "this compound" and list any other constituents and their approximate percentages.
-
Keep the container closed at all times except when adding waste.[10]
-
Step 3: Accumulation and Storage
-
Causality: Safe temporary storage within the lab minimizes the risk of spills and exposure while awaiting pickup by trained EHS professionals.
-
Protocol:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Utilize secondary containment (e.g., a larger plastic tub or bin) for the waste container to contain any potential leaks.[13]
-
Store the container in a cool, dry, well-ventilated area away from heat and ignition sources.[10]
-
Step 4: Final Disposal
-
Causality: Final disposal must be handled by licensed professionals to ensure compliance with federal and state regulations, such as those from the Environmental Protection Agency (EPA).
-
Protocol:
-
Once the waste container is full (do not overfill; leave at least 10% headspace) or when you no longer need it, arrange for pickup.
-
Follow your institution's procedure to request a chemical waste collection via your EHS department.[10][13]
-
Do not attempt to dispose of this chemical by any other means. Pouring chemical waste down the drain is illegal and dangerous.[3][13]
-
Part 4: Emergency Procedures for Spills
Accidents can happen, and a prepared response is critical to mitigating risk.
-
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[3][14]
-
Carefully sweep or scoop the absorbed material into a designated waste container.[3]
-
Wipe the area with a suitable solvent (consult your SDS or EHS for recommendations), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department as per your institutional policy.[10]
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
If there is an immediate fire or health hazard, pull the fire alarm and call emergency services (911), then contact your institution's EHS emergency line.[10]
-
Prevent entry to the spill area.
-
Provide emergency responders with the chemical name and any available hazard information.
-
References
- 1. pschemicals.com [pschemicals.com]
- 2. 440102-32-9|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. nj.gov [nj.gov]
Personal protective equipment for handling 2-((2-Hydroxyethyl)amino)nicotinonitrile
A Strategic Guide to the Safe Handling of 2-((2-Hydroxyethyl)amino)nicotinonitrile
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like this compound, a substituted nicotinonitrile, demands a meticulous and informed approach to personal protection and laboratory operations. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from data on structurally similar molecules and general best practices for handling nitrile-containing and amino-pyridine derivatives.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Acute Toxicity: May be harmful if ingested, inhaled, or in contact with skin.[2]
-
Skin and Eye Irritation: Can cause irritation upon contact.[1][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer broad chemical resistance, particularly against solvents, oils, and many hazardous materials, making them a reliable choice for handling novel compounds where specific compatibility data is unavailable.[6][7][8][9] Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles | Goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors. Standard safety glasses are insufficient. |
| Body Protection | Laboratory coat | A fully buttoned lab coat made of a suitable material protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | All manipulations of solid or dissolved this compound should be performed in a chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges should be considered after a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] A recommended storage temperature is between 2-8°C. The storage location should be clearly labeled.
Handling and Use
All handling of this compound should occur within a certified chemical fume hood to control airborne contaminants.[12] Ensure that an eyewash station and safety shower are readily accessible.[13] Avoid the formation of dust and aerosols.
Donning and Doffing of PPE
The correct sequence for putting on and removing PPE is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing PPE.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10][13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][14][15]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[16][17][18]
Diagram: Chemical Waste Disposal Workflow
Caption: Segregated collection and disposal of chemical waste.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization. This proactive approach to chemical handling is fundamental to the integrity and success of our scientific endeavors.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. aksci.com [aksci.com]
- 16. ic.ptb.de [ic.ptb.de]
- 17. reed.edu [reed.edu]
- 18. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

